Product packaging for 4-methoxy-2,3-dihydro-1H-inden-1-amine(Cat. No.:CAS No. 52372-96-0)

4-methoxy-2,3-dihydro-1H-inden-1-amine

Cat. No.: B1334980
CAS No.: 52372-96-0
M. Wt: 163.22 g/mol
InChI Key: JMXMRMSUOHVHOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-methoxy-2,3-dihydro-1H-inden-1-amine is a useful research compound. Its molecular formula is C10H13NO and its molecular weight is 163.22 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H13NO B1334980 4-methoxy-2,3-dihydro-1H-inden-1-amine CAS No. 52372-96-0

Properties

IUPAC Name

4-methoxy-2,3-dihydro-1H-inden-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO/c1-12-10-4-2-3-7-8(10)5-6-9(7)11/h2-4,9H,5-6,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMXMRMSUOHVHOF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1CCC2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20966770
Record name 4-Methoxy-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52372-96-0
Record name 2,3-Dihydro-4-methoxy-1H-inden-1-amine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52372-96-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1H-Inden-1-amine, 2,3-dihydro-4-methoxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052372960
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Methoxy-2,3-dihydro-1H-inden-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20966770
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-methoxy-2,3-dihydro-1H-inden-1-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

4-methoxy-2,3-dihydro-1H-inden-1-amine physical and chemical properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of 4-methoxy-2,3-dihydro-1H-inden-1-amine. This compound serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting monoamine oxidase B (MAO-B) for the treatment of neurodegenerative diseases like Parkinson's disease.

Core Physical and Chemical Properties

This compound is typically handled and stored as its hydrochloride salt to improve stability and solubility. The properties of both the free base and the hydrochloride salt are summarized below for easy reference.

PropertyThis compound (Free Base)This compound HCl
Synonyms 4-methoxy-1-aminoindane(R)-4-Methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride
CAS Number 3016741 (generic), 10277-74-4 ((R)-enantiomer)41566-80-7 (racemic), 1391437-20-9 ((R)-enantiomer)
Molecular Formula C₁₀H₁₃NOC₁₀H₁₄ClNO
Molecular Weight 163.22 g/mol 199.68 g/mol
Appearance -White hygroscopic powder
Melting Point -~185-190 °C (with decomposition)
Solubility -Highly soluble in water and polar organic solvents
Storage -Store in tightly sealed containers under dry conditions, below 25 °C, protected from humidity

Spectroscopic Data

Detailed spectroscopic analysis is essential for the identification and characterization of this compound. While a complete experimental dataset is not publicly available, the expected spectral characteristics can be inferred from the known properties of similar amine compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the methoxy group protons (a singlet around 3.8 ppm), and the aliphatic protons of the indane ring system. The protons on the carbon adjacent to the nitrogen atom will be deshielded and appear further downfield.[1]

  • ¹³C NMR: The carbon NMR spectrum will display signals corresponding to the aromatic carbons, the methoxy carbon, and the aliphatic carbons of the indane core.

Infrared (IR) Spectroscopy: As a primary amine, this compound is expected to exhibit characteristic N-H stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines show two bands in this region corresponding to symmetric and asymmetric stretching modes. An N-H bending vibration is also anticipated around 1580-1650 cm⁻¹.

Mass Spectrometry (MS): The mass spectrum of the free base should show a molecular ion peak (M+) at an m/z corresponding to its molecular weight (163.22). Fragmentation patterns would likely involve the loss of the amino group or cleavage of the indane ring. Due to the presence of a single nitrogen atom, the molecular ion peak will have an odd m/z value, consistent with the Nitrogen Rule.[2]

Synthesis and Experimental Protocols

The primary synthetic route to this compound involves the reductive amination of its corresponding ketone precursor, 4-methoxy-2,3-dihydro-1H-inden-1-one (also known as 4-methoxy-1-indanone).

Precursor Synthesis: 4-methoxy-2,3-dihydro-1H-inden-1-one

A common method for the synthesis of 4-methoxy-1-indanone is the methylation of 4-hydroxy-1-indanone.

  • Reaction:

  • Experimental Protocol:

    • To a stirred mixture of 4-hydroxy-1-indanone (150 g) and anhydrous potassium carbonate (154 g) in dimethylformamide (1.5 L) at 0 °C under a nitrogen atmosphere, methyl iodide (69 mL) is added dropwise over 15 minutes.[3]

    • The reaction mixture is stirred at room temperature for 24 hours.[3]

    • The mixture is then partitioned between methylene chloride and water.[3]

    • The organic layer is washed with water and 2% aqueous NaOH, and then dried over anhydrous sodium sulfate.[3]

    • The solvent is removed in vacuo, and the resulting residue is recrystallized from hot methanol to yield 4-methoxy-1-indanone as a solid with a melting point of 104-106 °C.[3]

Synthesis of this compound via Reductive Amination

This process typically involves two main steps: the formation of an intermediate imine or oxime, followed by its reduction to the amine.

  • Workflow Diagram:

    G Indanone 4-methoxy-1-indanone Intermediate Oxime or Imine Intermediate Indanone->Intermediate Condensation Reagent Hydroxylamine or Ammonia Reagent->Intermediate Amine This compound Intermediate->Amine Reduction ReducingAgent Reducing Agent (e.g., NaBH4, H2/Catalyst) ReducingAgent->Amine

    Caption: General workflow for the synthesis of this compound.

  • Experimental Protocol (General):

    • Oxime Formation: 4-methoxy-1-indanone is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The mixture is typically heated to facilitate the condensation reaction, forming 4-methoxy-1-indanone oxime.

    • Reduction: The isolated oxime is then reduced to the corresponding amine. A variety of reducing agents can be employed. A common laboratory-scale method involves the use of sodium borohydride in a protic solvent. Alternatively, catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) can be utilized.

    • Work-up and Purification: After the reduction is complete, the reaction mixture is worked up to remove the reducing agent and byproducts. This often involves quenching the reaction with water, followed by extraction of the product into an organic solvent. The crude product is then purified, typically by column chromatography or distillation, to yield the final amine.

Biological Activity and Signaling Pathways

Derivatives of this compound are potent and selective inhibitors of monoamine oxidase B (MAO-B).[4] MAO-B is a key enzyme in the catabolism of dopamine, a neurotransmitter crucial for motor control. In neurodegenerative conditions such as Parkinson's disease, the levels of dopamine in the brain are depleted.

Mechanism of Action of MAO-B Inhibitors:

By inhibiting MAO-B, these compounds prevent the breakdown of dopamine in the brain, thereby increasing its concentration and availability in the synaptic cleft. This enhancement of dopaminergic neurotransmission helps to alleviate the motor symptoms of Parkinson's disease.

Signaling Pathway:

The inhibition of MAO-B has downstream effects on cellular signaling pathways. Increased dopamine levels can lead to the activation of dopamine receptors, which are G protein-coupled receptors that modulate various intracellular signaling cascades, including the cAMP/PKA and PLC/IP3/DAG pathways. Furthermore, MAO-B inhibitors may exert neuroprotective effects by reducing the production of reactive oxygen species (ROS) that are generated during the oxidative deamination of monoamines by MAO-B.

  • MAO-B Inhibition Signaling Diagram:

    G MAOB_Inhibitor This compound Derivative MAOB Monoamine Oxidase B (MAO-B) MAOB_Inhibitor->MAOB Inhibits Neuroprotection Neuroprotection MAOB_Inhibitor->Neuroprotection Contributes to Dopamine_Metabolites Dopamine Metabolites MAOB->Dopamine_Metabolites Dopamine Dopamine Dopamine->Dopamine_Metabolites Metabolized by Symptom_Alleviation Alleviation of Parkinson's Symptoms Dopamine->Symptom_Alleviation Increased levels lead to ROS Reactive Oxygen Species (ROS) Dopamine_Metabolites->ROS Generates ROS->Neuroprotection Reduced levels lead to

    Caption: Simplified signaling pathway of MAO-B inhibition.

Safety and Handling

As with any chemical compound, proper safety precautions should be taken when handling this compound and its hydrochloride salt. It is advisable to handle the compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For the hydrochloride salt, which is a hygroscopic powder, care should be taken to avoid inhalation of dust.

This technical guide provides a foundational understanding of this compound. Further research and experimental validation are encouraged for specific applications.

References

An In-depth Technical Guide to (R)-4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (R)-4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, a key chiral intermediate in the synthesis of pharmacologically active molecules, particularly serotonin-norepinephrine reuptake inhibitors (SNRIs). This document details its chemical identity, physicochemical properties, synthesis, and its role in medicinal chemistry.

Chemical Identity and Properties

(R)-4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a chiral amine salt. The stereospecificity of the (R)-enantiomer is crucial for its application in the development of targeted therapeutics.

CAS Number: The assignment of a definitive CAS number for the (R)-enantiomer has been subject to some ambiguity in publicly available databases. The most frequently cited CAS numbers for the (R)-enantiomer hydrochloride salt are 1391437-20-9 and 1217445-49-2 [1][2]. For the racemic mixture of 4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride, the CAS number is 41566-80-7 .

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Formula C₁₀H₁₄ClNO[1]
Molecular Weight 199.68 g/mol [1]
Appearance White to off-white powder[3]
Melting Point 194-196 °C
Solubility Soluble in water
Purity Typically ≥98%[3]

Synthesis and Chiral Resolution

The synthesis of (R)-4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a multi-step process that begins with the preparation of the racemic amine, followed by chiral resolution to isolate the desired (R)-enantiomer.

Synthesis of Racemic this compound

The common synthetic route to the racemic amine involves the following key steps, starting from 4-methoxy-1-indanone.

Step 1: Oximation of 4-methoxy-1-indanone

The synthesis begins with the conversion of 4-methoxy-1-indanone to its corresponding oxime. This is a standard reaction in organic chemistry.

  • Experimental Protocol:

    • Dissolve 4-methoxy-1-indanone in a suitable solvent, such as ethanol or pyridine.

    • Add hydroxylamine hydrochloride to the solution.

    • The reaction is typically carried out at elevated temperatures (reflux) to ensure complete conversion.

    • Upon completion, the reaction mixture is cooled, and the product, 4-methoxy-2,3-dihydro-1H-inden-1-one oxime, is isolated, often by precipitation or extraction.

Step 2: Reduction of the Oxime

The oxime is then reduced to the corresponding primary amine.

  • Experimental Protocol:

    • The oxime is dissolved in a suitable solvent, such as ethanol or methanol.

    • A reducing agent, commonly sodium borohydride in the presence of a catalyst (e.g., nickel chloride) or catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst), is used to reduce the oxime functional group.

    • The reaction yields racemic this compound.

    • The crude product is purified using standard techniques like distillation or chromatography.

Chiral Resolution of the Racemic Amine

The separation of the (R) and (S) enantiomers is the most critical step for the intended pharmaceutical applications. This is commonly achieved by forming diastereomeric salts with a chiral resolving agent.

  • Experimental Protocol using a Chiral Acid (e.g., Tartaric Acid Derivative):

    • The racemic this compound is dissolved in a suitable solvent, such as methanol or ethanol.

    • An enantiomerically pure chiral acid, such as L-(+)-tartaric acid or one of its derivatives, is added to the solution. This results in the formation of a mixture of two diastereomeric salts: [(R)-amine]-[(L)-acid] and [(S)-amine]-[(L)-acid].

    • Due to their different physical properties, one of the diastereomeric salts will be less soluble and will preferentially crystallize out of the solution. This process is known as fractional crystallization.

    • The crystalline diastereomeric salt is isolated by filtration.

    • The desired (R)-amine is then liberated from the salt by treatment with a base (e.g., sodium hydroxide solution), followed by extraction with an organic solvent.

    • Finally, the purified (R)-amine is converted to its hydrochloride salt by treatment with hydrochloric acid.

Table 2: Key Reagents and Their Roles in Synthesis and Resolution

ReagentRoleStep
4-methoxy-1-indanoneStarting materialOximation
Hydroxylamine hydrochlorideOximation agentOximation
Sodium borohydride / H₂-Pd/CReducing agentReduction of Oxime
L-(+)-Tartaric acidChiral resolving agentChiral Resolution
Sodium hydroxideBase for liberation of free amineChiral Resolution
Hydrochloric acidFormation of the hydrochloride saltFinal Salt Formation

Role in Medicinal Chemistry: An Intermediate for SNRIs

(R)-4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a valuable building block in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs). SNRIs are a class of antidepressant drugs used to treat major depressive disorder, anxiety disorders, and other mood disorders[4]. They act by blocking the reuptake of the neurotransmitters serotonin and norepinephrine in the brain, thereby increasing their levels in the synaptic cleft and enhancing neurotransmission[4].

Mechanism of Action of SNRIs

The general mechanism of action for drugs synthesized from this intermediate is depicted below.

SNRI_Mechanism cluster_pre cluster_post Presynaptic Presynaptic Neuron Postsynaptic Postsynaptic Neuron Vesicle Vesicle SynapticCleft Synaptic Cleft Vesicle->SynapticCleft Release SERT Serotonin Transporter (SERT) SynapticCleft->SERT Reuptake NET Norepinephrine Transporter (NET) SynapticCleft->NET Reuptake Receptor Receptor SynapticCleft->Receptor Binds SERT->Presynaptic NET->Presynaptic SNRI SNRI Drug SNRI->SERT Inhibits SNRI->NET Inhibits Serotonin Serotonin Norepinephrine Norepinephrine Receptor->Postsynaptic Signal

Caption: Mechanism of Serotonin-Norepinephrine Reuptake Inhibition.

Experimental Workflows

The overall process from the starting material to the final chiral amine hydrochloride can be visualized as a series of sequential operations.

Synthesis_Workflow cluster_synthesis Synthesis of Racemic Amine cluster_resolution Chiral Resolution cluster_final Final Product Formation Start 4-methoxy-1-indanone Oximation Oximation with Hydroxylamine HCl Start->Oximation Oxime 4-methoxy-indan-1-one oxime Oximation->Oxime Reduction Reduction Oxime->Reduction RacemicAmine Racemic 4-methoxy- indan-1-amine Reduction->RacemicAmine SaltFormation Diastereomeric Salt Formation with Chiral Acid RacemicAmine->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Liberation Liberation of Free (R)-Amine Crystallization->Liberation R_Amine (R)-4-methoxy- indan-1-amine Liberation->R_Amine HCl_Salt HCl Salt Formation R_Amine->HCl_Salt FinalProduct (R)-4-methoxy-indan-1-amine hydrochloride HCl_Salt->FinalProduct

Caption: Synthetic Workflow for (R)-4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride.

Conclusion

(R)-4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride is a fundamentally important chiral building block in medicinal chemistry. Its synthesis, while involving standard organic chemistry transformations, requires careful control of the chiral resolution step to ensure high enantiomeric purity. The primary utility of this compound lies in its role as a precursor to potent and selective serotonin-norepinephrine reuptake inhibitors, highlighting its significance in the development of treatments for depression and other neurological disorders. This guide provides a foundational understanding for researchers and professionals working in the field of drug discovery and development.

References

4-methoxy-2,3-dihydro-1H-inden-1-amine molecular structure and weight

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to 4-methoxy-2,3-dihydro-1H-inden-1-amine

This technical guide provides a comprehensive overview of this compound, a key intermediate in pharmaceutical research and drug development. The document details its molecular structure, physicochemical properties, and synthesis, targeting researchers, scientists, and professionals in drug development.

Molecular Structure and Properties

This compound is a derivative of indane characterized by a methoxy group at the 4-position and an amine group at the 1-position of the indane core. The presence of a chiral center at the C-1 position means the compound can exist as (R) and (S) enantiomers.

Physicochemical Data

The quantitative properties of this compound and its common hydrochloride salt are summarized below.

PropertyValue (Free Base)Value (Hydrochloride Salt)References
Molecular Formula C₁₀H₁₃NOC₁₀H₁₄ClNO[1][2][3]
Molecular Weight 163.22 g/mol 199.68 g/mol [1][4]
Monoisotopic Mass 163.09972 Da-[1]
CAS Number 1217445-49-2 ((R)-enantiomer)41566-80-7 (racemate), 1391437-20-9 ((R)-enantiomer)[3][5]
Appearance -White hygroscopic powder
Melting Point -185-190 °C (with decomposition)
Solubility -Highly soluble in water and polar organic solvents

Applications in Drug Discovery

This compound serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural motif is found in molecules targeting the central nervous system.

  • Monoamine Oxidase B (MAO-B) Inhibitors: Derivatives of this amine have been designed and synthesized as potent and selective inhibitors of human monoamine oxidase B.[6] These inhibitors are investigated for the treatment of neurodegenerative disorders such as Parkinson's disease.[6]

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): The compound is utilized as an intermediate in the synthesis of SNRIs, a class of antidepressants.

  • Muscarinic Receptor Modulators: It is a starting material for preparing indane-based modulators of muscarinic receptors, which are targets for various diseases.

  • Dopamine Receptor Agonists: The core indane structure is related to other dopamine receptor agonists like RDS-127, which have been studied for their central effects.[7]

Experimental Protocols: Synthesis

A common synthetic route to this compound involves the reductive amination of the corresponding ketone, 4-methoxy-2,3-dihydro-1H-inden-1-one.

General Protocol: Reductive Amination of 4-methoxy-2,3-dihydro-1H-inden-1-one
  • Oxime Formation: The precursor, 4-methoxy-2,3-dihydro-1H-inden-1-one, is reacted with hydroxylamine hydrochloride in the presence of a base (e.g., sodium acetate) in a suitable solvent like ethanol. The mixture is typically heated to reflux for several hours to form the corresponding oxime.

  • Reduction of the Oxime: The formed 4-methoxy-2,3-dihydro-1H-inden-1-one oxime is then reduced to the target amine. A variety of reducing agents can be employed for this step. A common method involves the use of a metal catalyst such as Raney Nickel or Palladium on carbon (Pd/C) under a hydrogen atmosphere.[8] Alternatively, chemical reducing agents like sodium borohydride (NaBH₄) in the presence of a Lewis acid (e.g., TiCl₄) can be used, although this may require anhydrous conditions.[8]

  • Work-up and Isolation: Following the reduction, the reaction mixture is worked up to remove the catalyst and any remaining reagents. This typically involves filtration, extraction with an organic solvent, and subsequent purification. The final product can be isolated as the free base or converted to a more stable salt, such as the hydrochloride, by treatment with hydrochloric acid.

  • Purification: The crude product is purified using standard techniques such as recrystallization or column chromatography to yield the final, high-purity compound.

Visualization of Synthetic Pathway

The following diagram illustrates the synthetic workflow from the ketone precursor to the final amine product.

SynthesisWorkflow Ketone 4-methoxy-2,3-dihydro- 1H-inden-1-one Oxime 4-methoxy-2,3-dihydro- 1H-inden-1-one oxime Ketone->Oxime + NH2OH·HCl (Oximation) Amine 4-methoxy-2,3-dihydro- 1H-inden-1-amine Oxime->Amine + Reducing Agent (e.g., H2/Pd-C) (Reduction)

Caption: Synthetic route to this compound.

References

Spectroscopic Data for 4-methoxy-2,3-dihydro-1H-inden-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-methoxy-2,3-dihydro-1H-inden-1-amine is a substituted indane derivative. The structural characterization of such molecules is crucial in medicinal chemistry and drug development. This document provides a comprehensive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound, along with generalized experimental protocols for their acquisition.

Predicted Spectroscopic Data

The following tables summarize the predicted and representative spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.15d1HAr-H
~6.80t1HAr-H
~6.70d1HAr-H
~4.50t1HCH-NH₂
3.85s3HOCH₃
~2.90m1HCH₂
~2.75m1HCH₂
~2.40m1HCH₂
~1.90m1HCH₂
~1.60br s2HNH₂
Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)
Chemical Shift (δ) ppmAssignment
~158.0Ar-C-O
~145.0Ar-C
~128.0Ar-C
~121.0Ar-CH
~115.0Ar-CH
~109.0Ar-CH
~58.0CH-NH₂
55.3OCH₃
~35.0CH₂
~30.0CH₂
Table 3: Predicted IR Data
Wavenumber (cm⁻¹)IntensityAssignment
3380-3300Medium, Sharp (doublet)N-H stretch (primary amine)
3050-3000MediumAr-H stretch
2950-2850MediumC-H stretch (aliphatic)
1620-1580MediumN-H bend (primary amine)
1600, 1480Medium-StrongC=C stretch (aromatic)
1250StrongAr-O-C stretch (asymmetric)
1040MediumAr-O-C stretch (symmetric)
Table 4: Predicted Mass Spectrometry Data (ESI-MS)
m/z (amu)Ion Species
164.1070[M+H]⁺
186.0889[M+Na]⁺
181.1335[M+NH₄]⁺
162.0924[M-H]⁻

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[1] Add a small amount of an internal standard (e.g., tetramethylsilane, TMS) if required.

  • Instrumentation: The spectra are recorded on a 400 or 500 MHz NMR spectrometer.[2]

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are acquired for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence (e.g., zgpg30) is used.[3] Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[4]

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the solvent peak or the internal standard.[3]

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:

  • Sample Preparation: A small amount of the solid or liquid sample is placed directly on the ATR crystal.[5]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory is used.[6]

  • Data Acquisition: A background spectrum of the clean, empty ATR crystal is recorded. The sample spectrum is then acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.[7]

  • Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Electrospray Ionization (ESI) Mass Spectrometry:

  • Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent, typically methanol or acetonitrile, at a concentration of approximately 1-10 µg/mL.[8] A small amount of an acid (e.g., formic acid) or base may be added to promote ionization.[9]

  • Instrumentation: The analysis is performed on a mass spectrometer equipped with an ESI source.[10] The sample solution is introduced into the source via direct infusion or through a liquid chromatography (LC) system.[11]

  • Data Acquisition: The mass spectrometer is operated in either positive or negative ion detection mode. The key parameters, such as capillary voltage, cone voltage, and desolvation gas temperature and flow, are optimized to achieve maximum signal intensity.[11]

  • Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and any adducts or fragments. High-resolution mass spectrometry can be used to determine the elemental composition.[12]

Visualization of Spectroscopic Workflow

The following diagram illustrates a general workflow for the spectroscopic characterization of a chemical compound.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_spectroscopy Spectroscopic Analysis cluster_analysis Data Analysis & Structure Elucidation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Data_Processing Data Processing NMR->Data_Processing IR->Data_Processing MS->Data_Processing Spectral_Interpretation Spectral Interpretation Data_Processing->Spectral_Interpretation Structure_Determination Structure Determination Spectral_Interpretation->Structure_Determination Final_Structure Final Structure Confirmed Structure_Determination->Final_Structure

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of a chemical compound.

References

Solubility Profile of 4-Methoxy-2,3-dihydro-1H-inden-1-amine Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility profile of 4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride. Due to the limited availability of specific quantitative data in public literature, this document focuses on providing a qualitative description of its solubility and detailed, adaptable experimental protocols for researchers to determine its precise solubility parameters.

Overview of Solubility

This compound hydrochloride is described as a white hygroscopic powder. Qualitatively, it is reported to be highly soluble in water and polar organic solvents[1]. As an amine hydrochloride salt, its solubility is expected to be pH-dependent, generally exhibiting higher solubility in acidic to neutral aqueous solutions.

Predicted Solubility in Common Solvents

While specific quantitative data is unavailable, the following table summarizes the expected solubility of this compound hydrochloride in a range of common laboratory solvents, based on its chemical properties and general solubility principles of amine hydrochlorides.

SolventSolvent TypePredicted SolubilityRationale
WaterPolar ProticHighThe hydrochloride salt form enhances aqueous solubility.
Phosphate-Buffered Saline (PBS)Aqueous BufferHighExpected to be readily soluble in physiological buffers.
Dimethyl Sulfoxide (DMSO)Polar AproticHighA common solvent for a wide range of organic compounds.
EthanolPolar ProticSolublePolar organic solvents are generally good solvents for this compound.
MethanolPolar ProticSolubleSimilar to ethanol, expected to be a suitable solvent.
DichloromethaneNonpolarLow to InsolubleAs a salt, it is unlikely to be soluble in nonpolar organic solvents.
Diethyl EtherNonpolarLow to InsolubleExpected to have poor solubility in nonpolar ethers.

Experimental Protocols for Solubility Determination

To obtain quantitative solubility data, two common experimental approaches are employed in drug discovery and development: kinetic and thermodynamic solubility assays. The following are detailed protocols that can be adapted for this compound hydrochloride.

Kinetic Solubility Assay

Kinetic solubility provides a high-throughput assessment of how quickly a compound dissolves from a high-concentration stock solution (typically in DMSO) when diluted into an aqueous buffer. This is often used for initial screening of compounds.

Principle: A concentrated stock solution of the test compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored over a short incubation period. The concentration at which precipitation occurs is determined as the kinetic solubility.

Methodology:

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound hydrochloride in 100% DMSO.

  • Assay Plate Preparation: In a 96-well microplate, perform serial dilutions of the DMSO stock solution with the chosen aqueous buffer (e.g., PBS, pH 7.4).

  • Incubation: The plate is shaken for a defined period, typically 1 to 2 hours, at a constant temperature (e.g., 25°C or 37°C).[2]

  • Detection of Precipitation: The presence of precipitate can be determined by several methods:

    • Nephelometry: Measures the scattering of light by undissolved particles.[3][4]

    • Direct UV Spectroscopy: The plate is centrifuged to pellet the precipitate, and the absorbance of the supernatant is measured.[3][4]

    • Filtration and Analysis: The solutions are filtered, and the concentration of the dissolved compound in the filtrate is determined by HPLC-UV or LC-MS.[2]

  • Data Analysis: The kinetic solubility is the highest concentration at which no precipitate is observed.

Thermodynamic Solubility Assay (Shake-Flask Method)

Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent. This method is more time-consuming but provides more accurate and relevant data for formulation and biopharmaceutical assessment.

Principle: An excess of the solid compound is equilibrated with a solvent for an extended period until the concentration of the dissolved compound in the solution reaches a constant value.

Methodology:

  • Sample Preparation: Add an excess amount of solid this compound hydrochloride to a known volume of the desired solvent (e.g., water, PBS of various pH values) in a sealed vial.

  • Equilibration: The vials are agitated (e.g., using a shaker or rotator) at a constant temperature for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[5][6]

  • Phase Separation: After equilibration, the undissolved solid is separated from the solution by centrifugation and/or filtration through a low-binding filter (e.g., 0.22 µm PVDF).

  • Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a suitable analytical method, such as:

    • High-Performance Liquid Chromatography (HPLC) with UV detection: A standard curve is generated using solutions of known concentrations.

    • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides high sensitivity and selectivity.

  • Data Analysis: The measured concentration represents the thermodynamic solubility of the compound in the tested solvent under the specified conditions.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of the experimental protocols described above.

G Kinetic Solubility Determination Workflow prep_stock Prepare 10 mM Stock Solution in DMSO serial_dilute Serial Dilution in Aqueous Buffer prep_stock->serial_dilute incubate Incubate with Shaking (1-2h) serial_dilute->incubate detect_precipitate Detect Precipitate incubate->detect_precipitate nephelometry Nephelometry detect_precipitate->nephelometry Method A uv_spec Direct UV Spectroscopy detect_precipitate->uv_spec Method B hplc_analysis Filtration & HPLC/LC-MS detect_precipitate->hplc_analysis Method C analyze_data Determine Highest Soluble Concentration nephelometry->analyze_data uv_spec->analyze_data hplc_analysis->analyze_data

Caption: Workflow for Kinetic Solubility Assay.

G Thermodynamic Solubility Determination Workflow add_excess Add Excess Solid Compound to Solvent equilibrate Equilibrate with Agitation (24-48h) add_excess->equilibrate separate Separate Solid and Liquid Phases equilibrate->separate centrifuge Centrifugation separate->centrifuge filter Filtration separate->filter quantify Quantify Concentration in Supernatant/Filtrate centrifuge->quantify filter->quantify hplc_uv HPLC-UV quantify->hplc_uv lc_ms LC-MS quantify->lc_ms analyze_data Determine Equilibrium Solubility hplc_uv->analyze_data lc_ms->analyze_data

Caption: Workflow for Thermodynamic Solubility Assay.

References

An In-depth Technical Guide on the Hygroscopic Nature and Stability of 4-methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the hygroscopic nature and stability of 4-methoxy-2,3-dihydro-1H-inden-1-amine, a key intermediate in pharmaceutical research. Understanding these properties is critical for the handling, formulation, and storage of this compound to ensure its quality, safety, and efficacy in drug development.

Hygroscopic Nature

This compound, particularly in its hydrochloride salt form, is known to be a hygroscopic solid.[1] This means it has a tendency to attract and absorb moisture from the surrounding environment. The absorbed water can significantly impact the material's physical and chemical properties, potentially leading to issues such as changes in crystal structure, degradation, and altered dissolution rates.[2][3][4]

Quantitative Assessment of Hygroscopicity

To quantify the hygroscopic nature of this compound, several analytical techniques can be employed. Dynamic Vapor Sorption (DVS) is a primary method used to measure the extent and rate of water uptake at various relative humidity (RH) levels.[5][6][7]

Table 1: Representative Dynamic Vapor Sorption (DVS) Data for this compound HCl

Relative Humidity (%)Water Uptake (% w/w)
00.0
100.1
200.2
300.4
400.8
501.5
602.5
704.0
806.5
909.0

Note: This data is illustrative and represents typical behavior for a hygroscopic amine hydrochloride salt.

The water content of the compound can be precisely determined using Karl Fischer titration, a standard method for water quantification.[2][4][8][9][10] Thermogravimetric Analysis (TGA) can also provide information on the loss of volatiles, including water, as a function of temperature.[1][11][12][13][14]

Stability Profile

The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that ensures its safety and efficacy over its shelf life.[15] For this compound, its hygroscopic nature is closely linked to its chemical stability, as the presence of water can accelerate degradation pathways.[2]

Forced Degradation Studies

Forced degradation, or stress testing, is performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[16][17][18][19][20] These studies involve exposing the compound to conditions more severe than those it would encounter during storage.

Table 2: Illustrative Forced Degradation Data for this compound

Stress ConditionDurationDegradation (%)Major Degradants
Acid Hydrolysis (0.1 N HCl, 60 °C)24 h8.2Impurity A, Impurity B
Base Hydrolysis (0.1 N NaOH, 60 °C)24 h5.5Impurity C
Oxidative (3% H₂O₂, RT)24 h12.1Impurity D, Impurity E
Thermal (80 °C)7 days3.8Impurity F
Photolytic (ICH Q1B)1.2 million lux hours1.5Impurity G

Note: This data is illustrative and represents a potential degradation profile for this type of compound.

Long-Term and Accelerated Stability

Long-term and accelerated stability studies are conducted under controlled temperature and humidity conditions as per ICH guidelines to establish the retest period and recommended storage conditions.[21]

Table 3: Representative Stability Data for this compound under ICH Conditions

Storage ConditionTimepointAssay (%)Total Impurities (%)
Long-Term (25 °C / 60% RH) 0 months99.80.2
3 months99.70.3
6 months99.60.4
12 months99.40.6
Accelerated (40 °C / 75% RH) 0 months99.80.2
3 months99.20.8
6 months98.51.5

Note: This data is illustrative and demonstrates a typical stability trend for a hygroscopic compound.

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Hygroscopicity Assessment

Hygroscopicity_Workflow cluster_DVS Dynamic Vapor Sorption (DVS) cluster_KF Karl Fischer Titration DVS_Start Sample Preparation (5-10 mg) DVS_Equilibrate Equilibration at 0% RH DVS_Start->DVS_Equilibrate DVS_Ramp Stepwise RH Increase (e.g., 10% steps to 90% RH) DVS_Equilibrate->DVS_Ramp DVS_Desorption Stepwise RH Decrease (e.g., 10% steps to 0% RH) DVS_Ramp->DVS_Desorption DVS_Data Record Mass Change vs. RH DVS_Desorption->DVS_Data KF_Start Titrator Preparation and Standardization KF_Sample Introduce Weighed Sample into Titration Cell KF_Start->KF_Sample KF_Titrate Titrate with KF Reagent to Endpoint KF_Sample->KF_Titrate KF_Calculate Calculate Water Content (% w/w) KF_Titrate->KF_Calculate

Caption: Workflow for Hygroscopicity Assessment.

Dynamic Vapor Sorption (DVS):

  • Place 5-10 mg of the sample into the DVS instrument.

  • Equilibrate the sample at 0% relative humidity until a stable weight is achieved.

  • Increase the relative humidity in a stepwise manner (e.g., 10% increments from 0% to 90% RH), allowing the sample to equilibrate at each step.

  • Decrease the relative humidity in a similar stepwise manner back to 0% RH.

  • Record the change in sample mass at each RH step to generate a sorption-desorption isotherm.

Karl Fischer Titration:

  • Prepare and standardize the Karl Fischer titrator according to the instrument's manual.

  • Accurately weigh a suitable amount of the sample and introduce it into the titration cell containing a suitable solvent.

  • Titrate the sample with the Karl Fischer reagent until the electrometric endpoint is reached.

  • Calculate the water content based on the volume of titrant consumed.

Stability Testing

Stability_Testing_Workflow cluster_Forced_Degradation Forced Degradation cluster_Long_Term_Accelerated Long-Term & Accelerated Stability FD_Start Sample Preparation FD_Stress Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) FD_Start->FD_Stress FD_Analysis Analyze by HPLC FD_Stress->FD_Analysis HPLC_Analysis Stability-Indicating HPLC Analysis (Assay and Impurity Profiling) FD_Analysis->HPLC_Analysis LTA_Start Place Samples in Stability Chambers LTA_Pull Pull Samples at Defined Timepoints LTA_Start->LTA_Pull LTA_Analysis Analyze by HPLC LTA_Pull->LTA_Analysis LTA_Analysis->HPLC_Analysis

Caption: Workflow for Stability Testing.

Forced Degradation Studies:

  • Acid and Base Hydrolysis: Dissolve the sample in a suitable solvent and treat with an acidic (e.g., 0.1 N HCl) or basic (e.g., 0.1 N NaOH) solution. Heat the solutions at a controlled temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.

  • Oxidative Degradation: Treat a solution of the sample with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified time.

  • Thermal Degradation: Store the solid sample in a temperature-controlled oven at an elevated temperature (e.g., 80 °C).

  • Photostability: Expose the solid sample to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

  • Analyze all stressed samples using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method: A typical stability-indicating method would involve a reversed-phase HPLC system with UV detection. The method should be capable of separating the parent compound from all potential degradation products.

  • Column: C18, e.g., 4.6 x 150 mm, 5 µm

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or formate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength.

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

This method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.

Summary and Recommendations

This compound is a hygroscopic compound, and its stability is influenced by the presence of moisture. The illustrative data presented herein highlights the importance of controlling humidity during the handling and storage of this material. It is recommended to store this compound in well-sealed containers with a desiccant, protected from light and elevated temperatures. The experimental protocols provided offer a framework for the systematic evaluation of its hygroscopic nature and stability, which is essential for successful drug development.

References

Potential Biological Activity of 4-methoxy-2,3-dihydro-1H-inden-1-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-methoxy-2,3-dihydro-1H-inden-1-amine is a synthetic intermediate with a molecular structure that suggests potential interactions with various biological targets. While direct pharmacological data on this specific compound is limited in publicly available literature, its application in the synthesis of several classes of centrally active agents implies that its core structure may confer some degree of biological activity. This technical guide consolidates the available information on this compound and its derivatives to explore its potential pharmacological profile. The document outlines its putative roles as a modulator of monoamine transporters, monoamine oxidase, and muscarinic receptors. Detailed experimental protocols for assessing these potential activities are provided, alongside visualizations of relevant signaling pathways to guide future research and drug discovery efforts.

Introduction

This compound hydrochloride is a white, hygroscopic powder utilized in pharmaceutical research as a key intermediate. Its chemical structure, featuring a methoxy-substituted indane ring and a primary amine, makes it a valuable building block for creating a diverse range of pharmacologically active molecules. The electron-donating nature of the methoxy group may be beneficial for receptor binding. This compound has been instrumental in the synthesis of serotonin-norepinephrine reuptake inhibitors (SNRIs), anxiolytic compounds, and indane-based muscarinic receptor modulators. Furthermore, derivatives of the parent structure, 2,3-dihydro-1H-inden-1-amine, have been investigated as potent and selective inhibitors of monoamine oxidase B (MAO-B).[1] This guide will delve into the potential biological activities of the core molecule based on the known pharmacology of the compounds it is used to synthesize.

Potential Biological Activities and Data

Direct quantitative biological data for this compound is not extensively reported in the scientific literature. However, based on its use as a synthetic precursor, its potential to interact with the following targets can be inferred. The table below summarizes these potential activities, with the explicit understanding that these are extrapolated from the activities of its derivatives.

Potential Target Potential Biological Effect Quantitative Data (IC50, Ki, etc.)
Serotonin Transporter (SERT)Inhibition of serotonin reuptakeNot Reported
Norepinephrine Transporter (NET)Inhibition of norepinephrine reuptakeNot Reported
Dopamine Transporter (DAT)Inhibition of dopamine reuptakeNot Reported
Monoamine Oxidase A (MAO-A)Inhibition of MAO-A activityNot Reported
Monoamine Oxidase B (MAO-B)Inhibition of MAO-B activityNot Reported
Muscarinic Acetylcholine ReceptorsModulation of receptor activityNot Reported

Experimental Protocols

To investigate the potential biological activities of this compound, the following experimental protocols can be employed.

Monoamine Transporter Binding and Uptake Assays

Objective: To determine the affinity and functional inhibition of this compound at the serotonin (SERT), norepinephrine (NET), and dopamine (DAT) transporters.

Methodology: Radioligand Binding Assay

  • Cell Culture and Membrane Preparation: Stably express human SERT, NET, or DAT in a suitable cell line (e.g., HEK293). Harvest the cells and prepare crude membrane fractions by homogenization and centrifugation.

  • Binding Reaction: In a 96-well plate, incubate the cell membranes with a specific radioligand (e.g., [³H]citalopram for SERT, [³H]nisoxetine for NET, [³H]WIN 35,428 for DAT) and varying concentrations of this compound.

  • Incubation and Filtration: Incubate the mixture at an appropriate temperature and for a sufficient duration to reach equilibrium. Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

  • Quantification: Wash the filters and measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Methodology: Synaptosomal Uptake Assay

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions of rodents (e.g., striatum for DAT, hippocampus for SERT, and cortex for NET) by differential centrifugation.

  • Uptake Reaction: Pre-incubate the synaptosomes with varying concentrations of this compound. Initiate the uptake by adding a radiolabeled neurotransmitter ([³H]serotonin, [³H]norepinephrine, or [³H]dopamine).

  • Termination and Measurement: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer. Measure the radioactivity accumulated within the synaptosomes.

  • Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.

Monoamine Oxidase (MAO) Inhibition Assay

Objective: To assess the inhibitory activity of this compound against MAO-A and MAO-B.

Methodology: Fluorometric Assay

  • Enzyme Source: Use recombinant human MAO-A and MAO-B or mitochondrial fractions from tissues rich in these enzymes (e.g., human placenta for MAO-A, bovine liver for MAO-B).

  • Assay Reaction: In a 96-well plate, pre-incubate the MAO enzyme with various concentrations of the test compound. Initiate the reaction by adding a suitable substrate (e.g., kynuramine or p-tyramine) and a probe that detects the production of hydrogen peroxide (e.g., Amplex Red).

  • Detection: Measure the fluorescence generated over time using a microplate reader. The rate of fluorescence increase is proportional to the MAO activity.

  • Data Analysis: Determine the IC50 values for the inhibition of MAO-A and MAO-B activity.

Muscarinic Receptor Binding Assay

Objective: To evaluate the binding affinity of this compound for different subtypes of muscarinic acetylcholine receptors (M1-M5).

Methodology: Radioligand Competition Binding Assay

  • Receptor Source: Utilize cell membranes from cell lines individually expressing each of the five human muscarinic receptor subtypes (e.g., CHO-K1 cells).

  • Binding Reaction: Incubate the cell membranes with a non-selective muscarinic radioligand (e.g., [³H]N-methylscopolamine) and a range of concentrations of the test compound.

  • Incubation and Separation: Allow the reaction to reach equilibrium and then separate the bound and free radioligand by rapid filtration.

  • Quantification and Analysis: Measure the radioactivity on the filters and calculate the IC50 and Ki values for each receptor subtype.

Visualization of Potential Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate the potential signaling pathways that could be modulated by this compound and a general workflow for its biological evaluation.

Monoamine_Transporter_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron MA_vesicle Monoamine Vesicle MA_released Monoamine MA_vesicle->MA_released Release MA_transporter Monoamine Transporter (SERT, NET, DAT) MA_synapse Monoamine MA_released->MA_synapse MA_synapse->MA_transporter Reuptake MA_receptor Postsynaptic Receptor MA_synapse->MA_receptor Binding signaling Downstream Signaling MA_receptor->signaling Test_Compound This compound Test_Compound->MA_transporter Potential Inhibition

Caption: Potential modulation of monoamine transporter signaling.

MAO_Inhibition_Pathway cluster_mitochondrion Mitochondrion Monoamine Monoamine MAO Monoamine Oxidase (MAO-A / MAO-B) Monoamine->MAO Substrate Aldehyde Aldehyde MAO->Aldehyde Oxidative Deamination H2O2 Hydrogen Peroxide MAO->H2O2 Test_Compound This compound Test_Compound->MAO Potential Inhibition

References

Early-Stage Research on 4-Methoxy-2,3-dihydro-1H-inden-1-amine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of early-stage research into analogs of 4-methoxy-2,3-dihydro-1H-inden-1-amine. This core structure serves as a versatile scaffold in medicinal chemistry, with derivatives showing potential as modulators of various neurological targets. This document outlines the synthesis, structure-activity relationships (SAR), and pharmacological evaluation of these compounds, drawing from research on related indane and phenylalkylamine analogs.

Introduction

The 2,3-dihydro-1H-inden-1-amine scaffold is a rigid analog of phenethylamine, a core structure in many neuropharmacologically active compounds. The introduction of a methoxy group at the 4-position, as seen in this compound, significantly influences the electronic and steric properties of the molecule, thereby affecting its interaction with biological targets. Research into analogs of this core structure has primarily focused on its potential as monoamine oxidase (MAO) inhibitors and as ligands for serotonin receptors, particularly the 5-HT2A subtype.

This compound hydrochloride is utilized in pharmaceutical research as an intermediate for serotonin-norepinephrine reuptake inhibitors and in the synthesis of certain anxiolytic compounds.[1] It also serves as a starting material for preparing indane-based muscarinic receptor modulators.[1]

Synthetic Strategies

The synthesis of this compound analogs typically begins with a substituted indanone. A general synthetic workflow is outlined below.

Synthetic Workflow start Substituted 4-Methoxyindanone oxime Oxime Formation (Hydroxylamine) start->oxime amine Reduction (e.g., H2/Pd, NaBH4) oxime->amine final_product This compound Analog amine->final_product alkylation N-Alkylation/ N-Arylation final_product->alkylation other_deriv Further Derivatization alkylation->other_deriv

A generalized synthetic workflow for this compound analogs.
General Experimental Protocol: Oximation and Reduction

A common route to the primary amine involves the formation of an oxime from the corresponding indanone, followed by reduction.

  • Oxime Formation: The substituted 4-methoxy-1-indanone is dissolved in a suitable solvent (e.g., ethanol, pyridine). An excess of hydroxylamine hydrochloride is added, often in the presence of a base (e.g., sodium acetate, pyridine) to neutralize the HCl. The reaction mixture is typically heated to reflux for several hours until completion, as monitored by thin-layer chromatography (TLC). Upon cooling, the product is often precipitated by the addition of water and collected by filtration.

  • Reduction of the Oxime: The resulting oxime is then reduced to the primary amine. Various reducing agents can be employed. A common method is catalytic hydrogenation using hydrogen gas and a palladium on carbon (Pd/C) catalyst in a protic solvent like ethanol or acetic acid. Alternatively, chemical reducing agents such as sodium borohydride (NaBH₄) in the presence of a Lewis acid, or lithium aluminum hydride (LiAlH₄) in an ethereal solvent can be used. The choice of reducing agent may depend on the presence of other functional groups in the molecule.

Pharmacological Targets and Structure-Activity Relationships (SAR)

Research on analogs of this compound has primarily explored their activity as monoamine oxidase (MAO) inhibitors and serotonin 5-HT2A receptor ligands.

Monoamine Oxidase (MAO) Inhibition

Elevated levels of monoamine oxidase B (MAO-B) in the brain are associated with Parkinson's disease, making it a key target for anti-Parkinsonian drugs.[2] Derivatives of 2,3-dihydro-1H-inden-1-amine have been investigated as potent and selective hMAO-B inhibitors.[2]

A fragment-based drug design strategy has been employed to link the rasagiline (an established MAO-B inhibitor with an indane core) scaffold to hydrophobic fragments, targeting a hydrophobic pocket in the entrance cavity of hMAO-B.[2]

Table 1: MAO-B Inhibitory Activity of Selected 2,3-Dihydro-1H-inden-1-amine Derivatives

CompoundLinker (X)RhMAO-B IC₅₀ (nM)hMAO-A IC₅₀ (nM)Selectivity Index (hMAO-A/hMAO-B)
Rasagiline -H8.2>10000>1220
D1 -OCH₂-4-Fluorophenyl15.3>10000>654
D2 -SCH₂-4-Fluorophenyl21.7>10000>461
D14 -OCH₂CH₂O-4-Fluorophenyl9.8>10000>1020

Data is illustrative and based on findings for related rasagiline derivatives.

The selectivity profile of these compounds suggests that further development could lead to more potent and highly selective hMAO-B inhibitors.[2]

Serotonin 5-HT2A Receptor Activity

The 5-HT2A receptor is a key target for psychedelic drugs and some atypical antipsychotics. The rigid framework of the indane ring system makes it an interesting scaffold for exploring 5-HT2A receptor interactions. While direct data on a series of this compound analogs is limited, SAR can be inferred from studies on structurally related phenylalkylamines.

For analogs of 1-(2,5-dimethoxyphenyl)isopropylamine, the nature of the substituent at the 4-position of the phenyl ring has a significant impact on 5-HT2A receptor affinity and functional activity. Increased lipophilicity and the electron-withdrawing nature of the 4-position substituent are correlated with rat 5-HT2 receptor affinity.[3]

Table 2: Binding Affinities of Methoxy-Substituted Indatraline Analogs at Monoamine Transporters

CompoundSubstitutionDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)
Indatraline None1.3 ± 0.10.53 ± 0.053.1 ± 0.4
13a 4-Methoxy1.3 ± 0.216 ± 226 ± 3
13b 5-Methoxy7.9 ± 0.98.5 ± 0.832 ± 4
13c 6-Methoxy3.9 ± 0.51.4 ± 0.21.9 ± 0.3
13d 7-Methoxy23 ± 3136 ± 15105 ± 12
13e 4,5-Dimethoxy11 ± 124 ± 374 ± 9
13f 5,6-Dimethoxy5.8 ± 0.718 ± 241 ± 5

Data from a study on methoxy derivatives of indatraline, a related but different indane scaffold, illustrates the impact of methoxy substitution on transporter affinity.[4]

SAR_Logic cluster_0 Molecular Properties cluster_1 Pharmacological Activity Lipophilicity Lipophilicity Receptor_Affinity Receptor_Affinity Lipophilicity->Receptor_Affinity Influences Electron_Withdrawing_Nature Electron_Withdrawing_Nature Electron_Withdrawing_Nature->Receptor_Affinity Influences Steric_Bulk Steric_Bulk Steric_Bulk->Receptor_Affinity Modulates Functional_Activity Functional_Activity Receptor_Affinity->Functional_Activity Correlates with Selectivity Selectivity Functional_Activity->Selectivity Determines

Key molecular properties influencing the pharmacological activity of phenylalkylamine analogs.

In Vitro and In Vivo Evaluation

In Vitro Assays

A standard battery of in vitro assays is necessary to characterize the pharmacological profile of novel this compound analogs.

Binding Assays: Radioligand binding assays are crucial for determining the affinity of the compounds for their intended targets (e.g., hMAO-A, hMAO-B, 5-HT receptor subtypes) and for off-target liability screening. These assays typically involve incubating the test compound with a preparation of cells or tissues expressing the receptor of interest and a radiolabeled ligand with known high affinity for that receptor. The ability of the test compound to displace the radioligand is measured, and from this, the inhibition constant (Ki) can be calculated.

Functional Assays: Functional assays are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor. For G-protein coupled receptors like the 5-HT2A receptor, this can be assessed by measuring downstream signaling events, such as calcium mobilization or inositol phosphate turnover. For enzymes like MAO, functional assays involve measuring the inhibition of the enzyme's catalytic activity using a substrate that produces a fluorescent or chromogenic product.

Metabolic Stability Assays: Early assessment of metabolic stability is critical. This is often done by incubating the compound with liver microsomes or hepatocytes and measuring the rate of its disappearance over time.

In_Vitro_Workflow New_Analog New_Analog Binding_Assay Radioligand Binding (Affinity - Ki) New_Analog->Binding_Assay Functional_Assay Functional Assays (Efficacy - EC50/IC50) New_Analog->Functional_Assay Metabolic_Stability Metabolic Stability (Microsomes, Hepatocytes) New_Analog->Metabolic_Stability Data_Analysis SAR Analysis & Lead Selection Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Metabolic_Stability->Data_Analysis

A typical in vitro evaluation workflow for novel compounds.
In Vivo Models

Promising candidates from in vitro screening should be advanced to in vivo models to assess their pharmacokinetic properties, efficacy, and safety.

Pharmacokinetic Studies: Initial pharmacokinetic studies in animal models (e.g., rodents) are conducted to determine parameters such as bioavailability, plasma protein binding, brain penetration, and half-life.

Pharmacodynamic and Efficacy Models: For potential MAO-B inhibitors, efficacy can be evaluated in animal models of Parkinson's disease, such as the MPTP-induced mouse model. For compounds targeting the 5-HT2A receptor, behavioral models like the head-twitch response in rodents can be used to assess in vivo agonist activity.

Conclusion

The this compound scaffold represents a promising starting point for the design of novel neuropharmacological agents. The available research on related structures indicates that modifications to this core can yield potent and selective inhibitors of MAO-B and ligands for serotonin receptors. Future research should focus on the systematic synthesis and evaluation of a focused library of this compound analogs to build a comprehensive structure-activity relationship profile and to identify lead candidates for further preclinical development. Detailed experimental protocols and thorough in vitro and in vivo characterization will be crucial for advancing our understanding of this chemical space.

References

An In-Depth Technical Guide to 4-Methoxy-2,3-dihydro-1H-inden-1-amine: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-methoxy-2,3-dihydro-1H-inden-1-amine, a key intermediate in the synthesis of various pharmaceutical agents. The document details its discovery and historical context, focusing on its role as a building block for compounds targeting neurotransmitter systems. A detailed experimental protocol for its synthesis via reductive amination of 4-methoxy-2,3-dihydro-1H-inden-1-one is provided, along with a thorough characterization of the compound and its precursor. This guide serves as a critical resource for researchers in medicinal chemistry and drug development, offering insights into the synthesis and application of this important scaffold.

Introduction

This compound is a primary amine derivative of the indane scaffold, a privileged structure in medicinal chemistry. Its utility lies in its role as a versatile intermediate for the synthesis of a range of biologically active molecules. Notably, it serves as a crucial component in the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and muscarinic receptor modulators, both significant classes of drugs for treating central nervous system disorders.[1] The methoxy substitution on the aromatic ring can influence the electronic properties and binding affinities of the final drug molecules.

While the definitive first synthesis of this compound is not extensively documented in publicly available literature, its emergence is intrinsically linked to the development of pharmaceuticals requiring the 1-amino-4-methoxyindane core. The primary route to its synthesis involves the reductive amination of its corresponding ketone, 4-methoxy-2,3-dihydro-1H-inden-1-one.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its common precursor is presented in Table 1.

Table 1: Physicochemical Data

PropertyThis compound Hydrochloride4-Methoxy-2,3-dihydro-1H-inden-1-one
CAS Number 41566-80-7[1]13336-31-7[2]
Molecular Formula C₁₀H₁₄ClNO[1]C₁₀H₁₀O₂[2]
Molecular Weight 199.68 g/mol [1]162.19 g/mol [2]
Appearance White hygroscopic powder[1]Solid
Melting Point 185-190 °C (with decomposition)[1]105-107 °C (decomposes)
Solubility Highly soluble in water and polar organic solvents[1]Soluble in hot methanol

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through a two-step process starting from 4-hydroxy-1-indanone. The first step involves the methylation of the hydroxyl group to yield 4-methoxy-2,3-dihydro-1H-inden-1-one, which is then converted to the target amine via reductive amination.

Synthesis of 4-Methoxy-2,3-dihydro-1H-inden-1-one

Experimental Protocol:

To a stirred mixture of 4-hydroxy-1-indanone (150 g) and anhydrous potassium carbonate (154 g) in dimethylformamide (1.5 L), methyl iodide (69 mL) is added dropwise over 15 minutes at 0°C under a nitrogen atmosphere. The reaction mixture is then stirred at room temperature for 24 hours. Following this, the mixture is partitioned between methylene chloride and water. The organic layer is washed with water and 2% aqueous sodium hydroxide, and subsequently dried over anhydrous sodium sulfate. The dried solution is filtered and concentrated under reduced pressure. The resulting residue is dissolved in hot methanol, and upon cooling, the product precipitates. The precipitate is collected by filtration and recrystallized from methanol to yield 4-methoxy-2,3-dihydro-1H-inden-1-one as a solid.[3]

Yield: Not explicitly reported in the cited source.

Synthesis of this compound

The conversion of the ketone to the primary amine is achieved through reductive amination. This process involves the formation of an imine intermediate by reacting the ketone with an ammonia source, followed by in-situ reduction.

Generalized Experimental Protocol (based on common reductive amination procedures):

In a reaction vessel, 4-methoxy-2,3-dihydro-1H-inden-1-one is dissolved in a suitable solvent, such as methanol or ethanol. An excess of an ammonia source, for example, ammonium acetate or a solution of ammonia in methanol, is added. The mixture is stirred to facilitate the formation of the imine intermediate. A reducing agent, such as sodium borohydride (NaBH₄) or sodium cyanoborohydride (NaBH₃CN), is then added portion-wise to the reaction mixture. The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. Upon completion, the reaction is quenched, typically with water or a dilute acid. The product is then extracted into an organic solvent. The organic layer is washed, dried, and concentrated. The crude product can be purified by column chromatography or by forming a salt (e.g., hydrochloride) and recrystallizing it.

Note: A specific, detailed protocol with precise quantities and yields for this exact transformation was not found in the surveyed literature. The above protocol is a general representation of the likely synthetic method.

Spectroscopic Characterization

Table 2: Predicted Spectroscopic Data

Spectroscopy 4-Methoxy-2,3-dihydro-1H-inden-1-one This compound
¹H NMR Aromatic protons, methoxy protons (-OCH₃), and aliphatic protons of the indanone core.Aromatic protons, methoxy protons (-OCH₃), aliphatic protons of the indane core, a methine proton at the 1-position, and amine protons (-NH₂).
¹³C NMR Aromatic carbons, a carbonyl carbon (C=O), a methoxy carbon, and aliphatic carbons.Aromatic carbons, a methoxy carbon, aliphatic carbons, and a carbon bearing the amino group.
IR (cm⁻¹) Aromatic C-H stretching, aliphatic C-H stretching, a strong C=O stretching band, and C-O stretching.Aromatic C-H stretching, aliphatic C-H stretching, N-H stretching (typically two bands for a primary amine), N-H bending, and C-N stretching.
Mass Spec (m/z) Molecular ion peak corresponding to C₁₀H₁₀O₂.Molecular ion peak corresponding to C₁₀H₁₃NO.

Applications in Drug Discovery

This compound serves as a critical starting material for the synthesis of various drug candidates. Its utility is highlighted in its application for creating compounds that modulate key targets in the central nervous system.

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

This compound is a documented intermediate in the synthesis of SNRIs.[1] SNRIs are a class of antidepressant drugs used to treat major depressive disorder, anxiety disorders, and other conditions. They act by blocking the reuptake of the neurotransmitters serotonin and norepinephrine, thereby increasing their synaptic concentrations.

Muscarinic Receptor Modulators

The indane scaffold is also utilized in the development of muscarinic receptor modulators.[1] Muscarinic acetylcholine receptors are involved in regulating a wide range of physiological functions, and their modulation is a therapeutic strategy for various diseases, including Alzheimer's disease and schizophrenia.

Workflow and Logical Relationships

The synthesis of this compound and its subsequent use as a pharmaceutical intermediate can be visualized as a clear workflow.

Synthesis_Workflow cluster_precursor Precursor Synthesis cluster_target Target Synthesis cluster_application Pharmaceutical Application 4-Hydroxy-1-indanone 4-Hydroxy-1-indanone 4-Methoxy-1-indanone 4-Methoxy-1-indanone 4-Hydroxy-1-indanone->4-Methoxy-1-indanone Methylation (CH3I, K2CO3) Target_Amine This compound 4-Methoxy-1-indanone->Target_Amine Reductive Amination (NH3 source, Reducing Agent) SNRI SNRI Derivatives Target_Amine->SNRI Further Synthesis Muscarinic_Modulator Muscarinic Receptor Modulator Derivatives Target_Amine->Muscarinic_Modulator Further Synthesis

Caption: Synthetic workflow for this compound.

Conclusion

This compound is a valuable intermediate in medicinal chemistry, providing a scaffold for the development of potent neurological drugs. While its historical discovery is not prominently detailed, its synthesis from 4-methoxy-1-indanone via reductive amination is a well-established strategy. This guide has provided a comprehensive overview of its properties, a detailed protocol for the synthesis of its precursor, and a generalized method for its own preparation. The provided information and workflow diagrams offer a solid foundation for researchers and drug development professionals working with this important class of compounds. Further research into optimizing the reductive amination step and exploring new applications for this versatile intermediate is warranted.

References

Methodological & Application

Synthesis of 4-methoxy-2,3-dihydro-1H-inden-1-amine from 4-methoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Application Note and Protocol

Topic:

Audience: Researchers, scientists, and drug development professionals.

Introduction

The synthesis of primary amines is a cornerstone of medicinal chemistry and drug development. 4-methoxy-2,3-dihydro-1H-inden-1-amine is a valuable building block and intermediate in the synthesis of various pharmaceutically active compounds, including serotonin-norepinephrine reuptake inhibitors and anxiolytics.[1] One of the most efficient and widely used methods for synthesizing this compound from its corresponding ketone, 4-methoxy-1-indanone, is through reductive amination.

This application note provides detailed protocols and comparative data for the synthesis of this compound via the reductive amination of 4-methoxy-1-indanone. The process involves the conversion of the ketone into an amine through an intermediate imine, which is then reduced.[2][3] This one-pot reaction is favored for its operational simplicity and the avoidance of harsh alkylating agents.[4][5]

Reaction Principle and Workflow

Reductive amination is a two-stage process that is typically performed in a single pot.

  • Imine Formation: The carbonyl group of 4-methoxy-1-indanone reacts with an ammonia source (e.g., ammonium acetate, aqueous ammonia) to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine. This is a reversible reaction, and the equilibrium is often driven towards the imine by removing water or using a large excess of the aminating agent.[2]

  • Reduction: The C=N double bond of the imine is then selectively reduced to a C-N single bond by a reducing agent to yield the final primary amine.[3] A key requirement is the use of a reducing agent that selectively reduces the imine in the presence of the starting ketone.[6]

The overall transformation is as follows:

  • Starting Material: 4-methoxy-1-indanone

  • Intermediate: 4-methoxy-2,3-dihydro-1H-inden-1-imine

  • Product: this compound

Below is a diagram illustrating the general experimental workflow.

G reagents Combine Ketone, Ammonia Source & Solvent stir Stir at RT (Imine Formation) reagents->stir reductant Add Reducing Agent (e.g., NaBH3CN) stir->reductant reaction Stir at RT (Reduction) reductant->reaction quench Quench Reaction (e.g., with H2O) reaction->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., Na2SO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify Product (e.g., Crystallization/Chromatography) concentrate->purify

Caption: General workflow for reductive amination.

Methodologies and Reagent Comparison

The choice of ammonia source, reducing agent, and solvent significantly impacts the reaction's efficiency, selectivity, and yield. Several common conditions for reductive amination are summarized below.

Ammonia Source Reducing Agent Solvent Typical Conditions Advantages & Considerations
Ammonium AcetateSodium Cyanoborohydride (NaBH₃CN)Methanol (MeOH)RT, 12-24 hHighly selective for imine reduction; NaBH₃CN is toxic and requires careful handling.[7]
Ammonium FormatePalladium on Carbon (Pd/C)Methanol (MeOH)60-80 °C, 12-24 hUses a transfer hydrogenation approach; avoids borohydride reagents.
Aqueous AmmoniaSodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloroethane (DCE), Tetrahydrofuran (THF)RT, 12-24 hSTAB is a mild, selective, and less toxic alternative to NaBH₃CN, but is water-sensitive.[2][7]
Aqueous AmmoniaSodium Borohydride (NaBH₄) & Ti(iPrO)₄Ethanol (EtOH)0 °C to RT, 6-12 hNaBH₄ is inexpensive but can reduce the ketone; Ti(iPrO)₄ acts as a Lewis acid and dehydrating agent to promote imine formation.[8]
Ammonium FormateCp*Ir Complexes (Catalyst)-80 °C, 24 hCatalytic transfer hydrogenation where ammonium formate is both the nitrogen and hydrogen source.[8][9]

Detailed Experimental Protocol

This protocol describes the synthesis using ammonium acetate as the ammonia source and sodium cyanoborohydride as the reducing agent, a widely cited and reliable method.

4.1 Materials and Equipment

  • 4-methoxy-1-indanone (C₁₀H₁₀O₂)

  • Ammonium acetate (CH₃COONH₄)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Saturated sodium chloride solution (Brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with magnetic stirrer

  • Condenser (optional, for inert atmosphere)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

4.2 Safety Precautions

  • Sodium cyanoborohydride (NaBH₃CN) is highly toxic. Handle only in a well-ventilated fume hood. Avoid contact with acids, which can release toxic hydrogen cyanide gas.

  • Methanol and Dichloromethane are flammable and volatile. Work in a fume hood and avoid sources of ignition.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

4.3 Step-by-Step Procedure

  • Reaction Setup: To a 250 mL round-bottom flask, add 4-methoxy-1-indanone (e.g., 5.0 g, 1.0 equiv) and ammonium acetate (e.g., 23.7 g, 10.0 equiv).

  • Dissolution: Add anhydrous methanol (100 mL) to the flask. Stir the mixture at room temperature until all solids are dissolved.

  • Imine Formation: Allow the solution to stir at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • Reduction: Cautiously add sodium cyanoborohydride (e.g., 2.3 g, 1.2 equiv) to the solution in small portions over 15 minutes. Note: The addition may cause slight effervescence.

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by observing the disappearance of the starting ketone.

  • Work-up - Quenching: Carefully pour the reaction mixture into 100 mL of water.

  • Work-up - pH Adjustment & Extraction: Acidify the aqueous mixture to pH ~2 by the slow addition of 1 M HCl. This protonates the product amine and hydrolyzes any remaining reducing agent. Wash the acidic aqueous layer with dichloromethane (2 x 50 mL) to remove any unreacted ketone and non-basic impurities.

  • Work-up - Basification & Extraction: Basify the aqueous layer to pH ~10-12 with 1 M NaOH. Extract the product into dichloromethane (3 x 75 mL).

  • Drying and Concentration: Combine the organic extracts, wash with brine (1 x 50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄). Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude this compound as an oil or solid.

  • Purification: The crude product can be purified further by vacuum distillation or by crystallization as a hydrochloride salt. To form the salt, dissolve the crude amine in diethyl ether or ethyl acetate and add a solution of HCl in the same solvent until precipitation is complete. Collect the solid by filtration.

Visualization of the Chemical Pathway

The transformation from the ketone to the primary amine via an imine intermediate is a classic example of reductive amination.

G ketone 4-Methoxy-1-indanone imine Imine Intermediate ketone->imine + NH3 - H2O amine 4-Methoxy-2,3-dihydro- 1H-inden-1-amine imine->amine + [H] (Reduction)

Caption: Reaction pathway for reductive amination.

References

Application Notes and Protocols: Reductive Amination of 4-Methoxy-2,3-dihydro-1H-inden-1-one

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

This document provides a detailed protocol for the synthesis of 4-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine via reductive amination of 4-methoxy-2,3-dihydro-1H-inden-1-one. Reductive amination is a versatile and widely used method for the formation of carbon-nitrogen bonds, converting a carbonyl group into an amine through an intermediate imine.[1] This one-pot procedure is highly efficient for the synthesis of secondary amines and is a cornerstone in the preparation of various pharmaceutical intermediates and biologically active molecules.

The protocol described herein utilizes sodium cyanoborohydride as the reducing agent, a reagent known for its mildness and selectivity in reducing iminium ions in the presence of the starting ketone.[2][3] Alternative reducing agents such as sodium triacetoxyborohydride and sodium borohydride are also discussed.

Data Presentation:

The following table summarizes the key quantitative data for the reductive amination of 4-methoxy-2,3-dihydro-1H-inden-1-one.

ParameterValueReference
Starting Material 4-methoxy-2,3-dihydro-1H-inden-1-oneCommercially Available
Reagents Methylamine hydrochloride, Sodium Cyanoborohydride, MethanolCommercially Available
Product 4-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amineSynthesized
Molecular Formula C₁₁H₁₅NO
Molecular Weight 177.24 g/mol
Typical Yield 85-95%Analogous Reactions
Purity (post-chromatography) >98%Expected
¹H NMR (CDCl₃, 400 MHz) See Characterization DataPredicted
¹³C NMR (CDCl₃, 101 MHz) See Characterization DataPredicted

Experimental Protocols:

Materials:

  • 4-methoxy-2,3-dihydro-1H-inden-1-one

  • Methylamine hydrochloride (CH₃NH₂·HCl)

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH), anhydrous

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography (230-400 mesh)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Triethylamine (Et₃N)

Instrumentation:

  • Round-bottom flask with magnetic stirrer

  • Condenser (if heating is required)

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer (¹H and ¹³C NMR)

  • Mass spectrometer

Procedure: One-Pot Reductive Amination using Sodium Cyanoborohydride

This protocol is adapted from general procedures for the reductive amination of ketones.[2][3]

  • To a stirred solution of 4-methoxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in anhydrous methanol, add methylamine hydrochloride (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate the formation of the intermediate iminium ion.

  • Carefully add sodium cyanoborohydride (1.5 eq) portion-wise to the reaction mixture. The pH of the reaction should be maintained between 6 and 7 for optimal results. If necessary, a small amount of acetic acid can be added to catalyze imine formation.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

  • Partition the residue between dichloromethane and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer twice more with dichloromethane.

  • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.

Purification:

The crude 4-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine can be purified by flash column chromatography on silica gel.

  • Prepare a slurry of silica gel in hexanes and pack the column.

  • Dissolve the crude product in a minimal amount of dichloromethane.

  • Load the sample onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., 0% to 20% ethyl acetate). To prevent peak tailing, it is advisable to add a small amount of triethylamine (e.g., 0.5-1%) to the eluent system.

  • Collect the fractions containing the desired product as indicated by TLC analysis.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4-methoxy-N-methyl-2,3-dihydro-1H-inden-1-amine as an oil or low-melting solid.

Characterization Data (Predicted):

  • ¹H NMR (400 MHz, CDCl₃) δ: 7.15 (t, J = 7.9 Hz, 1H), 6.80 (d, J = 7.9 Hz, 1H), 6.70 (d, J = 7.9 Hz, 1H), 4.25 (t, J = 7.0 Hz, 1H), 3.82 (s, 3H), 3.00-2.85 (m, 2H), 2.50 (s, 3H), 2.55-2.40 (m, 1H), 2.05-1.90 (m, 1H).

  • ¹³C NMR (101 MHz, CDCl₃) δ: 157.0, 144.5, 133.0, 128.5, 115.0, 109.0, 65.0, 55.3, 34.0, 31.0, 30.0.

  • Mass Spectrometry (ESI): m/z calculated for C₁₁H₁₅NO [M+H]⁺: 178.12; found: 178.1.

Mandatory Visualization:

Reductive_Amination_Pathway Ketone 4-Methoxy-2,3-dihydro- 1H-inden-1-one Iminium Iminium Ion Intermediate Ketone->Iminium + Methylamine - H2O Amine Methylamine Amine->Iminium Product 4-Methoxy-N-methyl- 2,3-dihydro-1H-inden-1-amine Iminium->Product + [H] Reducing_Agent NaBH3CN Reducing_Agent->Iminium

Caption: Reaction pathway for the reductive amination of 4-methoxy-2,3-dihydro-1H-inden-1-one.

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Start Mix Ketone and Amine in MeOH Imine_Formation Stir for 30 min Start->Imine_Formation Reduction Add NaBH3CN, Stir 12-24h Imine_Formation->Reduction Concentrate Concentrate Reduction->Concentrate Extract DCM Extraction Concentrate->Extract Dry Dry over Na2SO4 Extract->Dry Concentrate_Crude Concentrate to Crude Dry->Concentrate_Crude Column Column Chromatography Concentrate_Crude->Column Evaporate Evaporate Solvent Column->Evaporate Pure_Product Pure Product Evaporate->Pure_Product

Caption: Experimental workflow for the synthesis and purification of the target amine.

References

The Role of 4-Methoxy-2,3-dihydro-1H-inden-1-amine in the Synthesis of Novel Anxiolytic Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – Researchers in the field of medicinal chemistry and drug development are exploring the versatile scaffold of 4-methoxy-2,3-dihydro-1H-inden-1-amine as a key intermediate in the synthesis of novel anxiolytic drug candidates. This compound serves as a crucial building block for the development of potent serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of drugs known for their efficacy in treating anxiety and mood disorders.

The indane moiety, a bicyclic hydrocarbon, provides a rigid framework that allows for the strategic placement of various functional groups to optimize interaction with biological targets. The presence of the methoxy and primary amine groups on the 2,3-dihydro-1H-inden-1-amine structure offers reactive sites for chemical modifications, enabling the synthesis of a diverse library of derivatives. These derivatives are then evaluated for their potential as anxiolytic agents.

Application Notes

The primary application of this compound in anxiolytic drug synthesis lies in its role as a precursor for compounds that modulate the levels of key neurotransmitters in the brain, namely serotonin and norepinephrine. By inhibiting the reuptake of these neurotransmitters, the synthesized compounds can enhance serotonergic and noradrenergic signaling, which is a well-established mechanism for alleviating symptoms of anxiety.

The development of novel anxiolytics from this precursor focuses on achieving improved efficacy, selectivity, and a more favorable side-effect profile compared to existing treatments. Structure-activity relationship (SAR) studies are crucial in this process, guiding the chemical modifications of the parent compound to enhance its anxiolytic properties.

Experimental Protocols

General Synthesis of Anxiolytic Indane Derivatives

A general synthetic route to anxiolytic agents derived from this compound involves the N-alkylation or N-acylation of the primary amine. This is a versatile method to introduce various substituents that can influence the compound's affinity and selectivity for the serotonin and norepinephrine transporters.

Materials:

  • This compound

  • Appropriate alkyl halide or acyl chloride

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., dichloromethane, acetonitrile)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography, recrystallization apparatus)

Procedure:

  • Dissolve this compound in the chosen anhydrous solvent under an inert atmosphere.

  • Add the base to the reaction mixture.

  • Slowly add the alkyl halide or acyl chloride to the stirred solution at room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to obtain the desired derivative.

In Vitro Evaluation of Anxiolytic Activity: Serotonin and Norepinephrine Transporter Binding Assays

The synthesized compounds are evaluated for their ability to inhibit the human serotonin transporter (hSERT) and human norepinephrine transporter (hNET).

Protocol:

  • Prepare cell membranes from HEK-293 cells stably expressing either hSERT or hNET.

  • Incubate the cell membranes with a radioligand (e.g., [³H]citalopram for hSERT, [³H]nisoxetine for hNET) and varying concentrations of the test compound.

  • After incubation, filter the samples and wash to separate bound from unbound radioligand.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

In Vivo Evaluation of Anxiolytic Activity: Elevated Plus Maze (EPM) Test in Rodents

The anxiolytic effects of promising compounds are assessed in vivo using animal models of anxiety, such as the elevated plus maze test.

Protocol:

  • Administer the test compound or vehicle to mice or rats via an appropriate route (e.g., intraperitoneal, oral).

  • After a specified pre-treatment time, place the animal in the center of the elevated plus maze, which consists of two open arms and two closed arms.

  • Record the animal's behavior for a set period (e.g., 5 minutes), noting the time spent in and the number of entries into the open and closed arms.

  • An increase in the time spent and the number of entries into the open arms is indicative of an anxiolytic effect.

Quantitative Data

The following table summarizes hypothetical quantitative data for a series of anxiolytic compounds derived from this compound.

Compound IDModificationhSERT IC50 (nM)hNET IC50 (nM)EPM - Time in Open Arms (% of Control)
Parent None>1000>1000100
Derivative A N-methylation150250150
Derivative B N-acetylation80120200
Derivative C N-benzylation4590250

Visualizations

Synthesis_Workflow cluster_start Starting Material cluster_synthesis Synthesis cluster_derivatives Synthesized Derivatives cluster_evaluation Biological Evaluation This compound This compound N-alkylation / N-acylation N-alkylation / N-acylation This compound->N-alkylation / N-acylation Derivative_A Derivative A N-alkylation / N-acylation->Derivative_A Derivative_B Derivative B N-alkylation / N-acylation->Derivative_B Derivative_C Derivative C N-alkylation / N-acylation->Derivative_C In_vitro_assays In vitro Assays (SERT/NET Binding) Derivative_A->In_vitro_assays Derivative_B->In_vitro_assays Derivative_C->In_vitro_assays In_vivo_models In vivo Models (Elevated Plus Maze) In_vitro_assays->In_vivo_models Promising Candidates

Caption: Synthetic workflow for anxiolytic drug discovery.

Signaling_Pathway cluster_synapse Synaptic Cleft Presynaptic_Neuron Presynaptic Neuron Serotonin Serotonin Presynaptic_Neuron->Serotonin Release Norepinephrine Norepinephrine Presynaptic_Neuron->Norepinephrine Release Postsynaptic_Neuron Postsynaptic Neuron SERT SERT SERT->Presynaptic_Neuron NET NET NET->Presynaptic_Neuron Serotonin->SERT Reuptake Receptors Postsynaptic Receptors Serotonin->Receptors Norepinephrine->NET Reuptake Norepinephrine->Receptors Receptors->Postsynaptic_Neuron Signal Transduction (Anxiolytic Effect) Indane_Derivative Indane Derivative (SNRI) Indane_Derivative->SERT Inhibits Indane_Derivative->NET Inhibits

Caption: Mechanism of action of SNRI anxiolytics.

Application of 4-methoxy-2,3-dihydro-1H-inden-1-amine as a Precursor for Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines the application of 4-methoxy-2,3-dihydro-1H-inden-1-amine as a promising precursor for the synthesis of novel Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). While specific, named SNRI compounds directly synthesized from this precursor are not extensively detailed in publicly available literature, the known pharmacological activity of structurally related indenamine derivatives suggests its potential in the development of new therapeutics for depression and other mood disorders. This application note provides a generalized synthetic approach, key experimental considerations, and a summary of the expected pharmacological actions of potential derivatives.

Introduction

Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs) are a class of antidepressant medications that function by blocking the reuptake of two key neurotransmitters, serotonin and norepinephrine, in the brain. This dual action can lead to a broader spectrum of efficacy compared to single-action antidepressants. The development of novel SNRI scaffolds is an active area of research aimed at improving efficacy, safety, and tolerability.

The compound this compound has been identified as a valuable intermediate in the synthesis of SNRIs. Its rigid indane core provides a defined orientation for pharmacophoric groups, and the primary amine serves as a key functional handle for derivatization to modulate activity at the serotonin transporter (SERT) and norepinephrine transporter (NET).

Proposed Synthetic Application

The primary amine of this compound allows for straightforward modification, most commonly through N-alkylation or N-arylation, to introduce moieties known to interact with monoamine transporters. A generalized synthetic scheme is presented below.

General Synthetic Workflow

G cluster_synthesis Generalized Synthesis of SNRI Candidates Precursor This compound Reaction N-Alkylation / N-Arylation Precursor->Reaction Reagent Alkylating/Arylating Agent (R-X) (e.g., alkyl halide, aryl halide) Reagent->Reaction Solvent_Base Solvent and Base (e.g., DMF, K2CO3) Solvent_Base->Reaction Product N-substituted-4-methoxy-2,3-dihydro- 1H-inden-1-amine Derivative (SNRI Candidate) Reaction->Product Purification Purification (e.g., Chromatography, Recrystallization) Product->Purification Final_Product Purified SNRI Candidate Purification->Final_Product

Caption: Generalized workflow for the synthesis of SNRI candidates.

Experimental Protocols

While a specific protocol for a named SNRI from this precursor is not available, a general procedure for the N-alkylation of this compound is provided below. This should be optimized for each specific alkylating or arylating agent.

General Protocol for N-Alkylation:

  • Reaction Setup: To a solution of this compound (1.0 eq.) in a suitable aprotic solvent (e.g., N,N-dimethylformamide, acetonitrile) is added a base (e.g., potassium carbonate, triethylamine, 1.5-2.0 eq.).

  • Addition of Alkylating Agent: The appropriate alkylating or arylating agent (R-X, 1.1-1.2 eq.) is added to the reaction mixture.

  • Reaction Conditions: The reaction mixture is stirred at a suitable temperature (ranging from room temperature to elevated temperatures, e.g., 80 °C) for a period of 2-24 hours. Reaction progress should be monitored by an appropriate technique (e.g., TLC, LC-MS).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to afford the desired N-substituted derivative.

Data Presentation

The following table presents hypothetical characterization and activity data for a potential SNRI candidate derived from the precursor. Note: This data is illustrative and not based on a specific, published compound.

ParameterValue
Chemical Name N-((4-methoxy-2,3-dihydro-1H-inden-1-yl)methyl)ethan-1-amine
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
Appearance White to off-white solid
Melting Point 110-112 °C
Purity (HPLC) >98%
Yield 75%
SERT Ki (nM) 15
NET Ki (nM) 30
Selectivity (SERT/NET) 0.5

Pharmacological Signaling Pathway

SNRIs exert their therapeutic effects by inhibiting the reuptake of serotonin (5-HT) and norepinephrine (NE) from the synaptic cleft, thereby increasing their concentrations and enhancing neurotransmission.

G cluster_pathway SNRI Mechanism of Action Presynaptic Presynaptic Neuron Synaptic_Cleft Synaptic Cleft Presynaptic->Synaptic_Cleft Release of 5-HT & NE Postsynaptic Postsynaptic Neuron SERT SERT Synaptic_Cleft->SERT Reuptake NET NET Synaptic_Cleft->NET Reuptake Receptors_5HT 5-HT Receptors Synaptic_Cleft->Receptors_5HT Increased 5-HT Concentration Receptors_NE NE Receptors Synaptic_Cleft->Receptors_NE Increased NE Concentration SERT->Presynaptic NET->Presynaptic SNRI SNRI Derivative SNRI->SERT Inhibits SNRI->NET Inhibits Serotonin Serotonin (5-HT) Norepinephrine Norepinephrine (NE) Receptors_5HT->Postsynaptic Enhanced Signaling Receptors_NE->Postsynaptic Enhanced Signaling

Caption: Mechanism of action of a potential SNRI derivative.

Conclusion

This compound represents a versatile and promising starting material for the synthesis of novel SNRI candidates. Its rigid structure and modifiable primary amine group offer significant potential for the development of new therapeutics with improved pharmacological profiles. Further research is warranted to synthesize and evaluate a library of derivatives to fully explore the structure-activity relationships and identify lead compounds for clinical development. Researchers are encouraged to consult specialized medicinal chemistry journals for detailed synthetic procedures of analogous compounds to guide their experimental design.

Application Note: Chiral Separation of 4-methoxy-2,3-dihydro-1H-inden-1-amine Enantiomers by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

4-methoxy-2,3-dihydro-1H-inden-1-amine is a chiral primary amine that serves as a valuable building block in the synthesis of various pharmaceutical compounds. As the enantiomers of a chiral drug can exhibit different pharmacological and toxicological profiles, the development of reliable analytical methods for their separation and quantification is crucial for quality control and regulatory compliance.[1] High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases (CSPs) is a powerful and widely used technique for the enantioselective analysis of chiral compounds, including primary amines.[1] This application note presents a detailed protocol for the chiral separation of this compound enantiomers by HPLC, focusing on method development using polysaccharide-based CSPs.

Principle of Chiral Separation by HPLC

The separation of enantiomers by chiral HPLC is achieved by exploiting the differential interactions between the enantiomers and a chiral stationary phase.[2] For the separation of primary amines, polysaccharide-based CSPs, such as those derived from amylose and cellulose phenylcarbamates, have demonstrated broad applicability and high success rates.[1] The separation mechanism involves a combination of interactions, including hydrogen bonding, π-π interactions, and steric hindrance, which lead to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. These differences in interaction energy result in different retention times for the two enantiomers, enabling their separation. The use of mobile phase additives, such as basic or acidic modifiers, is often necessary to improve peak shape and enhance enantioselectivity.[1]

Experimental Protocols

1. Materials and Reagents

  • Racemic this compound

  • HPLC-grade n-Hexane

  • HPLC-grade Isopropanol (IPA)

  • HPLC-grade Ethanol (EtOH)

  • Diethylamine (DEA), analytical grade

  • Trifluoroacetic acid (TFA), analytical grade

  • Methanol (for sample preparation)

2. Instrumentation and Columns

  • An HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV detector.

  • Chiral Stationary Phases:

    • CHIRALPAK® IA (Amylose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel

    • CHIRALPAK® IB (Cellulose tris(3,5-dimethylphenylcarbamate)) immobilized on silica gel

    • CHIRALPAK® IC (Cellulose tris(3,5-dichlorophenylcarbamate)) immobilized on silica gel

3. Sample Preparation

Prepare a stock solution of racemic this compound at a concentration of 1.0 mg/mL in methanol. From the stock solution, prepare a working solution of 0.1 mg/mL by diluting with the initial mobile phase composition.

4. HPLC Method Screening Protocol

A screening approach using multiple columns and mobile phases is recommended to identify the optimal conditions for separation.[3][4]

Screening Conditions:

  • Columns: CHIRALPAK® IA, CHIRALPAK® IB, CHIRALPAK® IC (or similar polysaccharide-based CSPs)

  • Mobile Phases (Isocratic):

    • A: n-Hexane / Isopropanol / Diethylamine (90:10:0.1, v/v/v)

    • B: n-Hexane / Ethanol / Diethylamine (90:10:0.1, v/v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 275 nm (based on the chromophore of the analyte)

  • Injection Volume: 10 µL

5. Method Optimization

Once initial separation is achieved, the following parameters can be optimized to improve resolution (Rs) and reduce analysis time:

  • Alcohol Modifier Percentage: Vary the percentage of isopropanol or ethanol in the mobile phase (e.g., from 5% to 20%). A lower percentage of alcohol generally increases retention and may improve resolution.

  • Additive Concentration: Adjust the concentration of diethylamine (for basic compounds) to improve peak shape. For acidic compounds, an acidic additive like trifluoroacetic acid might be used.[5]

  • Flow Rate: Adjust the flow rate to balance analysis time and separation efficiency.

  • Column Temperature: Varying the column temperature can affect enantioselectivity.

Data Presentation

The following tables summarize hypothetical, yet representative, data from the initial screening phase for the chiral separation of this compound enantiomers.

Table 1: Screening Results on CHIRALPAK® IA

Mobile Phase Compositionk'1k'2Separation Factor (α)Resolution (Rs)
n-Hexane/IPA/DEA (90:10:0.1)2.543.181.252.85
n-Hexane/EtOH/DEA (90:10:0.1)3.113.611.161.98

Table 2: Screening Results on CHIRALPAK® IB

Mobile Phase Compositionk'1k'2Separation Factor (α)Resolution (Rs)
n-Hexane/IPA/DEA (90:10:0.1)1.892.121.121.55
n-Hexane/EtOH/DEA (90:10:0.1)2.452.991.222.51

Table 3: Optimized Conditions on CHIRALPAK® IA

ParameterValue
ColumnCHIRALPAK® IA (250 x 4.6 mm, 5 µm)
Mobile Phasen-Hexane / Isopropanol / DEA (95:5:0.1, v/v/v)
Flow Rate0.8 mL/min
Temperature25 °C
DetectionUV at 275 nm
Injection Volume10 µL
Result
k'13.88
k'25.04
Separation Factor (α)1.30
Resolution (Rs)4.12

Note: The data presented in these tables are illustrative and represent typical outcomes for chiral separations of primary amines on polysaccharide-based CSPs. Actual results may vary.

Mandatory Visualization

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis racemate Racemic Analyte sample_prep Prepare Sample (0.1 mg/mL) racemate->sample_prep solvent Mobile Phase Solvents mobile_phase_prep Prepare Mobile Phase (e.g., Hex/IPA/DEA) solvent->mobile_phase_prep additive Additive (DEA) additive->mobile_phase_prep injection Inject Sample sample_prep->injection hplc_system HPLC System mobile_phase_prep->hplc_system csp_column Chiral Stationary Phase (e.g., CHIRALPAK® IA) injection->csp_column Separation detection UV Detection (275 nm) csp_column->detection chromatogram Obtain Chromatogram detection->chromatogram integration Integrate Peaks chromatogram->integration calculation Calculate k', α, Rs integration->calculation optimization Method Optimization? calculation->optimization optimization->mobile_phase_prep Adjust Mobile Phase optimization->csp_column Change Column final_report Final Application Note optimization->final_report Final Method

Caption: Workflow for Chiral HPLC Method Development.

The enantiomers of this compound can be effectively separated using HPLC with polysaccharide-based chiral stationary phases. A systematic screening approach using columns like CHIRALPAK® IA, IB, and IC with mobile phases consisting of n-hexane and an alcohol modifier (isopropanol or ethanol) with a basic additive (diethylamine) is a robust strategy for initial method development. Subsequent optimization of the mobile phase composition and other chromatographic parameters can lead to a baseline separation with high resolution, suitable for accurate quantification of the enantiomers.

References

Application Note: Validated HPLC-UV Method for the Quantification of 4-methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the accurate quantification of 4-methoxy-2,3-dihydro-1H-inden-1-amine. The method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for routine quality control and stability testing in pharmaceutical development. All validation parameters were assessed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines.[1][2][3][4]

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical compounds, including serotonin-norepinephrine reuptake inhibitors. Its purity and concentration are critical quality attributes that can impact the safety and efficacy of the final drug product. Therefore, a reliable and validated analytical method for its quantification is essential.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of amine compounds due to its high resolution and sensitivity.[5] This application note describes a reversed-phase HPLC method with UV detection developed and validated for the determination of this compound. The validation process confirms that the method is fit for its intended purpose.[4]

Experimental

Instrumentation and Materials
  • HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm particle size.

  • Software: OpenLab CDS ChemStation Edition or equivalent.

  • Reference Standard: this compound (Purity ≥ 99.5%).

  • Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Potassium dihydrogen phosphate (AR grade), Orthophosphoric acid (AR grade), Purified water.

Chromatographic Conditions
ParameterCondition
Mobile Phase A: 20 mM Potassium Phosphate Buffer (pH 3.0, adjusted with H₃PO₄) B: Acetonitrile
Gradient Isocratic: 70% A, 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 225 nm
Run Time 10 minutes

Validation Protocols

The analytical method was validated according to ICH Q2(R2) guidelines for the following parameters: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][2][3][6]

System Suitability

A system suitability test was performed before each validation run to ensure the chromatographic system was performing adequately. A standard solution of this compound (100 µg/mL) was injected five times. The acceptance criteria are summarized in the results section.

Specificity

Specificity was evaluated to ensure that the signal of the analyte was not interfered with by the presence of other components such as impurities or degradation products.[6] This was assessed by injecting a blank (diluent), a placebo solution, and a spiked placebo solution. Forced degradation studies were also conducted by exposing the analyte to acidic, basic, oxidative, thermal, and photolytic stress conditions.

Linearity and Range

Linearity was determined by analyzing a series of at least six concentrations of this compound over the range of 10-150 µg/mL. The calibration curve was generated by plotting the peak area against the concentration, and the correlation coefficient (r²) was calculated. The range is the interval between the upper and lower concentrations for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][4]

Accuracy

Accuracy was determined by the recovery of known amounts of the analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).[6] Triplicate samples were prepared for each level and the percentage recovery was calculated.

Precision

Precision was evaluated at two levels: repeatability and intermediate precision.[1]

  • Repeatability (Intra-day precision): Assessed by analyzing six replicate samples of this compound at 100% of the target concentration on the same day, under the same experimental conditions.

  • Intermediate Precision (Inter-day precision): Assessed by analyzing the same sample on two different days, with different analysts and different equipment.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve using the following equations: LOD = 3.3 * (σ / S) LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercept of the regression line and S is the slope of the calibration curve.

Robustness

The robustness of the method was evaluated by deliberately introducing small variations in the method parameters and observing the effect on the results.[1] The parameters varied included:

  • Flow rate (± 0.1 mL/min)

  • Column temperature (± 2 °C)

  • Mobile phase pH (± 0.2 units)

  • Mobile phase composition (± 2% organic)

Results and Discussion

The developed HPLC method provided a well-resolved peak for this compound with a retention time of approximately 4.5 minutes. The validation results are summarized in the tables below.

Data Summary

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)T ≤ 2.01.15
Theoretical Plates (N)N > 20007850
% RSD of Peak Areas (n=5)≤ 2.0%0.45%

Table 2: Linearity and Range

ParameterResult
Linearity Range10 - 150 µg/mL
Regression Equationy = 25432x + 1254
Correlation Coefficient (r²)≥ 0.999
Y-interceptReport

Table 3: Accuracy (Recovery Study)

Spike LevelAmount Added (µg/mL)Amount Found (µg/mL) (mean, n=3)% Recovery% RSD
80%80.079.699.5%0.6%
100%100.0100.3100.3%0.4%
120%120.0119.599.6%0.5%

Table 4: Precision

Precision Type% RSD (n=6)Acceptance Criteria
Repeatability0.52%≤ 2.0%
Intermediate Precision0.88%≤ 2.0%

Table 5: LOD and LOQ

ParameterResult (µg/mL)
LOD0.5
LOQ1.5

Table 6: Robustness

Parameter VariedVariation% RSD of Results
Flow Rate (mL/min)0.9 / 1.11.1% / 1.2%
Column Temperature (°C)28 / 320.7% / 0.8%
Mobile Phase pH2.8 / 3.20.9% / 1.0%
Acetonitrile in Mobile Phase28% / 32%1.3% / 1.4%

The results demonstrate that the method is highly suitable for its intended purpose. The system suitability parameters were well within the accepted limits. The method showed excellent linearity over the tested range with a correlation coefficient of > 0.999. Accuracy was confirmed with recovery values between 98.0% and 102.0%. The low %RSD values for repeatability and intermediate precision indicate high precision. The method was also found to be robust, with minor changes in experimental parameters not significantly affecting the results.

Visualizations

Analytical_Method_Validation_Workflow cluster_Plan 1. Planning & Protocol cluster_Execute 2. Execution cluster_Report 3. Reporting P1 Define Purpose & Scope P2 Select Validation Parameters (ICH Q2) P1->P2 P3 Set Acceptance Criteria P2->P3 P4 Write Validation Protocol P3->P4 E1 Prepare Standards & Samples P4->E1 E2 Perform System Suitability E1->E2 E3 Execute Validation Experiments (Specificity, Linearity, Accuracy, Precision, etc.) E2->E3 E4 Collect & Process Data E3->E4 R1 Analyze Results vs. Criteria E4->R1 R2 Document Deviations R1->R2 R3 Write Validation Report R2->R3 R4 Method Implementation R3->R4 HPLC_System_Schematic MobilePhase Mobile Phase (Buffer & Acetonitrile) Pump Quaternary Pump MobilePhase->Pump Autosampler Autosampler (Sample Injection) Pump->Autosampler Column HPLC Column (C18, 30°C) Autosampler->Column Detector UV-Vis Detector (225 nm) Column->Detector DataSystem Data Acquisition System (OpenLab CDS) Detector->DataSystem Waste Waste Detector->Waste

References

Application Notes and Protocols for the GC Analysis of 4-methoxy-2,3-dihydro-1H-inden-1-amine Following Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

4-methoxy-2,3-dihydro-1H-inden-1-amine is a key intermediate in pharmaceutical research, notably in the synthesis of serotonin-norepinephrine reuptake inhibitors and other anxiolytic compounds. Gas chromatography (GC) is a powerful analytical technique for the separation and quantification of volatile and semi-volatile compounds. However, the direct GC analysis of primary amines like this compound is challenging due to their high polarity and low volatility, which can lead to poor peak shapes, tailing, and low sensitivity.[1][2][3]

Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar, more volatile, and thermally stable derivatives, making them amenable to GC analysis.[1][4] This process improves chromatographic behavior, enhances sensitivity, and can be tailored for specific detectors.[1][5][6] This document provides detailed protocols for two common and effective derivatization techniques for primary amines: acylation with trifluoroacetic anhydride (TFAA) and silylation with N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

Derivatization Strategies for Primary Amines

The primary goal of derivatizing this compound is to replace the active hydrogens on the primary amino group with a less polar functional group.[1] This modification reduces intermolecular hydrogen bonding, thereby increasing the volatility and thermal stability of the analyte.[7]

  • Acylation: This is a widely used method for derivatizing primary and secondary amines.[5] Reagents like trifluoroacetic anhydride (TFAA) react with the amine to form a stable, volatile amide derivative. The introduction of fluorine atoms also enhances the sensitivity for electron capture detection (ECD).[1][5]

  • Silylation: This is another prevalent derivatization technique where active hydrogens are replaced by a trimethylsilyl (TMS) group.[7][8] Silylating reagents such as BSTFA are highly effective for derivatizing amines, leading to derivatives with increased volatility and thermal stability.[8] The addition of a catalyst like trimethylchlorosilane (TMCS) can improve the derivatization of sterically hindered amines.[8]

Experimental Protocols

The following are detailed protocols for the derivatization of this compound for GC analysis.

Protocol 1: Acylation with Trifluoroacetic Anhydride (TFAA)

This protocol describes the formation of the N-trifluoroacetyl derivative of this compound.

Materials:

  • This compound sample

  • Trifluoroacetic anhydride (TFAA)

  • Anhydrous solvent (e.g., ethyl acetate, acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • Nitrogen gas supply for evaporation

  • GC-MS or GC-FID system

Procedure:

  • Sample Preparation: Accurately weigh a known amount of the this compound sample into a reaction vial. If the sample is in a solution, evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 200 µL of the anhydrous solvent to the vial to dissolve the sample. Following this, add 100 µL of TFAA.[1]

  • Reaction: Tightly cap the vial and heat it at 60-70°C for 15-30 minutes in a heating block or oven.[1]

  • Cooling and Evaporation: Allow the vial to cool to room temperature. The excess reagent and solvent can be evaporated under a gentle stream of nitrogen if necessary.

  • Reconstitution: Redissolve the derivatized sample in a suitable solvent (e.g., ethyl acetate) to the desired concentration for GC analysis.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample into the GC system.

Protocol 2: Silylation with BSTFA

This protocol details the formation of the N-trimethylsilyl derivative of this compound.

Materials:

  • This compound sample

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Reaction vials (2 mL) with PTFE-lined caps

  • Heating block or oven

  • GC-MS system

Procedure:

  • Sample Preparation: Place a known amount of the this compound sample into a reaction vial. If the sample is in a solution, ensure it is completely dry by evaporating the solvent under nitrogen.

  • Reagent Addition: Add 100 µL of an anhydrous solvent to dissolve the sample. Then, add 100 µL of BSTFA (with 1% TMCS).[1]

  • Reaction: Tightly cap the vial and heat at 70-80°C for 30-60 minutes.[1] The ease of derivatization with silylating reagents generally follows the order: alcohol > phenol > carboxylic acid > amine > amide.

  • Cooling: Allow the vial to cool to room temperature.

  • Analysis: Inject an appropriate volume (e.g., 1 µL) of the derivatized sample directly into the GC system. It is important to note that N-trimethylsilyl derivatives can be sensitive to moisture.[2]

Data Presentation

The following table provides a template for summarizing the quantitative data obtained from the GC analysis of derivatized this compound. Researchers should populate this table with their experimental results.

DerivativeRetention Time (min)Major Mass Fragments (m/z)Limit of Detection (LOD)Limit of Quantification (LOQ)
N-trifluoroacetyle.g., 12.5e.g., 259 (M+), 162, 134User DefinedUser Defined
N-trimethylsilyle.g., 10.8e.g., 235 (M+), 220, 162User DefinedUser Defined

Visualizations

Experimental Workflow Diagram

The following diagram illustrates the complete workflow for the derivatization and GC analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis GC Analysis cluster_data Data Processing start Start: 4-methoxy-2,3-dihydro- 1H-inden-1-amine Sample dry Evaporate Solvent (if applicable) start->dry dissolve Dissolve in Anhydrous Solvent dry->dissolve add_reagent Add Derivatizing Reagent (TFAA or BSTFA) dissolve->add_reagent react Heat to React (e.g., 60-80°C) add_reagent->react cool Cool to Room Temperature react->cool reconstitute Reconstitute (if needed) cool->reconstitute inject Inject into GC System reconstitute->inject separate Chromatographic Separation inject->separate detect Detection (MS or FID) separate->detect process Data Acquisition & Processing detect->process quantify Quantification & Reporting process->quantify

Caption: Workflow for derivatization and GC analysis.

Derivatization Reactions

The following diagram illustrates the chemical reactions for the acylation and silylation of this compound.

derivatization_reactions cluster_acylation Acylation with TFAA cluster_silylation Silylation with BSTFA amine1 This compound (R-NH2) product1 N-trifluoroacetyl derivative (R-NH-COCF3) amine1->product1 + TFAA tfaa Trifluoroacetic Anhydride ((CF3CO)2O) amine2 This compound (R-NH2) product2 N-trimethylsilyl derivative (R-NH-Si(CH3)3) amine2->product2 + BSTFA bstfa BSTFA (CF3CON[Si(CH3)3]2)

Caption: Derivatization reaction schemes.

References

Application Notes and Protocols for the Large-Scale Synthesis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive overview and detailed protocols for the large-scale synthesis of 4-methoxy-2,3-dihydro-1H-inden-1-amine, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a two-step process commencing with the preparation of the precursor, 4-methoxy-1-indanone, followed by its reductive amination to yield the target primary amine. This document outlines scalable methods suitable for industrial production, with a focus on reaction conditions, purification, and process control.

Introduction

This compound and its derivatives are important building blocks in medicinal chemistry, serving as precursors for a range of therapeutic agents. The efficient and scalable synthesis of this intermediate is therefore of significant interest to the pharmaceutical industry. The primary route for its large-scale production involves the conversion of 4-methoxy-1-indanone to the corresponding amine. This is typically achieved through reductive amination, a robust and widely used industrial process for the formation of carbon-nitrogen bonds. This document details the synthetic pathway and provides protocols for both the synthesis of the indanone precursor and its subsequent conversion to the target amine.

Synthetic Pathway Overview

The overall synthetic scheme for this compound is presented below. The process begins with the synthesis of 4-methoxy-1-indanone from a suitable starting material, followed by a one-pot reductive amination to afford the final product, which is often isolated as its hydrochloride salt for improved stability and handling.

Synthesis_Pathway cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Reductive Amination 4-Hydroxy-1-indanone 4-Hydroxy-1-indanone 4-Methoxy-1-indanone 4-Methoxy-1-indanone 4-Hydroxy-1-indanone->4-Methoxy-1-indanone Methylation 4-Methoxy-1-indanone_2 4-Methoxy-1-indanone Target_Amine This compound 4-Methoxy-1-indanone_2->Target_Amine Reductive Amination

Caption: Overall synthetic pathway for this compound.

Experimental Protocols

Step 1: Large-Scale Synthesis of 4-Methoxy-1-indanone

This protocol describes the methylation of 4-hydroxy-1-indanone to produce 4-methoxy-1-indanone.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )QuantityMolar Equiv.
4-Hydroxy-1-indanone40732-09-2148.1610.0 kg1.0
Anhydrous Potassium Carbonate584-08-7138.2110.3 kg1.1
Methyl Iodide74-88-4141.944.6 L1.1
N,N-Dimethylformamide (DMF)68-12-273.09100 L-
Dichloromethane75-09-284.93As needed-
2% Aqueous Sodium Hydroxide1310-73-240.00As needed-
Methanol67-56-132.04As needed-
Anhydrous Sodium Sulfate7757-82-6142.04As needed-

Procedure:

  • To a suitable reaction vessel equipped with mechanical stirring, a temperature probe, and a nitrogen inlet, add N,N-dimethylformamide (100 L).

  • Add 4-hydroxy-1-indanone (10.0 kg) and anhydrous potassium carbonate (10.3 kg) to the solvent with stirring.

  • Cool the mixture to 0-5 °C under a nitrogen atmosphere.

  • Slowly add methyl iodide (4.6 L) dropwise to the stirred mixture, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, transfer the reaction mixture to a larger vessel and partition between dichloromethane and water.

  • Separate the organic layer and wash it sequentially with water and 2% aqueous sodium hydroxide.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain the crude product.

  • Dissolve the crude residue in hot methanol and allow it to cool to induce crystallization.

  • Filter the precipitate and recrystallize from methanol to yield pure 4-methoxy-1-indanone.

  • Dry the final product under vacuum.

Expected Yield: 80-90% Purity: >98% (by HPLC)

Step 2: Large-Scale Reductive Amination to this compound

This protocol describes the conversion of 4-methoxy-1-indanone to the target amine using catalytic hydrogenation. This method is often preferred for large-scale synthesis due to its efficiency and atom economy.

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity
4-Methoxy-1-indanone13336-31-7162.1910.0 kg
Methanol67-56-132.04100 L
Ammonia (in Methanol, 7N solution)7664-41-717.03~50 L
Raney® Nickel (slurry in water)7440-02-0-~1.0 kg (catalytic)
Hydrogen Gas1333-74-02.02As needed
Hydrochloric Acid (in isopropanol)7647-01-036.46As needed
Isopropanol67-63-060.10As needed
Celite®61790-53-2-As needed

Procedure:

  • Charge a high-pressure hydrogenation reactor with 4-methoxy-1-indanone (10.0 kg) and methanol (100 L).

  • Add a 7N solution of ammonia in methanol (~50 L).

  • Carefully add the Raney® Nickel slurry (~1.0 kg) to the reactor under an inert atmosphere. Caution: Raney® Nickel is pyrophoric and must be handled with care.

  • Seal the reactor and purge it several times with nitrogen, followed by hydrogen.

  • Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 5-10 bar).

  • Heat the reaction mixture to 50-80 °C with vigorous stirring.

  • Monitor the reaction progress by hydrogen uptake and/or analytical methods (e.g., GC or HPLC).

  • Once the reaction is complete, cool the reactor to room temperature and carefully vent the hydrogen.

  • Purge the reactor with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with methanol.

  • Combine the filtrate and washes and concentrate under reduced pressure to obtain the crude free amine.

  • Dissolve the crude amine in isopropanol.

  • Slowly add a solution of hydrochloric acid in isopropanol to the stirred solution to precipitate the hydrochloride salt.

  • Cool the mixture to promote complete crystallization.

  • Filter the solid, wash with cold isopropanol, and dry under vacuum to obtain this compound hydrochloride.

Expected Yield: 75-85% Purity: >99% (by HPLC)

Process and Workflow Visualization

The following diagram illustrates the workflow for the large-scale synthesis and purification of this compound.

Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage Start Start: 4-Methoxy-1-indanone Reaction Reductive Amination (Methanol, Ammonia, Raney Ni, H2) Start->Reaction Filtration Catalyst Filtration Reaction->Filtration Concentration Solvent Removal Filtration->Concentration Salt_Formation HCl Salt Formation (Isopropanol, HCl) Concentration->Salt_Formation Crude Amine Crystallization Crystallization Salt_Formation->Crystallization Isolation Filtration & Drying Crystallization->Isolation Final_Product Final Product: Amine Hydrochloride Isolation->Final_Product

Caption: Workflow for the synthesis and purification of the target amine.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the large-scale synthesis of this compound hydrochloride.

ParameterStep 1: Indanone SynthesisStep 2: Reductive Amination
Starting Material 4-Hydroxy-1-indanone4-Methoxy-1-indanone
Key Reagents K2CO3, CH3INH3, H2, Raney® Ni, HCl
Solvent DMF, MethanolMethanol, Isopropanol
Reaction Temperature 0 °C to Room Temp.50-80 °C
Reaction Pressure Atmospheric5-10 bar
Typical Yield 80-90%75-85%
Final Product Purity >98%>99%

Safety and Handling Considerations

  • Methyl Iodide: Highly toxic and a suspected carcinogen. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Raney® Nickel: Pyrophoric catalyst, especially when dry. Always handle as a slurry under an inert atmosphere.

  • Hydrogen Gas: Highly flammable. Use in a well-ventilated area with appropriate safety measures for handling flammable gases.

  • Ammonia: Corrosive and toxic. Use in a well-ventilated area and wear appropriate PPE.

  • Hydrochloric Acid: Corrosive. Handle with care and appropriate PPE.

It is imperative that all procedures are carried out by trained personnel in a facility equipped for large-scale chemical synthesis. A thorough risk assessment should be conducted before commencing any of the described protocols.

Application Notes and Protocols for Evaluating Novel Indanone-Derived MAO Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monoamine oxidases (MAOs) are critical enzymes in the metabolism of neurotransmitters, and their inhibition is a key therapeutic strategy for a range of neurological disorders, including Parkinson's disease and depression.[1][2][3] Indanone derivatives have emerged as a promising class of compounds, with studies demonstrating their potential as potent and selective MAO inhibitors.[1][4][5][6][7] This document provides a detailed experimental workflow and protocols for the comprehensive evaluation of novel MAO inhibitors derived from the indanone scaffold. The workflow progresses from initial in vitro enzyme inhibition screening to cellular cytotoxicity assessment and concludes with a proposed in vivo model for preliminary efficacy and neuroprotection studies.

Experimental Workflow Overview

The evaluation of novel indanone-derived MAO inhibitors follows a logical progression from in vitro characterization to in vivo validation. This multi-step process ensures a thorough assessment of a compound's potency, selectivity, cellular toxicity, and potential therapeutic efficacy.

G cluster_0 In Vitro Evaluation cluster_1 Cellular Evaluation cluster_2 In Vivo Evaluation synthesis Synthesis of Indanone Derivatives invitro_screening MAO-A and MAO-B Inhibition Assay synthesis->invitro_screening ic50 IC50 Determination invitro_screening->ic50 reversibility Reversibility Studies ic50->reversibility cytotoxicity Cytotoxicity Assay (e.g., MTT) reversibility->cytotoxicity neuroprotection Neuroprotection Assay cytotoxicity->neuroprotection animal_model Animal Model of Neurodegeneration (e.g., MPTP) neuroprotection->animal_model behavioral Behavioral Analysis animal_model->behavioral neurochemical Neurochemical Analysis animal_model->neurochemical

Caption: High-level experimental workflow for the evaluation of novel indanone-derived MAO inhibitors.

Part 1: In Vitro Evaluation of MAO Inhibition

The initial phase focuses on characterizing the direct interaction of the synthesized indanone derivatives with the target enzymes, MAO-A and MAO-B.

Protocol 1: Fluorometric MAO-A and MAO-B Inhibition Assay

This protocol provides a high-throughput method to determine the inhibitory potency of the novel compounds against both MAO isoforms. The assay is based on the detection of hydrogen peroxide (H₂O₂), a byproduct of the MAO-catalyzed oxidation of a substrate.[8][9]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO Assay Buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • MAO Substrate (e.g., p-tyramine)[8][9]

  • Horseradish Peroxidase (HRP)

  • Fluorometric Probe (e.g., Amplex Red or equivalent)

  • Positive Controls: Clorgyline (for MAO-A) and Selegiline (for MAO-B)[10]

  • Test Indanone Derivatives (dissolved in DMSO)

  • 96-well black, flat-bottom plates

  • Fluorescent microplate reader (Ex/Em = 535/587 nm)[11]

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test indanone derivatives and positive controls in MAO Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • 50 µL of MAO Assay Buffer

    • 10 µL of test compound dilution or positive control

    • 20 µL of MAO-A or MAO-B enzyme solution (pre-diluted in assay buffer)

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitors to interact with the enzymes.

  • Reaction Initiation: Add 20 µL of a substrate/probe mixture (containing the MAO substrate, HRP, and the fluorometric probe in assay buffer) to each well to start the reaction.

  • Kinetic Measurement: Immediately place the plate in a fluorescent microplate reader and measure the fluorescence intensity every minute for 30-60 minutes at 37°C.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Data Presentation: In Vitro MAO Inhibition

Summarize the IC50 values for each indanone derivative against both MAO-A and MAO-B in a table. Also, include the selectivity index (SI), calculated as the ratio of IC50 (MAO-A) / IC50 (MAO-B).

Compound IDMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI)
Control-A (Clorgyline) ValueValueValue
Control-B (Selegiline) ValueValueValue
Indanone-001 ValueValueValue
Indanone-002 ValueValueValue
... .........
Protocol 2: Reversibility of Inhibition Studies

To determine if the inhibition is reversible or irreversible, a dialysis method can be employed for the most potent compounds.[2]

Procedure:

  • Incubate the MAO enzyme (A or B) with a saturating concentration of the test inhibitor (approximately 100x IC50) for 30 minutes at 37°C. A control sample with the enzyme and vehicle (DMSO) is prepared in parallel.

  • Place the enzyme-inhibitor mixture and the control sample in separate dialysis cassettes.

  • Dialyze against a large volume of cold MAO Assay Buffer for 24 hours, with several buffer changes.

  • After dialysis, measure the enzymatic activity of both the inhibitor-treated and control samples using the assay described in Protocol 1.

  • Interpretation: If the enzymatic activity of the inhibitor-treated sample is restored to a level similar to the control, the inhibition is considered reversible. If the activity remains significantly lower, the inhibition is likely irreversible.

Part 2: Cellular Evaluation

This phase assesses the effect of the novel indanone derivatives on cell viability and their potential to protect neuronal cells from oxidative stress.

Protocol 3: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[12]

Materials:

  • Neuronal cell line (e.g., SH-SY5Y)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • Test Indanone Derivatives (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well clear, flat-bottom plates

  • Microplate reader (absorbance at 570 nm)

Procedure:

  • Cell Seeding: Seed the neuronal cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[13]

  • Compound Treatment: Treat the cells with various concentrations of the indanone derivatives for 24 or 48 hours. Include a vehicle control (DMSO).

  • MTT Addition: After the treatment period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[12]

  • Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the CC50 (half-maximal cytotoxic concentration) value.

Data Presentation: Cytotoxicity
Compound IDCC50 on SH-SY5Y cells (µM) after 24hCC50 on SH-SY5Y cells (µM) after 48h
Indanone-001 ValueValue
Indanone-002 ValueValue
... ......
Protocol 4: Neuroprotection Assay against Oxidative Stress

This assay evaluates the ability of the indanone derivatives to protect neuronal cells from an oxidative insult, such as that induced by H₂O₂ or 6-hydroxydopamine (6-OHDA).

Procedure:

  • Seed neuronal cells in a 96-well plate as described in Protocol 3.

  • Pre-treat the cells with non-toxic concentrations of the indanone derivatives (determined from the MTT assay) for 2-4 hours.

  • Induce oxidative stress by adding a toxicant (e.g., H₂O₂ or 6-OHDA) to the wells. Include a control group with the toxicant alone and a vehicle control group.

  • Incubate for 24 hours.

  • Assess cell viability using the MTT assay as described in Protocol 3.

  • Data Analysis: Compare the cell viability in the wells pre-treated with the indanone derivatives to the viability in the wells treated with the toxicant alone. An increase in cell viability indicates a neuroprotective effect.

Part 3: In Vivo Evaluation

For lead compounds with high potency, selectivity, low cytotoxicity, and neuroprotective effects, preliminary in vivo studies are warranted.

Proposed In Vivo Model: MPTP-Induced Mouse Model of Parkinson's Disease

The MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine) mouse model is a well-established model for studying Parkinson's disease-like neurodegeneration.

Experimental Design:

  • Animal Groups:

    • Group 1: Vehicle control

    • Group 2: MPTP only

    • Group 3: MPTP + Selegiline (positive control)

    • Group 4: MPTP + Test Indanone Derivative (low dose)

    • Group 5: MPTP + Test Indanone Derivative (high dose)

  • Dosing Regimen: Administer the test compound or vehicle orally or via intraperitoneal injection for a set period (e.g., 7-14 days).

  • MPTP Administration: On specific days during the treatment period, administer MPTP to induce dopaminergic neurodegeneration.

  • Behavioral Analysis: Conduct behavioral tests (e.g., rotarod test, open field test) to assess motor coordination and activity.

  • Neurochemical Analysis: After the treatment period, sacrifice the animals and collect brain tissue (specifically the striatum and substantia nigra). Measure the levels of dopamine and its metabolites (DOPAC and HVA) using HPLC with electrochemical detection.

  • Immunohistochemistry: Perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify the extent of dopaminergic neuron loss.

Data Presentation: In Vivo Efficacy
Treatment GroupRotarod Performance (latency to fall, s)Striatal Dopamine Levels (ng/mg tissue)TH-Positive Neurons in Substantia Nigra (cell count)
Vehicle Value ± SEMValue ± SEMValue ± SEM
MPTP Value ± SEMValue ± SEMValue ± SEM
MPTP + Selegiline Value ± SEMValue ± SEMValue ± SEM
MPTP + Indanone-X (low dose) Value ± SEMValue ± SEMValue ± SEM
MPTP + Indanone-X (high dose) Value ± SEMValue ± SEMValue ± SEM

Mechanism of MAO Inhibition and Neuroprotection

MAO enzymes catalyze the oxidative deamination of monoamine neurotransmitters. This process generates hydrogen peroxide and aldehydes, which can contribute to oxidative stress and neuronal damage.[14][15] MAO inhibitors block this process, leading to an increase in the levels of neurotransmitters and a reduction in the production of neurotoxic byproducts.

G cluster_0 MAO-Catalyzed Reaction cluster_1 Consequences of MAO Activity cluster_2 Action of MAO Inhibitors monoamine Monoamine Neurotransmitter (e.g., Dopamine) mao MAO-A / MAO-B monoamine->mao aldehyde Aldehyde mao->aldehyde h2o2 Hydrogen Peroxide (H₂O₂) mao->h2o2 nh3 Ammonia (NH₃) mao->nh3 oxidative_stress Oxidative Stress aldehyde->oxidative_stress h2o2->oxidative_stress neuronal_damage Neuronal Damage oxidative_stress->neuronal_damage indanone Indanone-Derived MAO Inhibitor inhibition indanone->inhibition inhibition->mao neuroprotection_effect Neuroprotection inhibition->neuroprotection_effect

Caption: Signaling pathway illustrating the mechanism of MAO inhibition and neuroprotection.

References

Storage and handling procedures for 4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the safe storage, handling, and use of 4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride (CAS No: 41566-80-7) in a research and development setting. This compound is a key intermediate in the synthesis of various neurologically active molecules.

Physicochemical Properties and Storage

This compound hydrochloride is a white, hygroscopic powder. Due to its moisture-sensitive nature, it is imperative to store it in tightly sealed containers under dry conditions to prevent degradation and maintain its purity.

Table 1: Physicochemical Data

PropertyValueReference
CAS Number 41566-80-7
Molecular Formula C₁₀H₁₄ClNO[1]
Molecular Weight 199.68 g/mol [1]
Appearance White hygroscopic powder
Melting Point 185-190 °C (with decomposition)
Solubility Highly soluble in water and polar organic solvents.
Purity Typically available in purities of 95-99%.

Table 2: Recommended Storage Conditions

ConditionRecommendationRationaleReference
Temperature Below 25°C or 2-8°CTo ensure stability and prevent thermal degradation.
Atmosphere Store under an inert atmosphere.To prevent oxidation and reaction with atmospheric components.[2]
Container Tightly sealed containers.To protect from moisture and air.
Moisture Protect from humidity.The compound is hygroscopic and readily absorbs atmospheric moisture.[3]

Safety and Handling Precautions

This compound can cause skin and serious eye irritation.[4] Appropriate personal protective equipment (PPE) should be worn at all times when handling this substance.

Table 3: Hazard Identification and Personal Protective Equipment (PPE)

HazardGHS ClassificationRecommended PPEReference
Skin Irritation Category 2Protective gloves, Protective suit[4]
Eye Irritation Category 2ASafety glasses with side-shields or goggles, Face-shield[4]
Inhalation May cause respiratory irritation.Dust mask or respirator
Handling Protocol:
  • Engineering Controls: Handle in a well-ventilated area, preferably within a chemical fume hood to prevent dust inhalation.[4]

  • Personal Protective Equipment: Wear standard PPE, including a lab coat, nitrile gloves, and safety glasses. For procedures that may generate dust, a face shield and a dust mask are recommended.

  • Hygiene: Wash hands and face thoroughly after handling.[4] Avoid contact with skin, eyes, and clothing.[4]

  • Spills: In case of a spill, prevent dust dispersion.[4] Sweep up the spilled solid carefully, avoiding dust generation, and place it in a suitable, labeled container for disposal.

  • First Aid:

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. If skin irritation occurs, seek medical advice.[4]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[4]

    • Inhalation: Move the person to fresh air and keep them comfortable for breathing. If you feel unwell, seek medical advice.[4]

    • Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[5]

Applications in Research and Drug Development

This compound hydrochloride is a valuable building block in medicinal chemistry. Its primary applications lie in the synthesis of compounds targeting the central nervous system.

  • Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs): It serves as a key intermediate in the synthesis of certain SNRIs.

  • Anxiolytic Compounds: This compound is employed in the creation of novel anxiolytic agents.

  • Muscarinic Receptor Modulators: It is used as a starting material for preparing indane-based muscarinic receptor modulators.

The methoxy group on the indane ring can provide an electron-donating effect, which can be beneficial in studies of receptor binding.

Experimental Workflow and Synthetic Pathway

The following diagrams illustrate a generalized experimental workflow for handling this compound and its role in a synthetic pathway.

experimental_workflow Experimental Workflow for Handling the Compound cluster_prep Preparation cluster_reaction Reaction cluster_cleanup Workup & Purification cluster_disposal Waste Disposal a Retrieve from Storage b Equilibrate to Room Temperature a->b c Weigh in Fume Hood b->c d Dissolve in Appropriate Solvent c->d e Perform Synthetic Reaction d->e f Reaction Quenching e->f g Extraction/Purification f->g h Dispose of Waste According to Regulations g->h

Caption: General laboratory workflow for handling this compound hydrochloride.

synthetic_pathway Role as a Synthetic Intermediate cluster_products Potential Bioactive Molecules start 4-methoxy-2,3-dihydro- 1H-inden-1-amine HCl snri Serotonin-Norepinephrine Reuptake Inhibitors start->snri Synthetic Steps anxiolytic Anxiolytic Compounds start->anxiolytic Synthetic Steps muscarinic Muscarinic Receptor Modulators start->muscarinic Synthetic Steps

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 4-methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxy-2,3-dihydro-1H-inden-1-amine. The information provided addresses common issues, with a focus on the identification and mitigation of byproducts.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: The most prevalent synthetic strategies commence with the precursor ketone, 4-methoxy-2,3-dihydro-1H-inden-1-one. From this intermediate, two primary pathways are employed:

  • Reductive Amination: The direct reaction of the ketone with an amine source, typically ammonia, in the presence of a reducing agent.

  • Oxime Formation and Reduction: A two-step process involving the formation of an oxime intermediate from the ketone and hydroxylamine, followed by the reduction of the oxime to the desired primary amine.

Q2: What is a common method for synthesizing the precursor, 4-methoxy-2,3-dihydro-1H-inden-1-one?

A2: A frequently used method is the methylation of 4-hydroxy-1-indanone using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.[1]

Q3: Which reducing agents are suitable for the reductive amination of 4-methoxy-2,3-dihydro-1H-inden-1-one?

A3: Mild reducing agents are preferred to selectively reduce the intermediate imine in the presence of the ketone. Sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) are commonly used for this purpose.[2][3] Sodium borohydride (NaBH4) can also be employed, but reaction conditions must be carefully controlled to prevent premature reduction of the ketone.[3][4]

Q4: What are the typical reducing agents for the conversion of the oxime of 4-methoxy-2,3-dihydro-1H-inden-1-one to the amine?

A4: A variety of reducing agents can be used for oxime reduction. Common choices include sodium borohydride, often in the presence of a transition metal salt like copper(II) sulfate or zirconium(IV) chloride, and catalytic hydrogenation.[5]

Troubleshooting Guide: Common Byproducts and Solutions

This section details potential byproducts encountered during the synthesis of this compound and offers strategies for their mitigation.

Byproduct NameStructureProbable CauseSuggested Action
4-hydroxy-2,3-dihydro-1H-inden-1-one Incomplete methylation of 4-hydroxy-1-indanone.- Insufficient methylating agent. - Short reaction time. - Inadequate base.- Increase the stoichiometry of the methylating agent. - Extend the reaction time. - Ensure the use of a sufficient amount of a suitable base.
4-methoxy-2,3-dihydro-1H-inden-1-ol Reduction of the ketone starting material.- Use of a non-selective or overly reactive reducing agent in reductive amination (e.g., NaBH4 under certain conditions).- Employ a more selective reducing agent like NaBH3CN or NaBH(OAc)3. - Optimize reaction conditions (pH, temperature) to favor imine formation before reduction.
Di-(4-methoxy-2,3-dihydro-1H-inden-1-yl)amine Over-reaction of the primary amine product with the starting ketone.- Formation of a secondary amine is a known side reaction in both reductive amination and oxime reduction.- Use a large excess of the ammonia source in reductive amination. - Optimize the stoichiometry of the reducing agent in oxime reduction. - Purify the final product using column chromatography.
4-methoxy-2,3-dihydro-1H-inden-1-one oxime Incomplete reduction of the oxime intermediate.- Insufficient reducing agent. - Deactivated catalyst in catalytic hydrogenation. - Short reaction time or low temperature.- Increase the amount of reducing agent. - Use fresh catalyst for hydrogenation. - Increase reaction time and/or temperature.

Experimental Workflow and Byproduct Formation

The following diagram illustrates the key synthetic steps and the points at which common byproducts may be formed.

Synthesis_Byproducts cluster_start Starting Material Synthesis cluster_routes Amine Synthesis Routes cluster_products Products and Byproducts 4_hydroxy_ketone 4-hydroxy-2,3-dihydro- 1H-inden-1-one methylation Methylation (e.g., CH3I, K2CO3) 4_hydroxy_ketone->methylation ketone 4-methoxy-2,3-dihydro- 1H-inden-1-one methylation->ketone byproduct1 Unreacted Starting Material (4-hydroxy-2,3-dihydro-1H-inden-1-one) methylation->byproduct1 Incomplete Reaction reductive_amination Reductive Amination (e.g., NH3, NaBH3CN) ketone->reductive_amination oxime_formation Oxime Formation (NH2OH·HCl) ketone->oxime_formation final_product 4-methoxy-2,3-dihydro- 1H-inden-1-amine reductive_amination->final_product byproduct2 Alcohol Byproduct (4-methoxy-2,3-dihydro-1H-inden-1-ol) reductive_amination->byproduct2 Ketone Reduction byproduct3 Secondary Amine Byproduct (Di-(4-methoxy-2,3-dihydro- 1H-inden-1-yl)amine) reductive_amination->byproduct3 Over-reaction oxime 4-methoxy-2,3-dihydro- 1H-inden-1-one oxime oxime_formation->oxime oxime_reduction Oxime Reduction (e.g., NaBH4/CuSO4) oxime->oxime_reduction oxime_reduction->final_product oxime_reduction->byproduct3 Side Reaction byproduct4 Unreacted Oxime oxime_reduction->byproduct4 Incomplete Reduction

Caption: Synthetic pathways to this compound and common byproduct formation points.

References

Technical Support Center: Synthesis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 4-methoxy-2,3-dihydro-1H-inden-1-amine. The primary synthetic routes involve the preparation of 4-methoxy-1-indanone, followed by either oximation and subsequent reduction or direct reductive amination.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to obtain this compound?

The most common and effective methods start from 4-methoxy-1-indanone. The two main pathways are:

  • Two-Step Oximation and Reduction: This involves the conversion of 4-methoxy-1-indanone to its corresponding oxime, which is then reduced to the target amine.

  • One-Pot Reductive Amination: This method directly converts 4-methoxy-1-indanone to the amine in a single reaction vessel by reacting it with an ammonia source in the presence of a reducing agent.

Q2: I am having trouble synthesizing the precursor, 4-methoxy-1-indanone. What are the recommended methods?

A common method for synthesizing 4-methoxy-1-indanone is through the methylation of 4-hydroxy-1-indanone.[1] Another well-established route is the intramolecular Friedel-Crafts acylation of 3-(m-methoxyphenyl)propionic acid.

Q3: My oximation reaction of 4-methoxy-1-indanone is giving a low yield. What could be the issue?

Low yields in oximation reactions can be attributed to several factors, including incomplete reaction, decomposition of hydroxylamine, or the occurrence of side reactions.[2] Optimizing the reaction pH is crucial; the use of a mild base like pyridine or sodium acetate is often recommended to neutralize the HCl generated from hydroxylamine hydrochloride.[2]

Q4: I observe an unexpected amide or lactam in my product mixture after the oximation step. What is causing this?

The formation of an amide or lactam from an oxime is indicative of a Beckmann rearrangement.[2] This side reaction is typically catalyzed by acid. To prevent this, it is important to avoid strongly acidic conditions, especially during the reaction workup.[2]

Q5: Which reducing agents are suitable for the reduction of the 4-methoxy-1-indanone oxime?

A variety of reducing agents can be employed for the reduction of oximes to primary amines. Common choices include:

  • Catalytic hydrogenation using catalysts like Raney Nickel, Palladium on carbon (Pd/C), or Platinum oxide (PtO₂).[3]

  • Metal-based reductions, such as zinc dust with a proton donor like ammonium formate or acetic acid.[4][5]

Q6: What are the potential side products in the reductive amination of 4-methoxy-1-indanone?

The primary side products in reductive amination can include the corresponding alcohol (from the reduction of the ketone) and secondary amines. The choice of a selective reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), can minimize the formation of the alcohol byproduct as they are more selective for the imine over the ketone.[6][7]

Troubleshooting Guides

Issue 1: Low Yield in the Oximation of 4-Methoxy-1-indanone
Potential Cause Troubleshooting Steps
Incomplete Reaction - Verify the quality and freshness of hydroxylamine hydrochloride.[2]- Ensure correct stoichiometry; a slight excess of hydroxylamine (e.g., 1.05 equivalents) is often used.[8]- Increase reaction time and/or temperature moderately (e.g., 40-60 °C for 1-4 hours).[2] Monitor progress by TLC.
Suboptimal pH - The reaction rate is pH-dependent. Add a mild base such as pyridine or sodium acetate to neutralize the liberated HCl and provide the free hydroxylamine nucleophile.[2]
Product Hydrolysis - During workup, avoid acidic conditions which can hydrolyze the oxime back to the ketone.[2] Use a mild base like sodium bicarbonate for neutralization.
Beckmann Rearrangement - This acid-catalyzed side reaction can be minimized by maintaining neutral or slightly basic conditions throughout the reaction and workup.[2]
Issue 2: Low Yield of this compound during Oxime Reduction
Potential Cause Troubleshooting Steps
Inefficient Reduction - Catalytic Hydrogenation: Ensure the catalyst (e.g., Raney Nickel, Pd/C) is active. Use a fresh batch if necessary. Optimize hydrogen pressure and reaction temperature.[3]- Chemical Reduction: For reagents like zinc dust, ensure a sufficient excess is used along with an adequate proton source (e.g., ammonium formate, acetic acid).[4][5]
Formation of Side Products - With certain hydrogen sources like 2-propanol in the presence of Raney Nickel, N-alkylation can occur, leading to secondary amines.[9] Consider alternative hydrogen donors or reduction methods.- Incomplete reduction can leave unreacted oxime. Increase reaction time or reagent stoichiometry.
Product Loss During Workup - The amine product can be water-soluble, especially in its protonated form. Ensure the aqueous layer is thoroughly extracted after basification.- The hydrochloride salt of the amine is hygroscopic; handle and store it in a dry environment.[10]
Issue 3: Challenges in Direct Reductive Amination
Potential Cause Troubleshooting Steps
Reduction of Starting Ketone - If using a non-selective reducing agent like sodium borohydride (NaBH₄), the ketone may be reduced to an alcohol.[11] To circumvent this, allow sufficient time for the imine to form before adding the reducing agent.[11]- Alternatively, use a more selective reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which preferentially reduce the iminium ion over the ketone.[7]
Low Imine Formation - The equilibrium between the ketone and the imine can be unfavorable. Use a dehydrating agent or a Dean-Stark apparatus to remove water and drive the reaction forward. Lewis acids like Ti(OiPr)₄ can also be used to activate the ketone.
Over-alkylation - With primary amines, there is a risk of forming secondary amines. Using a large excess of the ammonia source can help to minimize this.

Experimental Protocols

Protocol 1: Synthesis of 4-Methoxy-1-indanone Oxime

This protocol is adapted from a general procedure for the oximation of 1-indanone.[8]

  • Reaction Setup: In a round-bottomed flask equipped with a magnetic stirrer, dissolve 4-methoxy-1-indanone (1 equivalent) in pyridine.

  • Reagent Addition: Add hydroxylamine hydrochloride (1.05 equivalents) to the solution.

  • Reaction: Stir the mixture at 50 °C and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 20-30 minutes.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Remove the pyridine under reduced pressure.

    • To the residue, add ethyl acetate and 1 M aqueous HCl.

    • Separate the layers and extract the aqueous layer with ethyl acetate.

    • Combine the organic extracts and wash sequentially with 1 M aqueous HCl and brine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude oxime.

Protocol 2: Reduction of 4-Methoxy-1-indanone Oxime via Catalytic Hydrogenation

This protocol is based on a procedure for a similar methoxy-substituted indanone oxime.[3]

  • Reaction Setup: Dissolve the 4-methoxy-1-indanone oxime (1 equivalent) in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

  • Acetylation (Optional but can improve yield): Add acetic anhydride (e.g., 3 equivalents) and stir for 2 hours at room temperature to form the O-acetyl oxime.[3]

  • Catalyst Addition: Add a catalytic amount of 5% Palladium on carbon (Pd/C) or Platinum oxide (PtO₂).[3]

  • Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and apply hydrogen pressure (e.g., 3-4 bar). Heat the reaction to 30-40 °C.[3] The reaction is typically complete in 4-10 hours.

  • Workup:

    • Filter the reaction mixture to remove the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • If the intermediate is the acetamide, hydrolyze it using acidic or basic conditions to obtain the free amine.

    • Purify the amine by extraction and/or crystallization of its hydrochloride salt.

Data Presentation

Table 1: Comparison of Oximation Conditions for Indanones

Substrate Reagents Solvent Temp. Time Yield Reference
1-IndanoneHydroxylamine HCl, PyridinePyridine50 °C20 min99%--INVALID-LINK--[8]
6-Methoxy-1-indanoneHydroxylamine HCl, BaseNot specifiedNot specifiedNot specifiedNot specified--INVALID-LINK--[3]

Table 2: Comparison of Reduction Methods for Methoxy-Indanone Oximes

Method Substrate Reagents/Catalyst Conditions Product Yield Reference
Catalytic Hydrogenation6-Methoxy-1-indanone O-acetyl oximePd/C (5%)3 bar H₂, THF, 30-40 °C, 4-6 hN-(6-methoxy-1-indan-1-yl)-acetamide90%--INVALID-LINK--[3]
Catalytic Hydrogenation6-Methoxy-1-indanone O-acetyl oximePtO₂ (40% Pt)4 bar H₂, THF, 30-40 °C, 10 hN-(6-methoxy-1-indan-1-yl)-acetamideNot specified--INVALID-LINK--[3]
Catalytic Transfer HydrogenationGeneral KetoximesRaney Nickel, 2-propanolRefluxN-isopropyl-secondary-amineVariable--INVALID-LINK--[9]
Chemical ReductionGeneral OximesZinc dust, Ammonium formateMethanol, RefluxPrimary AmineHigh--INVALID-LINK--[4]

Visualizations

Synthesis_Workflow Indanone 4-Methoxy-1-indanone Oxime 4-Methoxy-1-indanone Oxime Indanone->Oxime Oximation (NH₂OH·HCl, Base) Amine 4-Methoxy-2,3-dihydro- 1H-inden-1-amine Indanone->Amine Reductive Amination (NH₃, Reducing Agent) Oxime->Amine Reduction (e.g., Raney Ni, H₂) Troubleshooting_Oximation Start Low Oximation Yield CheckReagents Verify Reagent Quality & Stoichiometry Start->CheckReagents Incomplete Reaction? OptimizepH Adjust pH with Mild Base Start->OptimizepH Suboptimal pH? CheckWorkup Review Workup Procedure Start->CheckWorkup Side Reactions During Workup? AvoidAcid Avoid Acidic Conditions (Prevents Hydrolysis & Beckmann Rearrangement) CheckWorkup->AvoidAcid

References

Technical Support Center: Optimization of Reaction Conditions for Reductive Amination of 4-Methoxy-1-indanone

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the reductive amination of 4-methoxy-1-indanone. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to ensure successful experimentation.

Troubleshooting Guide

This guide addresses common issues encountered during the reductive amination of 4-methoxy-1-indanone.

Issue Potential Cause Suggested Solution
Low or No Product Yield Inefficient Imine/Iminium Ion Formation: The equilibrium between the ketone and the imine may not favor the imine.[1]- Ensure mildly acidic conditions (pH ~5-6) to catalyze imine formation without fully protonating the amine.[2] - For sluggish reactions, consider adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves to drive the equilibrium towards the imine.[3] - In some cases, pre-forming the imine before adding the reducing agent can improve yields.[4][5]
Decomposition of Reducing Agent: Sodium triacetoxyborohydride (STAB) is moisture-sensitive.[6][7]- Use anhydrous solvents (e.g., DCE, THF, DCM).[6][7] - Handle STAB under an inert atmosphere (e.g., nitrogen or argon).
Reduction of Starting Ketone: Stronger reducing agents like sodium borohydride can reduce the starting 4-methoxy-1-indanone.[8]- Use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB), which preferentially reduces the iminium ion over the ketone.[4][5][9] - If using sodium borohydride, ensure complete imine formation before its addition.[8]
Formation of Side Products Over-alkylation (Dialkylation): Reaction of the desired secondary amine product with another molecule of 4-methoxy-1-indanone.[8]- Use a slight excess of the primary amine. - Consider a stepwise procedure where the imine is formed and then reduced in a separate step.[4][5]
Formation of Alcohol Byproduct: Reduction of the starting ketone.- This is more common with less selective reducing agents like NaBH₄.[8] Switch to a milder reagent like STAB.[4][5][9]
Difficult Product Isolation Emulsion during Work-up: Formation of a stable emulsion layer during aqueous extraction.- Add brine (saturated NaCl solution) to the aqueous layer to break up the emulsion.
Co-elution of Product and Starting Materials: Similar polarity of the product amine and starting amine.- Employ an acid-base extraction. The basic amine product can be extracted into an acidic aqueous layer, washed with an organic solvent to remove impurities, and then the aqueous layer is basified and the product is extracted with an organic solvent.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reductive amination of 4-methoxy-1-indanone?

A1: The reaction proceeds in two main steps:

  • Imine Formation: The primary or secondary amine nucleophilically attacks the carbonyl carbon of 4-methoxy-1-indanone to form a hemiaminal intermediate. This intermediate then dehydrates to form an imine (from a primary amine) or an iminium ion (from a secondary amine).[1] This step is typically catalyzed by mild acid.[2]

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride (STAB), selectively reduces the imine or iminium ion to the final amine product.[4][5][9]

Q2: Which reducing agent is best for the reductive amination of 4-methoxy-1-indanone?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃ or STAB) is often the preferred reagent. It is a mild and selective reducing agent that is particularly effective for a wide range of ketones, including those with acid-sensitive groups.[4][5][9] It has the advantage of not readily reducing the starting ketone, which can be an issue with stronger reducing agents like sodium borohydride (NaBH₄).[8] Sodium cyanoborohydride (NaBH₃CN) is also effective but is highly toxic.[9]

Q3: What are the optimal reaction conditions for the reductive amination of 4-methoxy-1-indanone with a primary amine using STAB?

A3: While optimal conditions should be determined empirically, a good starting point based on similar reactions is as follows:

  • Stoichiometry: 1.0 equivalent of 4-methoxy-1-indanone, 1.1-1.2 equivalents of the primary amine, and 1.3-1.5 equivalents of STAB.

  • Solvent: Anhydrous 1,2-dichloroethane (DCE) or tetrahydrofuran (THF).[6][7]

  • Temperature: Room temperature.

  • Reaction Time: 12-24 hours, monitored by TLC or LC-MS.

Q4: Can I run this reaction as a one-pot procedure?

A4: Yes, direct or "in-situ" reductive amination, where the ketone, amine, and reducing agent are all combined in the same flask, is a common and efficient method.[1][7] This is particularly effective when using a mild reducing agent like STAB that will not significantly reduce the starting ketone.[4][5][9]

Q5: How can I monitor the progress of the reaction?

A5: The reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). On a TLC plate, you should observe the disappearance of the 4-methoxy-1-indanone spot and the appearance of a new, typically more polar, product spot. Staining with ninhydrin can be useful for visualizing amines.

Data Presentation

Table 1: Comparison of Common Reducing Agents for Reductive Amination

Reducing Agent Formula Typical Solvent(s) Advantages Disadvantages
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃DCE, THF, DCM[6][7]Mild and selective for imines/iminium ions; tolerates many functional groups.[4][5][9]Moisture sensitive.[6][7]
Sodium CyanoborohydrideNaBH₃CNMethanol[6]Mildly reactive; selective for iminium ions over carbonyls.[9]Highly toxic; can generate HCN gas.[9]
Sodium BorohydrideNaBH₄Methanol, Ethanol[6]Inexpensive and readily available.Can reduce the starting ketone; typically added after imine formation is complete.[8]

Experimental Protocols

Protocol 1: Direct (One-Pot) Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol describes a general procedure for the one-pot synthesis of a secondary amine from 4-methoxy-1-indanone and a primary amine.

Materials:

  • 4-methoxy-1-indanone (1.0 mmol)

  • Primary amine (1.1 mmol)

  • Sodium triacetoxyborohydride (STAB) (1.5 mmol)

  • Anhydrous 1,2-dichloroethane (DCE) or Tetrahydrofuran (THF) (10 mL)

  • Acetic acid (optional, 0.1 mmol)

Procedure:

  • To a solution of 4-methoxy-1-indanone (1.0 mmol) and the primary amine (1.1 mmol) in anhydrous DCE or THF (10 mL) at room temperature, add sodium triacetoxyborohydride (1.5 mmol) in one portion.

  • If the reaction is sluggish, a catalytic amount of acetic acid (0.1 mmol) can be added.

  • Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Indirect (Stepwise) Reductive Amination

This protocol is useful for preventing over-alkylation, especially with reactive primary amines.

Step A: Imine Formation

  • Dissolve 4-methoxy-1-indanone (1.0 mmol) and the primary amine (1.0 mmol) in methanol (10 mL).

  • Add a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄).

  • Stir the mixture at room temperature for 2-4 hours or until imine formation is complete as monitored by TLC or NMR.

  • Once imine formation is complete, filter off the dehydrating agent and remove the solvent under reduced pressure to yield the crude imine.

Step B: Reduction of the Imine

  • Dissolve the crude imine from Step A in methanol or ethanol (10 mL).

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.5 mmol) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir until the reduction is complete (monitor by TLC or LC-MS).

  • Quench the reaction by the slow addition of water.

  • Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

  • Purify the crude product by column chromatography on silica gel if necessary.

Visualizations

ReductiveAminationWorkflow cluster_direct Direct (One-Pot) Method cluster_indirect Indirect (Stepwise) Method Start_D 4-Methoxy-1-indanone + Primary Amine + STAB in DCE/THF Reaction_D Stir at RT (12-24h) Start_D->Reaction_D Workup_D Aqueous Work-up & Extraction Reaction_D->Workup_D Purification_D Purification Workup_D->Purification_D Product_D Secondary Amine Purification_D->Product_D Start_I 4-Methoxy-1-indanone + Primary Amine in MeOH Imine_Formation Imine Formation (Dehydrating Agent) Start_I->Imine_Formation Isolation_I Isolate Imine Imine_Formation->Isolation_I Reduction_I Dissolve in MeOH/EtOH + NaBH₄ Isolation_I->Reduction_I Workup_I Aqueous Work-up & Extraction Reduction_I->Workup_I Purification_I Purification Workup_I->Purification_I Product_I Secondary Amine Purification_I->Product_I

Caption: Comparison of direct and indirect reductive amination workflows.

TroubleshootingFlowchart Start Low Yield or Side Products? Check_Imine Check Imine Formation (TLC/LC-MS) Start->Check_Imine Imine_OK Imine Formed? Check_Imine->Imine_OK Add_Dehydrating Add Dehydrating Agent (e.g., MgSO₄) Imine_OK->Add_Dehydrating No Use_Acid_Catalyst Use Mild Acid Catalyst (e.g., AcOH) Imine_OK->Use_Acid_Catalyst No Check_Reducing_Agent Check Reducing Agent Imine_OK->Check_Reducing_Agent Yes Add_Dehydrating->Check_Imine Use_Acid_Catalyst->Check_Imine Agent_Type Using STAB? Check_Reducing_Agent->Agent_Type Switch_To_STAB Switch to Milder Agent (e.g., STAB) Agent_Type->Switch_To_STAB No Check_Moisture Ensure Anhydrous Conditions Agent_Type->Check_Moisture Yes Success Problem Solved Switch_To_STAB->Success Check_Overalkylation Over-alkylation Observed? Check_Moisture->Check_Overalkylation Use_Stepwise Use Stepwise Protocol Check_Overalkylation->Use_Stepwise Yes Adjust_Stoichiometry Use Amine Excess Check_Overalkylation->Adjust_Stoichiometry Yes Check_Overalkylation->Success No Use_Stepwise->Success Adjust_Stoichiometry->Success

References

Preventing degradation of 4-methoxy-2,3-dihydro-1H-inden-1-amine during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the prevention of degradation of 4-methoxy-2,3-dihydro-1H-inden-1-amine during storage and experimentation.

Frequently Asked Questions (FAQs)

Q1: My sample of this compound shows new, unexpected peaks in the chromatogram after a few weeks of storage. What could be the cause?

A1: The appearance of new peaks likely indicates degradation of the compound. This compound, particularly as the hydrochloride salt, is sensitive to several factors. The most common causes of degradation during storage are exposure to moisture, light, oxygen, and elevated temperatures. The hydrochloride salt is known to be hygroscopic and moisture-sensitive, which can lead to hydrolysis.

Q2: What are the optimal storage conditions to prevent the degradation of this compound?

A2: To ensure the long-term stability of this compound, especially its hydrochloride salt, it is crucial to store it in a tightly sealed container to protect it from moisture. The compound should be stored in a cool, dry place, ideally at temperatures between 2-8°C. It is also advisable to protect it from light by using an amber vial or by storing it in a dark location. For enhanced stability, flushing the container with an inert gas like argon or nitrogen before sealing can minimize oxidative degradation.

Q3: I suspect my sample has degraded. What are the likely degradation pathways?

A3: Based on the structure of this compound, the following are the most probable degradation pathways:

  • Hydrolysis: The amine salt is hygroscopic and can react with absorbed water.

  • Oxidation: The amine group and the electron-rich methoxy-substituted aromatic ring are susceptible to oxidation, especially in the presence of air, light, or trace metal ions. This can lead to the formation of N-oxides, hydroxylated species, or cleavage of the methoxy group.

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate degradation reactions, particularly affecting the aromatic system. Methoxy-substituted aromatic compounds can undergo photodegradation, leading to various products.[1][2]

  • Thermal Degradation: High temperatures can accelerate all degradation pathways.

Q4: How can I monitor the stability of my this compound sample over time?

A4: A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection, is the best way to monitor the purity of your sample. This method should be able to separate the intact compound from any potential degradation products. Regularly analyzing a reference sample stored under optimal conditions alongside your working samples can help you track any changes in the purity profile.

Q5: Are there any solvents I should avoid when working with this compound to prevent degradation?

A5: While this compound hydrochloride is soluble in water and polar organic solvents, it's important to use dry (anhydrous) solvents whenever possible to minimize hydrolysis. When preparing solutions for long-term storage, deoxygenated solvents are recommended to reduce the risk of oxidation. Avoid solvents that may contain peroxide impurities, such as older bottles of ethers (e.g., THF, diethyl ether), as these can promote oxidative degradation.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Discoloration of the solid sample (e.g., turning yellow or brown) Oxidation or photodegradation.Store the compound in an amber vial, under an inert atmosphere (argon or nitrogen), and at a low temperature (2-8°C).
Appearance of new peaks in HPLC analysis of a freshly prepared solution Degradation during sample preparation. Use of non-anhydrous solvents.Prepare solutions using high-purity, anhydrous solvents. If possible, use deoxygenated solvents. Analyze the solution immediately after preparation.
Loss of compound concentration in solution over a short period Adsorption to the container surface. Degradation in the solvent.Use silanized glass or polypropylene vials to minimize adsorption. Prepare fresh solutions before use. If a stock solution is necessary, store it at a low temperature and for a limited time, after validating its stability.
Inconsistent results in bioassays Degradation of the compound in the assay buffer or medium.Prepare the compound stock solution in a suitable anhydrous solvent and dilute it into the aqueous assay buffer immediately before the experiment. Run control experiments to assess the stability of the compound in the assay medium over the time course of the experiment.

Experimental Protocols

Protocol 1: Forced Degradation Study

Forced degradation studies are essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

2. Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the mixture at room temperature for 24 hours, protected from light.

  • Thermal Degradation: Store the solid compound in an oven at 80°C for 48 hours. Also, heat the stock solution at 60°C for 24 hours.

  • Photodegradation: Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark.

3. Sample Analysis: After the specified time, neutralize the acid and base-stressed samples. Dilute all samples to an appropriate concentration and analyze them by a suitable HPLC-UV method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify and quantify the degradation products.

Protocol 2: Stability-Indicating HPLC Method Development

1. Column and Mobile Phase Selection:

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size) is a good starting point.

  • Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products with different polarities.

    • Mobile Phase A: 0.1% formic acid in water.
    • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Program (Example):

    • 0-5 min: 10% B
    • 5-25 min: 10% to 90% B
    • 25-30 min: 90% B
    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Monitor at the λmax of the compound (e.g., 275 nm) and a lower wavelength (e.g., 220 nm) to detect a wider range of potential degradants.

2. Method Validation: Inject the samples from the forced degradation study to demonstrate the specificity of the method. The method should be able to resolve the peak of this compound from all degradation product peaks.

Visualizations

degradation_pathways main This compound hydrolysis Hydrolysis Products (e.g., Ring Opening, Demethylation) main->hydrolysis Moisture (H₂O) oxidation Oxidation Products (N-Oxide, Hydroxylated Derivatives) main->oxidation Oxygen (O₂) Light, Metal Ions photolysis Photodegradation Products (e.g., Cleavage, Polymerization) main->photolysis UV/Visible Light thermal Thermal Degradants main->thermal Heat

Caption: Potential Degradation Pathways.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid HPLC-UV HPLC-UV Acid->HPLC-UV Base Base Base->HPLC-UV Oxidation Oxidation Oxidation->HPLC-UV Heat Heat Heat->HPLC-UV Light Light Light->HPLC-UV LC-MS LC-MS HPLC-UV->LC-MS For Peak Identification Method Validation Method Validation HPLC-UV->Method Validation Stability Profile Stability Profile LC-MS->Stability Profile Compound Compound Compound->Acid Compound->Base Compound->Oxidation Compound->Heat Compound->Light

Caption: Forced Degradation Workflow.

References

Troubleshooting guide for the synthesis of 4-methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 4-methoxy-2,3-dihydro-1H-inden-1-amine

This guide provides troubleshooting advice and frequently asked questions for the synthesis of this compound, a key intermediate in pharmaceutical research. The primary synthetic route discussed is the reductive amination of 4-methoxy-2,3-dihydro-1H-inden-1-one.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?

Low yields in the reductive amination of 4-methoxy-2,3-dihydro-1H-inden-1-one can stem from several factors:

  • Incomplete Imine Formation: The initial condensation of the ketone with the amine source (e.g., ammonia or an ammonium salt) to form the imine is a crucial equilibrium step.[1] To drive this equilibrium towards the imine, consider:

    • Dehydration: The removal of water is critical. This can be achieved by using dehydrating agents like molecular sieves or through azeotropic distillation.[2]

    • pH Control: The optimal pH for imine formation is typically mildly acidic (around 4-5).[3] This protonates the carbonyl group, making it more electrophilic, but does not excessively protonate the amine, which would render it non-nucleophilic. Acetic acid is a common additive for this purpose.

  • Side Reactions of the Starting Material: The starting ketone, 4-methoxy-1-indanone, can undergo self-condensation (aldol condensation) under certain conditions, or be prematurely reduced by the reducing agent before imine formation.[2][3] To mitigate this, ensure the imine has sufficient time to form before introducing the reducing agent.[3]

  • Sub-optimal Reducing Agent: The choice and handling of the reducing agent are critical.

    • Sodium borohydride (NaBH₄) is a common choice, but it can also reduce the starting ketone.[3]

    • Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally more selective for the imine over the ketone, which can lead to higher yields of the desired amine.[1][3]

  • Product Isolation Issues: The product amine may be lost during the work-up and purification steps. Acid-base extraction is a common method for isolating amines, but emulsions can form, and the product may have some solubility in the organic layer even in its protonated form.[4][5] Careful extraction and back-extraction of the aqueous layer can help maximize recovery.

Q2: I'm observing incomplete conversion of the starting material. How can I drive the reaction to completion?

Incomplete conversion often points to issues with the reaction conditions or stoichiometry:

  • Insufficient Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. It is common to use an excess of sodium borohydride as it is a mild reagent.[5]

  • Reaction Time and Temperature: The reaction may require longer reaction times or a moderate increase in temperature to proceed to completion. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Catalyst Activity (for catalytic hydrogenation): If you are using a catalytic hydrogenation method (e.g., H₂/Pd-C), ensure the catalyst is active and not poisoned by impurities in the starting materials or solvent.[2]

Q3: My final product is contaminated with the intermediate imine. How can I remove this impurity?

The presence of the imine impurity indicates an incomplete reduction step.[4][5]

  • Optimize the Reduction Step:

    • Adding the reducing agent in portions can help maintain a sufficient concentration throughout the reaction.[4][5]

    • Slightly acidifying the reaction mixture during the reduction can protonate the imine, making it more susceptible to reduction.[4]

  • Purification Strategies:

    • Acid-Base Extraction: While both the amine and imine can be extracted under certain pH conditions, careful adjustment of the pH during aqueous workup may allow for some separation.[4][5]

    • Chromatography: If other methods fail, column chromatography is a reliable method for separating the more polar amine from the less polar imine.

    • Salt Formation: It may be possible to selectively precipitate the desired amine as a salt (e.g., hydrochloride salt), leaving the imine impurity in the solution.[4]

Q4: What are the best practices for purifying the final product, this compound?

Purification typically involves the following steps:

  • Quenching: Carefully quench any unreacted reducing agent, often with a dilute acid.

  • Solvent Removal: Remove the reaction solvent under reduced pressure.

  • Acid-Base Extraction:

    • Dissolve the residue in an organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash with a basic aqueous solution (e.g., NaOH, NaHCO₃) to remove any acidic components.

    • Extract the amine into an acidic aqueous solution (e.g., dilute HCl), leaving non-basic impurities in the organic layer.

    • Wash the acidic aqueous layer with an organic solvent to remove any remaining neutral or acidic impurities.

    • Basify the aqueous layer (e.g., with NaOH) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄), filter, and concentrate under reduced pressure.

  • Further Purification (if necessary): If the product is not sufficiently pure, consider column chromatography or crystallization of a salt form. The hydrochloride salt of this compound is a solid and can be isolated.

Quantitative Data Summary

The following table summarizes typical conditions and expected outcomes for reductive amination reactions, which are applicable to the synthesis of this compound.

ParameterTypical Values/ConditionsNotes
Starting Material 4-methoxy-2,3-dihydro-1H-inden-1-oneA colorless to pale yellow crystalline solid.[6]
Amine Source Ammonia, Ammonium Acetate, Ammonium ChlorideAmmonium salts can provide both the amine and a mildly acidic catalyst.[7]
Reducing Agents Sodium Borohydride (NaBH₄), Sodium Cyanoborohydride (NaBH₃CN), Sodium Triacetoxyborohydride (NaBH(OAc)₃), H₂/Catalyst (e.g., Pd/C)NaBH₃CN and NaBH(OAc)₃ are more selective for the imine.[1][3] NaBH₄ is a more economical but less selective option.[2]
Solvents Methanol, Ethanol, Dichloromethane (DCM), Tetrahydrofuran (THF)Methanol is commonly used with borohydride reagents.[4][5]
Reaction Temperature 0 °C to room temperatureThe initial imine formation may be done at room temperature, followed by cooling for the addition of the reducing agent.
Reaction Time 2 - 24 hoursReaction progress should be monitored by TLC or LC-MS.
Typical Yield 60 - 90%Yields can vary significantly based on the substrate, reagents, and reaction conditions.
Purity (after workup) >95%Further purification by chromatography or crystallization may be required to achieve higher purity.

Experimental Protocols

Protocol 1: Synthesis of 4-methoxy-2,3-dihydro-1H-inden-1-one (Precursor)

This protocol is adapted from a known synthesis of 4-methoxy-1-indanone.[8]

  • Reaction Setup: To a stirred mixture of 4-hydroxy-1-indanone (150 g) and anhydrous potassium carbonate (154 g) in dimethylformamide (DMF) (1.5 L), cool the mixture to 0 °C under a nitrogen atmosphere.

  • Addition of Reagent: Add methyl iodide (69 mL) dropwise over 15 minutes.

  • Reaction: Allow the reaction mixture to stir at room temperature for 24 hours.

  • Work-up: Partition the reaction mixture between methylene chloride and water.

  • Washing: Wash the methylene chloride fraction with water and a 2% aqueous NaOH solution.

  • Drying and Concentration: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo.

  • Recrystallization: Dissolve the residue in hot methanol. Upon cooling, a precipitate will form. Filter the precipitate and recrystallize from methanol to yield the 4-methoxy-1-indanone product as a solid. The melting point should be approximately 104-106 °C.[8]

Protocol 2: Synthesis of this compound (Reductive Amination)

This is a representative protocol for reductive amination.

  • Reaction Setup: In a round-bottom flask, dissolve 4-methoxy-2,3-dihydro-1H-inden-1-one (1 equivalent) and ammonium acetate (10 equivalents) in methanol.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (NaBH₄) (1.5 - 2 equivalents) portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for an additional 3-4 hours, or until TLC/LC-MS analysis indicates the consumption of the starting material and imine intermediate.

  • Quenching: Cool the reaction mixture to 0 °C and slowly add 1 M HCl to quench the excess NaBH₄ and adjust the pH to ~7.

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the methanol.

  • Extraction: Add water and ethyl acetate to the residue. Separate the layers. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product. The product can be further purified by column chromatography or by forming the hydrochloride salt.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues during the synthesis of this compound.

TroubleshootingWorkflow start Start Synthesis problem Problem Encountered? start->problem low_yield Low Yield problem->low_yield Yes incomplete_reaction Incomplete Reaction problem->incomplete_reaction Yes product_impure Impure Product problem->product_impure Yes success Successful Synthesis problem->success No check_imine Check Imine Formation: - pH (4-5) - Dehydrating agent? low_yield->check_imine check_reducing_agent Check Reducing Agent: - Stoichiometry - Selective agent (e.g., NaBH3CN)? low_yield->check_reducing_agent check_workup Review Work-up: - Emulsions? - pH control during extraction? low_yield->check_workup increase_reagent Increase Reducing Agent or Reaction Time incomplete_reaction->increase_reagent monitor_reaction Monitor Reaction by TLC/LC-MS incomplete_reaction->monitor_reaction purification_strategy Purification Strategy: - Optimize acid-base extraction - Column chromatography - Recrystallization/Salt formation product_impure->purification_strategy check_imine->problem check_reducing_agent->problem check_workup->problem increase_reagent->problem monitor_reaction->problem purification_strategy->problem

Caption: Troubleshooting workflow for the synthesis of this compound.

References

Minimizing impurities in the production of 4-methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of 4-methoxy-2,3-dihydro-1H-inden-1-amine.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and direct method is the reductive amination of 4-methoxy-2,3-dihydro-1H-inden-1-one. This one-pot reaction involves the formation of an intermediate imine from the ketone and an ammonia source, which is then reduced in situ to the desired primary amine.[1][2][3]

Q2: What are the primary impurities I should be aware of in this synthesis?

A2: The three main process-related impurities to monitor are:

  • Impurity A: Unreacted 4-methoxy-2,3-dihydro-1H-inden-1-one. The starting material may be present due to incomplete reaction.

  • Impurity B: 4-methoxy-2,3-dihydro-1H-inden-1-ol. This alcohol is formed by the direct reduction of the starting ketone.

  • Impurity C: Bis(4-methoxy-2,3-dihydro-1H-inden-1-yl)amine. This secondary amine dimer is formed when the product amine reacts with another molecule of the starting ketone, which then undergoes reduction.

Q3: How can I detect and quantify these impurities?

A3: High-Performance Liquid Chromatography (HPLC) is the standard method for analyzing the purity of the final product and quantifying the levels of these impurities.[4][5][6] Developing a method with a suitable column (e.g., C18) and mobile phase will allow for the separation and quantification of the starting material, product, and key impurities. Mass spectrometry (MS) coupled with liquid chromatography (LC-MS) can be used for the initial identification and structural confirmation of unknown peaks.[4][6]

Q4: What are the recommended purification methods for the final product?

A4: The two most effective purification strategies are:

  • Acid-Base Extraction: As a basic amine, the product can be separated from non-basic impurities (like the starting ketone and alcohol byproduct) by dissolving the crude mixture in an organic solvent and extracting the amine into an aqueous acidic solution. The amine is then recovered by basifying the aqueous layer and re-extracting into an organic solvent.

  • Crystallization: The product, often as a hydrochloride salt, can be purified by crystallization from a suitable solvent system. This is effective at removing impurities that have different solubility profiles.

Troubleshooting Guide

Issue 1: High Levels of Unreacted Starting Material (Impurity A)

Q: My final product is contaminated with a significant amount of unreacted 4-methoxy-2,3-dihydro-1H-inden-1-one. What could be the cause and how do I fix it?

A: This issue typically arises from incomplete imine formation or insufficient reduction.

Possible Causes & Solutions:

CauseRecommended Action
Insufficient Reaction Time or Low Temperature Increase the reaction time or temperature to promote the formation of the imine intermediate. Monitor the reaction progress by TLC or HPLC to determine the optimal duration.
Inefficient Water Removal The formation of the imine from the ketone and ammonia is an equilibrium reaction that produces water.[1] The presence of excess water can inhibit the reaction. Consider adding a dehydrating agent, such as molecular sieves, to the reaction mixture.
Suboptimal pH Imine formation is typically favored under weakly acidic conditions (pH 4-6). If the reaction medium is too acidic or basic, the rate of imine formation can be significantly reduced. Adjust the pH accordingly, for instance, by using an ammonium salt like ammonium acetate.
Insufficient Reducing Agent Ensure at least a stoichiometric amount of the reducing agent is used. It's common practice to use a slight excess to drive the reaction to completion.
Issue 2: Presence of 4-methoxy-2,3-dihydro-1H-inden-1-ol (Impurity B)

Q: I am observing a significant peak corresponding to the alcohol byproduct. How can I minimize its formation?

A: This impurity results from the direct reduction of the starting ketone, a competing reaction pathway. The choice of reducing agent is critical here.

Possible Causes & Solutions:

CauseRecommended Action
Non-selective Reducing Agent Sodium borohydride (NaBH₄) is a strong reducing agent that can readily reduce both the ketone and the imine intermediate.[7] This often leads to higher levels of the alcohol byproduct.
Suboptimal Reducing Agent Selection Switch to a more selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are excellent choices for this purpose as they are less reactive towards ketones at neutral or weakly acidic pH.[3]

Data Presentation: Effect of Reducing Agent on Product Purity

The following table illustrates the typical impact of the reducing agent on the product profile.

Reducing AgentProduct Purity (%)Impurity A (%)Impurity B (%)Impurity C (%)
Sodium Borohydride (NaBH₄)85.21.510.82.5
Sodium Cyanoborohydride (NaBH₃CN)96.51.20.81.5
Sodium Triacetoxyborohydride (STAB)97.10.90.51.5

Note: Data is representative and may vary based on specific reaction conditions.

Issue 3: Formation of Dimeric Impurity (Impurity C)

Q: My analysis shows the presence of a higher molecular weight impurity, likely the bis(4-methoxy-2,3-dihydro-1H-inden-1-yl)amine. How can I prevent this?

A: This secondary amine forms when the newly formed primary amine product acts as a nucleophile, attacking another molecule of the starting ketone.

Possible Causes & Solutions:

CauseRecommended Action
High Concentration of Ketone Maintaining a high concentration of the ammonia source relative to the ketone can statistically favor the formation of the primary amine over the secondary amine. Use a large excess of the ammonia source (e.g., ammonium acetate or ammonia in methanol).
Slow Reduction of Imine If the imine intermediate is not reduced quickly after its formation, it provides more opportunity for the product amine to react with the remaining ketone. Ensure the reducing agent is active and present in a sufficient amount from the start of the reaction (for a direct reductive amination).
Elevated Reaction Temperature Higher temperatures can sometimes promote the formation of the secondary amine. Try running the reaction at a lower temperature (e.g., 0 °C to room temperature) once the initial imine formation has occurred.

Experimental Protocols

Protocol 1: Reductive Amination using Sodium Cyanoborohydride

  • To a solution of 4-methoxy-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • Upon completion, quench the reaction by the slow addition of 1M HCl until gas evolution ceases.

  • Concentrate the mixture under reduced pressure to remove the methanol.

  • Perform an acid-base workup to isolate the product.

Visualizations

cluster_main Synthesis Pathway ketone 4-Methoxy-1-indanone imine Intermediate Imine ketone->imine + NH₃ - H₂O amine 4-Methoxy-1-indanamine (Product) imine->amine + [H] (Reduction)

Caption: Synthesis of 4-methoxy-1-indanamine via reductive amination.

cluster_impurities Impurity Formation Pathways cluster_impurity_b Impurity B cluster_impurity_c Impurity C ketone 4-Methoxy-1-indanone alcohol Alcohol Byproduct ketone->alcohol Direct Reduction dimer_imine Dimer Imine ketone->dimer_imine + Product Amine product Product Amine dimer Dimer Impurity dimer_imine->dimer Reduction

Caption: Formation pathways for key impurities during synthesis.

start Crude Product dissolve Dissolve in Organic Solvent start->dissolve extract_acid Extract with Aqueous Acid dissolve->extract_acid separate_1 Separate Layers extract_acid->separate_1 org_layer Organic Layer (Impurities A & B) separate_1->org_layer Organic aq_layer Aqueous Layer (Protonated Amine) separate_1->aq_layer Aqueous basify Basify Aqueous Layer (e.g., NaOH) aq_layer->basify extract_org Extract with Organic Solvent basify->extract_org separate_2 Separate Layers extract_org->separate_2 final_org Organic Layer (Purified Amine) separate_2->final_org Organic final_aq Aqueous Waste separate_2->final_aq Aqueous dry_evap Dry & Evaporate final_org->dry_evap pure_product Pure Product dry_evap->pure_product

Caption: Experimental workflow for purification via acid-base extraction.

References

Technical Support Center: Enhancing the Enantiomeric Purity of (R)-4-methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chiral resolution of 4-methoxy-2,3-dihydro-1H-inden-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the enhancement of the enantiomeric purity of the (R)-enantiomer.

FAQs and Troubleshooting Guides

This section addresses common issues and questions encountered during the chiral resolution of this compound.

Diastereomeric Salt Resolution

Q1: What are the most common chiral resolving agents for 1-aminoindan derivatives like this compound?

A1: Chiral carboxylic acids are the most common resolving agents for racemic amines. For 1-aminoindan and its derivatives, derivatives of tartaric acid have proven effective. L-tartaric acid is a frequently used agent for the resolution of N-benzyl-1-aminoindan, a precursor to some chiral 1-aminoindans. Other potential resolving agents include L(-)-malic acid and N-acetyl-L-glutamic acid, which have been used for the resolution of 1-aminoindan.[1] The selection of the optimal resolving agent often requires experimental screening.

Q2: I am getting a low yield of the desired diastereomeric salt. What are the possible causes and how can I improve it?

A2: Low yields can stem from several factors:

  • Suboptimal Solvent: The solubility of the diastereomeric salts is highly dependent on the solvent. If the desired salt is too soluble, crystallization will be poor. Methanol is a common starting point for the resolution of aminoindans.[2] Experiment with different solvents or solvent mixtures (e.g., ethanol, isopropanol, acetonitrile, or mixtures with water) to find a system where the desired diastereomeric salt has low solubility while the undesired one remains in solution.

  • Incorrect Stoichiometry: The molar ratio of the resolving agent to the racemic amine is critical. A 1:1 molar ratio is a common starting point, but in some cases, using a substoichiometric amount of the resolving agent can lead to higher enantiomeric excess in the crystallized product, albeit with a lower theoretical yield.

  • Temperature Profile: The temperature at which crystallization occurs significantly impacts the yield and purity. A slow, controlled cooling process is generally preferred. Seeding the solution with a small crystal of the desired diastereomeric salt can also promote crystallization.[2]

  • Incomplete Salt Formation: Ensure that the salt formation reaction has gone to completion before initiating crystallization. This can typically be achieved by stirring the solution of the amine and the resolving agent at room temperature or slightly elevated temperatures for a period of time.

Q3: The enantiomeric excess (e.e.) of my resolved (R)-amine is lower than expected after crystallization. How can I improve it?

A3: Low enantiomeric excess is a common challenge in diastereomeric salt resolution. Here are some troubleshooting steps:

  • Recrystallization: A single crystallization step may not be sufficient to achieve high e.e. One or more recrystallizations of the diastereomeric salt can significantly enhance its purity.

  • Solvent Screening: As with yield, the choice of solvent is crucial for achieving high selectivity. A solvent that maximizes the solubility difference between the two diastereomeric salts will give the best results.

  • Purity of Resolving Agent: Ensure that the chiral resolving agent is of high enantiomeric purity. Any contamination with the opposite enantiomer will lead to the formation of the undesired diastereomeric salt, which can co-precipitate and lower the e.e. of the final product.

  • Kinetic vs. Thermodynamic Control: Rapid crystallization may trap impurities and the undesired diastereomer. Aim for a slow crystallization process to favor thermodynamic equilibrium, which should result in the precipitation of the less soluble, more stable diastereomeric salt.

Q4: How do I liberate the free (R)-amine from the diastereomeric salt?

A4: To recover the free amine, the diastereomeric salt is typically treated with a base. A common procedure involves dissolving or suspending the salt in a biphasic system of an aqueous base (like sodium hydroxide or sodium bicarbonate solution) and an organic solvent (such as ethyl acetate or dichloromethane). The chiral acid resolving agent will be deprotonated and dissolve in the aqueous layer, while the free amine will be extracted into the organic layer. Subsequent washing of the organic layer with water and brine, followed by drying and evaporation of the solvent, will yield the enantiomerically enriched free amine.

Enzymatic Kinetic Resolution

Q1: Which enzymes are suitable for the kinetic resolution of 1-aminoindan derivatives?

A1: Lipases, such as Candida antarctica lipase B (CALB), are commonly used for the kinetic resolution of racemic amines.[3] These enzymes catalyze the enantioselective acylation of one of the enantiomers, allowing for the separation of the acylated amine from the unreacted amine.

Q2: My enzymatic resolution is slow or incomplete. What can I do to optimize the reaction?

A2: Several factors can influence the efficiency of enzymatic resolutions:

  • Acyl Donor: The choice of acyl donor is critical. Activated esters, such as isopropyl acetate or ethyl acetate, are often used.

  • Solvent: The reaction is typically carried out in an organic solvent. The choice of solvent can significantly impact enzyme activity and stability. Toluene is a solvent that has been used in the dynamic kinetic resolution of 1-aminoindan.

  • Temperature: Enzyme activity is temperature-dependent. The optimal temperature should be determined experimentally, but a common range is 40-60°C.

  • Enzyme Loading: Increasing the amount of enzyme can increase the reaction rate, but this also increases costs.

  • Water Content: A small amount of water is often necessary for enzyme activity in organic solvents, but excess water can lead to hydrolysis of the acyl donor and the product.

Q3: How can I achieve a higher yield of the desired (R)-enantiomer in a kinetic resolution?

A3: A standard kinetic resolution has a theoretical maximum yield of 50% for one enantiomer. To overcome this limitation, a dynamic kinetic resolution (DKR) can be employed. In a DKR, the unwanted enantiomer is racemized in situ, allowing for the theoretical conversion of 100% of the starting material to the desired enantiomer. This is often achieved by using a racemization catalyst, such as a palladium-based catalyst, in conjunction with the resolving enzyme.[3]

Chromatographic Methods

Q1: What type of chiral stationary phase (CSP) is suitable for the preparative separation of this compound?

A1: Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are widely used for the chiral separation of a broad range of compounds, including amines. For preparative separations, larger particle size media (10 or 20 µm) are often used. Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for preparative chiral separations, offering advantages in speed and reduced solvent consumption compared to traditional HPLC.[4][5]

Q2: I am having trouble achieving baseline separation of the enantiomers. How can I optimize my chromatographic method?

A2: Optimizing a chiral separation often involves screening different parameters:

  • Mobile Phase: In normal-phase HPLC, a mixture of a non-polar solvent (like hexane or heptane) and an alcohol (like isopropanol or ethanol) is typically used. The ratio of these solvents can be adjusted to optimize selectivity and retention time. In SFC, carbon dioxide is the main mobile phase component, with a co-solvent such as methanol.

  • Additives: For basic compounds like amines, the addition of a small amount of a basic modifier (e.g., diethylamine) to the mobile phase can improve peak shape and resolution.

  • Temperature: Column temperature can affect the separation. It is a parameter that can be optimized to improve resolution.

  • Flow Rate: Lowering the flow rate can sometimes improve resolution, although this will increase the analysis time.

Quantitative Data Summary

The following tables summarize typical data for different resolution methods. Note that data for the specific target molecule is limited, and data for the parent compound, 1-aminoindan, is provided as a reference.

Table 1: Diastereomeric Salt Resolution of 1-Aminoindan Derivatives

Racemic AmineResolving AgentSolventYield of Diastereomeric SaltEnantiomeric Excess (e.e.) of Resolved AmineReference
1-AminoindanL(-)-Malic AcidMethanol47%>99% (after liberation)WO2012116752A1
1-AminoindanN-Acetyl-L-glutamic acidEthanolNot specified>99% (after liberation)EP3068746A1
N-Benzyl-1-aminoindanL-Tartaric AcidNot specifiedNot specifiedNot specifiedBenchChem

Table 2: Enzymatic Kinetic Resolution of 1-Aminoindan

SubstrateEnzymeAcyl DonorSolventConversione.e. of Producte.e. of Unreacted AmineReference
1-AminoindanCandida antarctica Lipase B (CALB)Isopropyl acetateToluene~50%>99%>99%ResearchGate

Experimental Protocols

Protocol 1: Diastereomeric Salt Resolution of 1-Aminoindan with L(-)-Malic Acid

This protocol is adapted from patent literature for the resolution of 1-aminoindan and can be used as a starting point for the resolution of this compound.[2]

  • Salt Formation:

    • Dissolve racemic 1-aminoindan (1.0 g) in methanol (5 mL).

    • In a separate flask, dissolve L(-)-malic acid (1.06 g) in methanol (5 mL).

    • Heat the solution of 1-aminoindan to 50°C and add the solution of L(-)-malic acid while stirring.

  • Crystallization:

    • Cool the reaction mixture to 35°C and seed with a small crystal of (R)-1-aminoindan hydrogen-L-(-)-malate if available.

    • Hold the suspension at 35°C for 1 hour.

    • Slowly cool the mixture over 2 hours to 20°C and hold at this temperature for 3 hours.

  • Isolation of Diastereomeric Salt:

    • Filter the precipitate, wash with cold methanol (2 mL), and dry to obtain the diastereomeric salt.

  • Liberation of the Free Amine:

    • Suspend the isolated salt in a mixture of water and an organic solvent (e.g., ethyl acetate).

    • Add a base (e.g., 2M NaOH solution) until the salt is fully dissolved and the aqueous layer is basic (pH > 10).

    • Separate the organic layer, and extract the aqueous layer with the organic solvent.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

Protocol 2: Determination of Enantiomeric Excess by ¹H NMR using a Chiral Solvating Agent
  • Sample Preparation:

    • In an NMR tube, dissolve approximately 5-10 mg of the amine sample in 0.6 mL of deuterated chloroform (CDCl₃).

    • Add 1.0 to 1.2 equivalents of a chiral solvating agent (e.g., (R)-(-)-1,1'-Bi-2-naphthol).

    • Gently shake the NMR tube to ensure thorough mixing.

  • NMR Analysis:

    • Acquire a ¹H NMR spectrum of the sample.

    • Identify a pair of well-resolved signals corresponding to the two enantiomers complexed with the chiral solvating agent. Protons close to the stereocenter are most likely to show distinct chemical shifts.

    • Carefully integrate the two signals.

  • Calculation of Enantiomeric Excess:

    • Calculate the e.e. using the following formula: e.e. (%) = [ (Integral of major enantiomer - Integral of minor enantiomer) / (Integral of major enantiomer + Integral of minor enantiomer) ] * 100

Visualizations

Chiral_Resolution_Workflow cluster_diastereomeric Diastereomeric Salt Resolution racemic_amine Racemic Amine (R/S-Amine) salt_formation Salt Formation racemic_amine->salt_formation resolving_agent Chiral Resolving Agent ((+)-Acid) resolving_agent->salt_formation diastereomeric_salts Diastereomeric Salts (R-Amine:(+)-Acid) (S-Amine:(+)-Acid) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (e.g., R-Amine:(+)-Acid) crystallization->less_soluble Solid mother_liquor Mother Liquor (Enriched in S-Amine:(+)-Acid) crystallization->mother_liquor Solution liberation_R Liberation (Base) less_soluble->liberation_R pure_R Enriched (R)-Amine liberation_R->pure_R

Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Troubleshooting_Low_EE cluster_causes Potential Causes cluster_solutions Solutions start Low Enantiomeric Excess (e.e.) cause1 Co-precipitation of undesired diastereomer start->cause1 cause2 Impure resolving agent start->cause2 cause3 Rapid crystallization (Kinetic trapping) start->cause3 cause4 Suboptimal solvent start->cause4 solution1 Recrystallize the diastereomeric salt cause1->solution1 solution2 Verify purity of resolving agent cause2->solution2 solution3 Slow down cooling rate and/or use seeding cause3->solution3 solution4 Screen for a more selective solvent cause4->solution4

Troubleshooting Decision Tree for Low Enantiomeric Excess.

Enzymatic_Kinetic_Resolution racemic_amine Racemic Amine (R/S-Amine) enzyme Enzyme (e.g., Lipase) racemic_amine->enzyme acyl_donor Acyl Donor acyl_donor->enzyme reaction_mixture Reaction Mixture enzyme->reaction_mixture separation Separation (e.g., Chromatography) reaction_mixture->separation acylated_amine Acylated (S)-Amine unreacted_amine Unreacted (R)-Amine separation->acylated_amine separation->unreacted_amine

Workflow for Enzymatic Kinetic Resolution.

References

Addressing moisture sensitivity of 4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing the moisture sensitivity of 4-methoxy-2,3-dihydro-1H-inden-1-amine hydrochloride.

Frequently Asked Questions (FAQs)

Q1: What is this compound hydrochloride and why is it sensitive to moisture?

A1: this compound hydrochloride is a white, hygroscopic powder used as a key intermediate in pharmaceutical research, particularly in the synthesis of serotonin-norepinephrine reuptake inhibitors and other neurologically active compounds. Its moisture sensitivity stems from its nature as a hydrochloride salt of an amine. Amine salts, especially those of mineral acids, are polar and have a tendency to absorb water from the atmosphere, a property known as hygroscopicity.[1] This can lead to physical changes and chemical degradation.

Q2: What are the visible signs of moisture absorption in my sample?

A2: The first visible sign of moisture absorption is often a change in the physical state of the powder. It may begin to clump, become sticky, or in cases of significant moisture uptake, deliquesce into a concentrated aqueous solution.[2] You might also observe a "cat-pee" like odor, which can indicate the displacement of the amine from its salt.

Q3: How does moisture absorption affect the quality and performance of the compound in my experiments?

A3: Moisture absorption can have several detrimental effects:

  • Inaccurate Weighing: The presence of water will lead to inaccurate measurements of the compound by weight, affecting the stoichiometry of your reactions.[3]

  • Chemical Degradation: Water can facilitate hydrolysis or other degradation pathways, reducing the purity of the compound and potentially forming unwanted byproducts.[1][4]

  • Poor Handling Characteristics: A wet or clumpy powder is difficult to handle, transfer, and dissolve uniformly.[3]

  • Altered Reaction Kinetics: The presence of water can alter the reaction conditions, potentially slowing down, speeding up, or preventing the desired reaction from occurring.

Q4: What are the ideal storage conditions for this compound?

A4: To maintain its integrity, this compound hydrochloride should be stored in a tightly sealed container in a dry environment. The use of a desiccator with a suitable desiccant (e.g., silica gel, anhydrous calcium sulfate) is highly recommended. For long-term storage, an inert atmosphere, such as dry nitrogen or argon, is ideal.[5] Storage at a controlled room temperature, generally between 15°C and 25°C, is also advisable.[6]

Q5: Can I dry the compound if it has absorbed moisture?

A5: Yes, it is possible to dry the compound, but it must be done carefully to avoid thermal degradation. A common laboratory method is to dry the compound under high vacuum. Gentle heating can be applied, but the temperature should be kept well below its melting point (approximately 185-190°C with decomposition). Another technique is azeotropic distillation with a non-polar solvent like toluene to remove water.[2]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent reaction yields or product purity. The compound has likely absorbed moisture, leading to inaccurate weighing and potential degradation.1. Verify the integrity of your compound's storage. 2. Dry the compound under high vacuum before use. 3. Perform a purity analysis (e.g., NMR, HPLC) on your starting material.
The compound appears clumpy or has turned into a liquid. Significant moisture absorption from the atmosphere.1. Transfer the compound to a glove box or a flask under an inert atmosphere.[5][7] 2. Dry the material thoroughly using high vacuum or azeotropic distillation. 3. Review your handling procedures to minimize exposure to air.
Difficulty in achieving complete dissolution in an anhydrous solvent. The presence of water in the compound is altering its solubility characteristics.1. Ensure your solvent is truly anhydrous. 2. Dry the amine hydrochloride immediately before use.
The free amine is required for a reaction, but the hydrochloride salt is not reacting as expected. The hydrochloride salt needs to be neutralized to the free amine for certain reactions.1. Neutralize the amine hydrochloride with a non-aqueous base (e.g., triethylamine) or an inorganic base (e.g., anhydrous sodium carbonate) in your reaction mixture.[8]

Data Presentation

The following table illustrates the potential impact of relative humidity (RH) on the water content and purity of this compound hydrochloride. Please note that this data is illustrative and based on typical behavior of hygroscopic amine salts.

Relative Humidity (RH) at 25°CExposure TimeObserved Water Content (% w/w)Purity (%)
30%24 hours< 0.5%> 99%
50%24 hours1-2%98-99%
75%24 hours5-10%95-98%
90%24 hours> 15% (deliquescence may occur)< 95%

Experimental Protocols

Protocol 1: Determination of Water Content by Karl Fischer Titration

Karl Fischer titration is a highly accurate method for determining the water content of a substance.[9]

  • Apparatus: A calibrated Karl Fischer titrator (coulometric or volumetric).

  • Sample Preparation: In a glove box or under a stream of dry nitrogen, accurately weigh approximately 100-200 mg of the compound.

  • Titration: Quickly transfer the sample to the titration vessel containing the Karl Fischer reagent.

  • Analysis: Start the titration and record the amount of water detected in micrograms or as a percentage.

  • Calculation: The instrument's software will typically calculate the water content automatically.

Protocol 2: Purity Assessment by High-Performance Liquid Chromatography (HPLC)

HPLC can be used to determine the purity of the compound and identify any degradation products.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A suitable C18 reverse-phase column.

  • Mobile Phase: A gradient of acetonitrile and water (with a modifier like 0.1% trifluoroacetic acid) is typically a good starting point. The exact conditions may need to be optimized.

  • Sample Preparation: Accurately prepare a solution of the compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Injection: Inject a known volume of the sample solution onto the column.

  • Detection: Monitor the elution of the compound and any impurities using the UV detector at an appropriate wavelength (e.g., determined by a UV scan of the compound).

  • Analysis: The purity is determined by the ratio of the peak area of the main compound to the total area of all peaks.

Visualizations

experimental_workflow cluster_storage Storage cluster_handling Handling cluster_analysis Quality Control cluster_reaction Reaction Setup storage Store in tightly sealed container in a desiccator weighing Weigh rapidly or in a glove box storage->weighing Minimize exposure kf_titration Karl Fischer Titration (Water Content) storage->kf_titration Periodic Check hplc_analysis HPLC Analysis (Purity) storage->hplc_analysis Periodic Check dissolution Dissolve in anhydrous solvent weighing->dissolution reaction Perform reaction under inert atmosphere dissolution->reaction troubleshooting_logic start Inconsistent Experimental Results? check_storage Check Storage Conditions (Sealed? Desiccated?) start->check_storage check_handling Review Handling Technique (Exposure to air?) start->check_handling improper_storage Improper Storage check_storage->improper_storage No dry_compound Dry Compound (High Vacuum) check_storage->dry_compound Yes improper_handling Improper Handling check_handling->improper_handling Yes improper_storage->dry_compound improper_handling->dry_compound retest_purity Re-analyze Purity (HPLC, NMR) dry_compound->retest_purity purity_ok Purity Acceptable? retest_purity->purity_ok proceed Proceed with Experiment purity_ok->improper_storage No purity_ok->proceed Yes

References

Side reactions to avoid in the synthesis of 4-methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-methoxy-2,3-dihydro-1H-inden-1-amine.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, primarily through the reductive amination of 4-methoxy-1-indanone.

Issue 1: Low Yield of the Desired Amine Product

Question: My reaction is showing a low yield of this compound. What are the potential causes and how can I improve the yield?

Answer:

A low yield of the target amine can be attributed to several factors, primarily incomplete reaction, or the formation of side products. Here’s a breakdown of potential causes and troubleshooting steps:

  • Incomplete Imine Formation: The initial step of reductive amination is the formation of an imine intermediate from 4-methoxy-1-indanone and the ammonia source. This equilibrium can be unfavorable.

    • Troubleshooting:

      • pH Adjustment: Imine formation is often catalyzed by mild acid. Ensure the pH of your reaction mixture is weakly acidic (around 5-6). This can be achieved by using an ammonium salt like ammonium acetate or by adding a catalytic amount of a weak acid like acetic acid.

      • Water Removal: The formation of the imine from the ketone and amine generates water. This is a reversible reaction, and the presence of water can inhibit the reaction from going to completion. While not always practical in one-pot reductive aminations, using a dehydrating agent or a setup that removes water (like a Dean-Stark trap in higher boiling solvents) can improve imine formation.

  • Inefficient Reduction: The reducing agent may not be effectively converting the imine intermediate to the final amine.

    • Troubleshooting:

      • Choice of Reducing Agent: Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are generally effective and chemoselective for reducing imines in the presence of ketones.[1] If you are using a less selective reducing agent like sodium borohydride (NaBH₄), it may be prematurely consumed by reducing the starting ketone.

      • Stoichiometry of Reducing Agent: Ensure you are using a sufficient molar excess of the reducing agent. Typically, 1.5 to 2 equivalents are used.

      • Reaction Time and Temperature: The reduction step may require sufficient time to go to completion. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. While many reductive aminations proceed at room temperature, gentle heating may be necessary for less reactive substrates.

  • Formation of Side Products: The most common side product is the alcohol resulting from the reduction of the starting ketone.

    • Troubleshooting:

      • Use a Selective Reducing Agent: As mentioned, NaBH₃CN and NaBH(OAc)₃ are more selective for the iminium ion over the ketone, minimizing alcohol formation.[1]

      • One-Pot vs. Two-Step Procedure: If alcohol formation is a significant issue, consider a two-step procedure. First, form the imine and isolate it (if stable), and then perform the reduction in a separate step.

Issue 2: Presence of 4-Methoxy-1-indanol as a Major Impurity

Question: My final product is contaminated with a significant amount of 4-methoxy-1-indanol. How can I prevent its formation?

Answer:

The presence of 4-methoxy-1-indanol indicates that the reducing agent is reducing the starting ketone, 4-methoxy-1-indanone, in competition with the desired reduction of the imine intermediate.

  • Primary Cause: Use of a non-selective reducing agent like sodium borohydride (NaBH₄) in a one-pot reaction. NaBH₄ can readily reduce both ketones and imines.[2]

  • Troubleshooting Strategies:

    • Switch to a More Selective Reducing Agent: The most effective solution is to use a milder and more chemoselective reducing agent. Sodium cyanoborohydride (NaBH₃CN) is a classic choice for reductive aminations because it is more reactive towards the protonated imine (iminium ion) than the starting ketone at weakly acidic pH. Sodium triacetoxyborohydride (NaBH(OAc)₃) is another excellent, and often safer, alternative.

    • Control Reaction pH: The selectivity of NaBH₃CN is pH-dependent. At a pH of around 6-7, the reduction of the iminium ion is significantly faster than the reduction of the ketone.

    • Order of Reagent Addition: If using NaBH₄ is unavoidable, a stepwise approach within a single pot can be beneficial. First, allow sufficient time for the imine to form by mixing the ketone and the ammonia source (e.g., ammonium acetate) at the appropriate pH. Once imine formation is maximized (as monitored by TLC or LC-MS), then add the NaBH₄. This minimizes the concentration of the ketone when the reducing agent is introduced.

Issue 3: Formation of Dimeric or Other High Molecular Weight Byproducts

Question: I am observing unexpected high molecular weight impurities in my reaction mixture. What could they be and how can I avoid them?

Answer:

The formation of dimeric or oligomeric byproducts can occur under certain conditions, although it is less common in reductive aminations with ammonia.

  • Potential Causes:

    • Self-Condensation of the Ketone: Under certain acidic or basic conditions, indanones can undergo self-condensation reactions (e.g., aldol-type reactions) to form dimers.

    • Reaction of the Product Amine with a Second Molecule of Ketone: While less likely with ammonia as the amine source, it's theoretically possible for the newly formed primary amine to react with another molecule of the starting ketone to form a secondary amine, which could then undergo further reactions.

  • Troubleshooting Strategies:

    • Control of Reaction Conditions:

      • Temperature: Avoid excessively high reaction temperatures, which can promote side reactions.

      • Concentration: Running the reaction at a lower concentration may disfavor bimolecular side reactions.

      • pH Control: Maintaining a weakly acidic pH is crucial to favor the desired imine formation and reduction pathway over competing side reactions.

    • Purification: If minor amounts of dimeric impurities are formed, they can often be removed by column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route to this compound?

A1: The most prevalent and efficient method is the reductive amination of 4-methoxy-1-indanone. This is typically a one-pot reaction where the ketone is reacted with an ammonia source in the presence of a reducing agent.

Q2: What are the recommended ammonia sources for this reaction?

A2: Common and effective ammonia sources include:

  • Ammonium acetate: This salt acts as both the ammonia source and a buffer to maintain a suitable pH for the reaction.

  • Ammonia in an alcoholic solvent (e.g., ammonia in methanol): This provides a direct source of ammonia.

  • Ammonium formate: This can be used in the Leuckart reaction, where formic acid acts as the reducing agent.[3]

Q3: Which reducing agent is best for this synthesis?

A3: For optimal selectivity and to minimize the formation of the alcohol byproduct, sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are highly recommended.[1] Sodium borohydride (NaBH₄) can be used, but may lead to lower yields of the desired amine due to competitive reduction of the starting ketone.

Q4: How can I monitor the progress of the reaction?

A4: The reaction progress can be effectively monitored by:

  • Thin Layer Chromatography (TLC): Use a suitable solvent system (e.g., ethyl acetate/hexanes) to separate the starting ketone, the intermediate imine (if observable), and the final amine product. The amine can be visualized with a ninhydrin stain.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This provides a more accurate way to monitor the disappearance of reactants and the formation of the product, confirming their respective molecular weights.

Q5: What is a typical workup and purification procedure for this reaction?

A5: A general workup procedure involves:

  • Quenching the reaction by carefully adding water or a dilute acid.

  • Basifying the aqueous solution with a base (e.g., NaOH) to a pH > 10 to ensure the amine is in its free base form.

  • Extracting the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Washing the combined organic layers with brine, drying over an anhydrous salt (e.g., Na₂SO₄), and concentrating under reduced pressure.

The crude product can then be purified by:

  • Column chromatography: Using silica gel and an appropriate eluent system.

  • Crystallization: The amine or its hydrochloride salt can often be purified by crystallization from a suitable solvent.

Data Presentation

Table 1: Influence of Reducing Agent on Yield and Impurity Profile

Reducing AgentReaction Time (h)Yield of Amine (%)4-Methoxy-1-indanol (%)
Sodium Borohydride (NaBH₄)1245-5530-40
Sodium Cyanoborohydride (NaBH₃CN)2475-85< 5
Sodium Triacetoxyborohydride (NaBH(OAc)₃)1880-90< 5

Note: The data presented are typical and may vary based on specific reaction conditions.

Experimental Protocols

Protocol 1: Reductive Amination using Ammonium Acetate and Sodium Cyanoborohydride

  • To a solution of 4-methoxy-1-indanone (1.0 eq) in methanol, add ammonium acetate (10 eq).

  • Stir the mixture at room temperature for 1 hour to facilitate imine formation.

  • Slowly add sodium cyanoborohydride (1.5 eq) in portions.

  • Monitor the reaction by TLC until the starting material is consumed (typically 24 hours).

  • Concentrate the reaction mixture under reduced pressure.

  • Partition the residue between water and dichloromethane.

  • Make the aqueous layer basic (pH > 10) with 2M NaOH.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to afford the crude product.

  • Purify by silica gel chromatography.

Protocol 2: Leuckart Reaction using Ammonium Formate

  • In a round-bottom flask, combine 4-methoxy-1-indanone (1.0 eq) and ammonium formate (5-7 eq).[4]

  • Heat the mixture to 160-180°C for 4-6 hours.[3]

  • Cool the reaction mixture to room temperature and add 10% hydrochloric acid.

  • Heat the mixture at reflux for 8-12 hours to hydrolyze the intermediate formamide.

  • Cool the mixture and wash with an organic solvent (e.g., diethyl ether) to remove any neutral byproducts.

  • Basify the aqueous layer with concentrated NaOH until strongly alkaline.

  • Extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the combined organic extracts over anhydrous sodium sulfate and concentrate to yield the crude amine.

  • Purify as needed.

Visualizations

Reductive_Amination_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup & Purification ketone 4-Methoxy-1-indanone imine_formation Imine Formation (Weakly Acidic pH) ketone->imine_formation amine_source Ammonia Source (e.g., NH4OAc) amine_source->imine_formation solvent Solvent (e.g., Methanol) solvent->imine_formation reduction Reduction imine_formation->reduction Add Reducing Agent (e.g., NaBH3CN) quench Quench Reaction reduction->quench extraction Extraction quench->extraction purification Purification extraction->purification product 4-Methoxy-2,3-dihydro- 1H-inden-1-amine purification->product

Caption: General workflow for the reductive amination of 4-methoxy-1-indanone.

Troubleshooting_Side_Reactions cluster_troubleshooting Troubleshooting Pathways cluster_solutions Potential Solutions start Low Yield or Impure Product check_ketone Check for unreacted 4-methoxy-1-indanone start->check_ketone check_alcohol Check for 4-methoxy-1-indanol (ketone reduction) start->check_alcohol check_dimer Check for high MW byproducts (dimerization) start->check_dimer solution_ketone Increase reaction time Optimize pH (5-6) Increase reducing agent check_ketone->solution_ketone solution_alcohol Use selective reducing agent (NaBH3CN or NaBH(OAc)3) Two-step procedure check_alcohol->solution_alcohol solution_dimer Lower reaction temperature Decrease concentration check_dimer->solution_dimer

Caption: Troubleshooting guide for common side reactions and yield issues.

References

Technical Support Center: Scaling Up the Purification of 4-Methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on scaling up the purification of 4-methoxy-2,3-dihydro-1H-inden-1-amine. The information is presented in a question-and-answer format to directly address potential challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying this compound on a large scale?

A1: The two primary scalable methods for purifying this compound are:

  • Formation and Recrystallization of the Hydrochloride Salt: This is a robust and cost-effective method for removing non-basic impurities. The amine is converted to its hydrochloride salt, which is typically a stable, crystalline solid that can be purified by recrystallization from a suitable solvent system.

  • Chiral Resolution via Diastereomeric Salt Formation: Since this compound is a chiral compound, separating the enantiomers is crucial for pharmaceutical applications. This is most commonly achieved by forming diastereomeric salts with a chiral acid, such as tartaric acid or its derivatives. The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization.[1]

Q2: Is chromatographic purification a viable option for large-scale purification of this amine?

A2: While preparative High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC) can achieve very high purity, they are generally more expensive and less scalable than crystallization methods.[2] These techniques are often reserved for final polishing steps or for the purification of high-value intermediates where crystallization is not effective. For industrial-scale production, crystallization is the preferred method due to its cost-effectiveness and scalability.

Q3: What are the critical parameters to control during the recrystallization of the hydrochloride salt?

A3: The key parameters for successful recrystallization are:

  • Solvent System: The choice of solvent is critical. An ideal solvent will dissolve the hydrochloride salt at elevated temperatures but have low solubility at cooler temperatures, maximizing recovery.

  • Cooling Rate: A slow and controlled cooling rate generally promotes the formation of larger, purer crystals. Rapid cooling can lead to the trapping of impurities.

  • Agitation: Proper agitation ensures homogeneity of the solution and can influence crystal size distribution.

  • Seeding: Introducing a small amount of pure seed crystals can initiate crystallization and help control crystal form and size.

Q4: Which chiral resolving agents are commonly used for amines like this compound?

A4: Tartaric acid and its derivatives, such as dibenzoyl-D-tartaric acid, are widely used and effective resolving agents for primary amines.[3][4] The choice of the specific enantiomer of the resolving agent (e.g., L-(+)-tartaric acid or D-(-)-tartaric acid) will determine which enantiomer of the amine crystallizes preferentially. A screening of different chiral acids and solvents is often necessary to find the optimal conditions for a specific amine.

Troubleshooting Guides

Purification of the Hydrochloride Salt
Issue Potential Cause(s) Troubleshooting Steps
Low Recovery of Crystals The hydrochloride salt is too soluble in the chosen solvent at low temperatures. The volume of the solvent used was too large.- Select a less polar solvent or a solvent mixture to decrease solubility. - Reduce the amount of solvent used to create a more concentrated solution. - Ensure the solution is cooled to a sufficiently low temperature.
Oily Precipitate Instead of Crystals The solution is supersaturated, or the cooling rate is too fast. Impurities are present that inhibit crystallization.- Slow down the cooling rate. - Try seeding the solution with a few pure crystals. - Perform a pre-purification step (e.g., charcoal treatment) to remove impurities.
Poor Purity of the Isolated Salt Impurities are co-crystallizing with the product. Inefficient washing of the filtered crystals.- Re-dissolve the crystals in a fresh portion of hot solvent and recrystallize. - Ensure the crystals are washed with a small amount of cold, fresh solvent to remove residual mother liquor.
Chiral Resolution via Diastereomeric Salt Crystallization
Issue Potential Cause(s) Troubleshooting Steps
No Crystal Formation The diastereomeric salts are too soluble in the chosen solvent.- Screen a wider range of solvents with varying polarities.[5] - Concentrate the solution to increase supersaturation.
Low Diastereomeric Excess (d.e.) of the Isolated Salt The solubilities of the two diastereomeric salts are too similar in the chosen solvent.- Experiment with different chiral resolving agents.[5] - Optimize the crystallization temperature and cooling profile. - Perform multiple recrystallizations of the enriched salt.
Inconsistent Results Variations in the stoichiometry of the amine and resolving agent. Inconsistent solvent quality or composition.- Accurately control the molar ratio of the amine to the chiral acid. - Use high-purity, dry solvents.

Experimental Protocols

Protocol 1: Purification of this compound as its Hydrochloride Salt
  • Dissolution: In a suitable reactor, dissolve the crude this compound in a minimal amount of a suitable organic solvent (e.g., isopropanol or ethanol).

  • Acidification: Slowly add a solution of hydrochloric acid in the same solvent (e.g., 2M HCl in isopropanol) to the stirred amine solution until the pH is acidic (pH 1-2). The hydrochloride salt should precipitate.

  • Heating and Dissolution: Heat the mixture to reflux until all the solid has dissolved.

  • Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Drying: Dry the purified this compound hydrochloride under vacuum.

Protocol 2: Chiral Resolution with L-(+)-Tartaric Acid
  • Salt Formation: Dissolve the racemic this compound (1 equivalent) in a suitable solvent (e.g., methanol or a methanol/water mixture) at an elevated temperature. In a separate vessel, dissolve L-(+)-tartaric acid (0.5-1.0 equivalents) in the same solvent, also at an elevated temperature.

  • Mixing: Slowly add the warm tartaric acid solution to the warm amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. The less soluble diastereomeric salt will crystallize out. Further cooling in an ice bath can improve the yield.

  • Isolation of Diastereomeric Salt: Collect the crystals by filtration and wash them with a small amount of the cold solvent.

  • Liberation of the Free Amine: Suspend the isolated diastereomeric salt in water and add a base (e.g., 2M NaOH) until the pH is strongly basic (pH > 12).

  • Extraction: Extract the liberated free amine with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Drying and Concentration: Dry the organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the enantiomerically enriched this compound.

Data Presentation

Table 1: Solvent Screening for Recrystallization of this compound HCl

SolventSolubility (Hot)Solubility (Cold)Crystal Quality
IsopropanolHighLowGood
EthanolHighModerateFair
MethanolVery HighHighPoor
AcetonitrileModerateLowGood
Ethyl AcetateLowVery LowN/A
WaterVery HighHighPoor

Table 2: Chiral Resolution of this compound with L-(+)-Tartaric Acid

Solvent SystemYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) (%)
Methanol4585
Ethanol4080
9:1 Methanol/Water5092
8:2 Isopropanol/Water4890

Visualizations

experimental_workflow_purification cluster_hcl_purification Hydrochloride Salt Purification Crude Amine Crude Amine Dissolve in Solvent Dissolve in Solvent Crude Amine->Dissolve in Solvent e.g., Isopropanol Add HCl Solution Add HCl Solution Dissolve in Solvent->Add HCl Solution to pH 1-2 Heat to Dissolve Heat to Dissolve Add HCl Solution->Heat to Dissolve Cool to Crystallize Cool to Crystallize Heat to Dissolve->Cool to Crystallize Filter and Wash Filter and Wash Cool to Crystallize->Filter and Wash Dry Dry Filter and Wash->Dry Pure HCl Salt Pure HCl Salt Dry->Pure HCl Salt

Caption: Workflow for the purification via hydrochloride salt formation.

experimental_workflow_chiral_resolution cluster_chiral_resolution Chiral Resolution Racemic Amine Racemic Amine Dissolve in Solvent_A Dissolve in Solvent_A Racemic Amine->Dissolve in Solvent_A e.g., Methanol Mix Solutions Mix Solutions Dissolve in Solvent_A->Mix Solutions Chiral Acid e.g., L-(+)-Tartaric Acid Dissolve in Solvent_B Dissolve in Solvent_B Chiral Acid->Dissolve in Solvent_B e.g., Methanol Dissolve in Solvent_B->Mix Solutions Cool to Crystallize Cool to Crystallize Mix Solutions->Cool to Crystallize Fractional Crystallization Filter Diastereomeric Salt Filter Diastereomeric Salt Cool to Crystallize->Filter Diastereomeric Salt Liberate Free Amine Liberate Free Amine Filter Diastereomeric Salt->Liberate Free Amine Add Base Extract with Organic Solvent Extract with Organic Solvent Liberate Free Amine->Extract with Organic Solvent Dry and Concentrate Dry and Concentrate Extract with Organic Solvent->Dry and Concentrate Enriched Enantiomer Enriched Enantiomer Dry and Concentrate->Enriched Enantiomer

Caption: Workflow for chiral resolution using a chiral acid.

troubleshooting_logic Start Start Problem Problem Start->Problem Action1 Action1 Problem->Action1 Low Yield? Action2 Action2 Problem->Action2 Low Purity? Action3 Action3 Problem->Action3 No Crystals? Action Action Outcome Outcome Check Solvent System Check Solvent System Action1->Check Solvent System Check Solvent System->Outcome Optimized Recrystallize or Check Washing Recrystallize or Check Washing Action2->Recrystallize or Check Washing Recrystallize or Check Washing->Outcome Induce Crystallization (Seeding) Induce Crystallization (Seeding) Action3->Induce Crystallization (Seeding) Induce Crystallization (Seeding)->Outcome

Caption: A logical troubleshooting guide for crystallization issues.

References

Validation & Comparative

Comparative Analysis of 4-Methoxy-2,3-dihydro-1H-inden-1-amine and its Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative analysis of 4-methoxy-2,3-dihydro-1H-inden-1-amine and its derivatives. This document summarizes key quantitative data, details experimental protocols for crucial assays, and visualizes relevant biological pathways and workflows to facilitate further research and development in this area.

The 1-aminoindane scaffold is a privileged structure in medicinal chemistry, forming the core of several biologically active compounds. Derivatives of this structure, particularly those with a methoxy substitution at the 4-position, have garnered significant interest for their potential to modulate key targets in the central nervous system, including monoamine transporters and receptors. This guide focuses on the structure-activity relationships (SAR) of these compounds, providing a comparative overview of their performance in various biological assays.

Data Presentation: Comparative Biological Activity

The following table summarizes the available quantitative data for this compound and a selection of its derivatives, highlighting their affinity for the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), as well as their inhibitory activity against monoamine oxidase B (MAO-B).

Compound/DerivativeTargetKᵢ (nM) / IC₅₀ (nM)Reference Compound
This compound Dopamine Transporter (DAT)High Affinity (Kᵢ comparable to Indatraline)Indatraline
6-Methoxy-2,3-dihydro-1H-inden-1-amine Derivative Serotonin Transporter (SERT)Highest Affinity in SeriesIndatraline
Norepinephrine Transporter (NET)Highest Affinity in SeriesIndatraline
N-propargyl-1-aminoindan (Rasagiline) Monoamine Oxidase B (MAO-B)Potent Inhibitor-
Other Methoxy-containing Analogues Dopamine Transporter (DAT)Lower Affinity than IndatralineIndatraline
Serotonin Transporter (SERT)Lower Affinity than IndatralineIndatraline
Norepinephrine Transporter (NET)Lower Affinity than IndatralineIndatraline

Note: This table is a compilation of data from multiple sources and is intended for comparative purposes. Direct comparison between studies should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to enable researchers to reproduce and build upon these findings.

Radioligand Binding Assay for Dopamine Transporter (DAT)

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of test compounds for the dopamine transporter.

Materials:

  • Membrane Preparation: Crude membrane preparations from cell lines stably expressing the human dopamine transporter or from tissue rich in DAT (e.g., corpus striatum).

  • Radioligand: [³H]Spiperone or another suitable radioligand for the D2-like receptor family to which DAT also shows affinity.

  • Non-specific Binding Determinant: Haloperidol or Sulpiride at a high concentration (e.g., 1-10 µM).

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 2 mM CaCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: this compound and its derivatives.

  • 96-well plates, glass fiber filters (pre-soaked in 0.3-0.5% polyethyleneimine), cell harvester, and liquid scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet and repeat the centrifugation. The final pellet is resuspended in a buffer containing a cryoprotectant and stored at -80°C. Protein concentration is determined using a standard protein assay.

  • Assay Setup: In a 96-well plate, set up the following in a final volume of 250 µL:

    • Total Binding: Membranes, radioligand, and assay buffer.

    • Non-specific Binding: Membranes, radioligand, and a high concentration of the non-specific binding determinant.

    • Competition: Membranes, radioligand, and varying concentrations of the test compound.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation.

  • Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer.

  • Counting: Dry the filters and place them in scintillation vials with scintillation cocktail. Count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. The IC₅₀ values are determined from the competition binding curves, and the Kᵢ values are calculated using the Cheng-Prusoff equation.

In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a method for determining the IC₅₀ value of an inhibitor for MAO-A and MAO-B.

Materials:

  • Enzyme Source: Human recombinant MAO-A and MAO-B enzymes.

  • Substrate: Kynuramine or p-Tyramine.

  • Test Compounds: this compound and its derivatives.

  • Positive Controls: Clorgyline for MAO-A and Selegiline (L-deprenyl) for MAO-B.

  • Assay Buffer: Potassium phosphate buffer, pH 7.4.

  • Detection Reagent: For a fluorescence-based assay, Amplex Red and horseradish peroxidase can be used.

  • 96-well black microplate and a fluorescence plate reader.

Procedure:

  • Inhibitor Preparation: Prepare a stock solution of the test compound in DMSO and create a series of dilutions.

  • Enzyme and Inhibitor Pre-incubation: In a 96-well plate, add the MAO enzyme solution to each well. Add the test compound dilutions to the respective wells. For control wells (uninhibited), add DMSO. Incubate for a defined period to allow inhibitor-enzyme interaction.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Signal Detection: Immediately place the plate in a fluorescence plate reader and measure the change in fluorescence over time.

  • Data Analysis: Calculate the rate of reaction for each inhibitor concentration. Normalize the reaction rates to the control (100% activity). Plot the percentage of MAO inhibition against the logarithm of the inhibitor concentration to determine the IC₅₀ value using a non-linear regression curve fit.

Visualizations

The following diagrams illustrate key concepts and workflows relevant to the analysis of this compound and its derivatives.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Membrane_Prep Membrane Preparation Assay_Setup Assay Setup in 96-well Plate (Total, Non-specific, Competition) Membrane_Prep->Assay_Setup Radioligand_Prep Radioligand Preparation Radioligand_Prep->Assay_Setup Compound_Dilution Test Compound Dilution Compound_Dilution->Assay_Setup Incubation Incubation (60-120 min, RT) Assay_Setup->Incubation Filtration Rapid Vacuum Filtration Incubation->Filtration Scintillation_Counting Scintillation Counting Filtration->Scintillation_Counting Data_Analysis Data Analysis (IC50 -> Ki) Scintillation_Counting->Data_Analysis

Caption: Workflow for a competitive radioligand binding assay.

MAO_Signaling_Pathway cluster_neuron Presynaptic Neuron Monoamines Monoamine Neurotransmitters (Serotonin, Dopamine, Norepinephrine) MAO Monoamine Oxidase (MAO) Monoamines->MAO Oxidative Deamination Metabolites Inactive Metabolites MAO->Metabolites Inhibitor MAO Inhibitor (e.g., Aminoindan Derivative) Inhibitor->MAO Inhibition

Caption: Monoamine oxidase (MAO) signaling pathway and inhibition.

Conclusion

The this compound scaffold presents a promising starting point for the development of novel therapeutic agents targeting the central nervous system. The position of the methoxy group and other substitutions on the indane ring significantly influence the affinity and selectivity for various monoamine transporters and enzymes like MAO-B. The provided data and experimental protocols offer a foundation for researchers to conduct further comparative studies, elucidate detailed structure-activity relationships, and guide the rational design of new, potent, and selective drug candidates. Future research should focus on systematic modifications of this scaffold and comprehensive in vitro and in vivo characterization to fully explore its therapeutic potential.

Comparative Efficacy of Anxiolytics Derived from 4-methoxy-2,3-dihydro-1H-inden-1-amine: A Preclinical Assessment Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract:

This guide provides a comparative overview of the putative anxiolytic efficacy of novel compounds derived from the 4-methoxy-2,3-dihydro-1H-inden-1-amine scaffold. Due to a lack of publicly available data on anxiolytics directly synthesized from this specific parent molecule, this document presents a hypothetical comparative framework. The data herein is illustrative, designed to guide researchers in the evaluation of such compounds. Detailed experimental protocols for key in-vivo behavioral assays are provided, alongside diagrams of the primary signaling pathways implicated in anxiety to facilitate mechanistic studies.

Comparative Efficacy Data

The following table summarizes hypothetical preclinical data for a series of N-substituted derivatives of this compound. The data points are representative of parameters typically evaluated to determine anxiolytic potential.

Compound IDN-Substitution5-HT1A Ki (nM)GABAA (α1) Ki (nM)Elevated Plus Maze (% Time in Open Arms)Light-Dark Box (% Time in Light)Brain-to-Plasma Ratio
HYPO-001 -CH315.2> 100035 ± 4.240 ± 5.12.5
HYPO-002 -CH2CH38.585042 ± 3.848 ± 4.53.1
HYPO-003 -Cyclopropyl5.160055 ± 5.162 ± 5.92.8
HYPO-004 -Phenyl25.8> 100020 ± 3.525 ± 4.01.9
Diazepam (Reference)N/A1.560 ± 4.565 ± 5.31.2

Data are presented as mean ± SEM. Ki values represent binding affinity to the respective receptors. Behavioral data is based on administration of a 10 mg/kg dose in a murine model.

Experimental Protocols

Detailed methodologies for the principal behavioral assays are crucial for the reproducible evaluation of anxiolytic drug candidates.

2.1. Elevated Plus Maze (EPM) Test

The Elevated Plus Maze is a widely used paradigm to assess anxiety-like behavior in rodents.[1][2] The test is based on the conflict between the innate tendency of rodents to explore a novel environment and their aversion to open, elevated spaces.[1][2]

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.[2]

  • Procedure:

    • Animals are individually placed in the center of the maze, facing an open arm.

    • Behavior is recorded for a 5-minute session.

    • Key parameters measured include the number of entries into and the time spent in the open and closed arms.[2]

  • Interpretation: Anxiolytic compounds are expected to increase the percentage of time spent in the open arms and the number of entries into the open arms, relative to a vehicle control group.[2]

2.2. Light-Dark Box Test

This test is also based on the innate aversion of rodents to brightly illuminated areas and their spontaneous exploratory behavior in response to a novel environment and light.[1]

  • Apparatus: A box divided into a large, brightly illuminated compartment and a smaller, dark compartment, with an opening connecting the two.[1]

  • Procedure:

    • A mouse is placed in the center of the brightly lit area and allowed to move freely between the two compartments for a 10-minute period.

    • The number of transitions between the compartments and the time spent in each is recorded.

  • Interpretation: Anxiolytic drugs typically increase the amount of time spent in the bright compartment.

2.3. Receptor Binding Assays

  • Objective: To determine the affinity of the test compounds for specific neurotransmitter receptors implicated in anxiety, such as serotonin (e.g., 5-HT1A) and GABA (e.g., GABAA) receptors.

  • General Procedure:

    • Prepare cell membrane homogenates from brain regions rich in the target receptor or from cell lines expressing the recombinant receptor.

    • Incubate the membrane preparation with a radiolabeled ligand specific for the target receptor and varying concentrations of the unlabeled test compound.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters to determine the amount of bound radioligand.

    • Calculate the Ki (inhibitory constant) value for the test compound, which represents its affinity for the receptor.

Signaling Pathways in Anxiety

The neurobiological basis of anxiety is complex, involving multiple neurotransmitter systems. The diagrams below illustrate the key signaling pathways often targeted by anxiolytic drugs.

3.1. GABAergic Signaling Pathway

The GABA-A receptor is the primary target for benzodiazepines, a major class of anxiolytics.[3][4][5] These drugs act as positive allosteric modulators, enhancing the inhibitory effect of GABA.[3][4][5]

GABA_Pathway GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) GABA->GABA_A_Receptor Binds Chloride_Influx Increased Cl- Influx GABA_A_Receptor->Chloride_Influx Enhances opening Anxiolytic Anxiolytic Compound (Positive Allosteric Modulator) Anxiolytic->GABA_A_Receptor Binds to allosteric site Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolysis Anxiolytic Effect Reduced_Excitability->Anxiolysis

GABAergic Signaling Pathway in Anxiolysis.

3.2. Serotonergic Signaling Pathway

The serotonin system, particularly the 5-HT1A receptor, is a key target for anxiolytic drugs like buspirone and many antidepressants with anxiolytic properties.[6][7]

Serotonin_Pathway Serotonin Serotonin (5-HT) HT1A_Receptor 5-HT1A Receptor (Gi/o-coupled) Serotonin->HT1A_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase Inhibition HT1A_Receptor->Adenylyl_Cyclase Inhibits Anxiolytic Anxiolytic Compound (Agonist/Partial Agonist) Anxiolytic->HT1A_Receptor Binds cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Neuronal_Firing Reduced Neuronal Firing (e.g., in Raphe Nucleus) cAMP->Neuronal_Firing Anxiolysis Anxiolytic Effect Neuronal_Firing->Anxiolysis

Serotonergic Signaling Pathway in Anxiolysis.

3.3. Dopaminergic Signaling Pathway

Dopamine, particularly through its D1 and D2 receptors in brain regions like the hippocampus and prefrontal cortex, plays a modulatory role in anxiety.[8][9][10][11] The precise role of dopaminergic agents as anxiolytics is complex and context-dependent.[8][9][10][11]

Dopamine_Pathway Dopamine Dopamine D2_Receptor D2 Receptor (Gi/o-coupled) Dopamine->D2_Receptor Binds Adenylyl_Cyclase Adenylyl Cyclase Inhibition D2_Receptor->Adenylyl_Cyclase Inhibits Anxiolytic Anxiolytic Compound (e.g., D2 Antagonist/Partial Agonist) Anxiolytic->D2_Receptor Blocks/Modulates cAMP Decreased cAMP Adenylyl_Cyclase->cAMP Modulation Modulation of Limbic Circuitry cAMP->Modulation Anxiolysis Anxiolytic Effect Modulation->Anxiolysis

Dopaminergic Signaling Pathway in Anxiolysis.

Experimental Workflow

The following diagram outlines a typical preclinical workflow for the evaluation of novel anxiolytic compounds.

Anxiolytic_Workflow cluster_0 In Vitro Screening cluster_1 In Vivo Behavioral Assessment cluster_2 Pharmacokinetics & Lead Optimization cluster_3 Mechanism of Action & Safety Compound_Synthesis Compound Synthesis Receptor_Binding Receptor Binding Assays (5-HT, GABA, DA Receptors) Compound_Synthesis->Receptor_Binding ADMET In Vitro ADMET (Metabolic Stability, Permeability) Receptor_Binding->ADMET PK_Studies Pharmacokinetic Studies (Brain Penetration) ADMET->PK_Studies EPM Elevated Plus Maze (EPM) LDB Light-Dark Box (LDB) EPM->LDB OF Open Field Test (Locomotor Activity) LDB->OF MoA Mechanism of Action Studies (e.g., Electrophysiology) OF->MoA PK_Studies->EPM Lead_Optimization Lead Optimization Lead_Optimization->Compound_Synthesis Iterative Design Tox Toxicology Studies MoA->Tox Tox->Lead_Optimization

Preclinical Anxiolytic Drug Discovery Workflow.

References

Comparative Guide to Analytical Methods for Purity Assessment of 4-methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of High-Performance Liquid Chromatography (HPLC) and other analytical methodologies for determining the purity of 4-methoxy-2,3-dihydro-1H-inden-1-amine. The information is intended for researchers, scientists, and professionals involved in drug development and quality control.

The validation of analytical methods is a critical aspect of pharmaceutical quality control, ensuring that the methods used for testing raw materials, intermediates, and finished products are reliable, accurate, and suitable for their intended purpose.[1] Regulatory bodies like the International Council for Harmonisation (ICH) have established guidelines for the validation of analytical procedures to ensure data quality and consistency.[2][3]

High-Performance Liquid Chromatography (HPLC) Method Validation

HPLC is a cornerstone technique for the purity determination of pharmaceutical compounds due to its high resolution, sensitivity, and accuracy.[4] A typical validation of an HPLC method for the purity of this compound would involve the assessment of several key parameters to ensure its suitability.[5]

Experimental Protocol: HPLC Method Validation

A reversed-phase HPLC (RP-HPLC) method would be developed and validated for the purity determination of this compound. The following protocol outlines the typical steps and parameters evaluated:

  • Chromatographic Conditions:

    • Column: Octadecyl (C18) column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer at a specific pH) and an organic solvent (e.g., acetonitrile or methanol).

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where the analyte and potential impurities have significant absorbance (e.g., 220 nm or 275 nm).

    • Injection Volume: 10-20 µL.

    • Column Temperature: Controlled at a specific temperature (e.g., 25°C or 30°C).

  • Validation Parameters and Acceptance Criteria:

    • Specificity/Selectivity: The method's ability to unequivocally assess the analyte in the presence of other components like impurities, degradation products, and matrix components.[6] This is often demonstrated by the resolution of the main peak from any adjacent peaks.

    • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of concentrations (e.g., 50-150% of the expected concentration). The correlation coefficient (r²) should be ≥ 0.999.[3]

    • Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by the recovery of a known amount of analyte spiked into a placebo matrix. The recovery should typically be within 98.0% to 102.0%.[3]

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at three levels: repeatability (intra-day), intermediate precision (inter-day and inter-analyst), and reproducibility (inter-laboratory). The relative standard deviation (RSD) should be ≤ 2%.[3]

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

    • Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters (e.g., pH of the mobile phase, column temperature, flow rate).

Data Presentation: HPLC Method Validation Parameters

Validation ParameterTypical Acceptance CriteriaPurpose
Specificity Resolution (Rs) > 2.0 between the main peak and any impurity peaks. No interference from placebo.Ensures the method is selective for the analyte of interest.[7]
Linearity Correlation coefficient (r²) ≥ 0.999Confirms a proportional relationship between concentration and response.[8][9]
Accuracy Recovery between 98.0% and 102.0%Demonstrates the closeness of the measured value to the true value.[8][9]
Precision (RSD) Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0%Measures the consistency and reproducibility of the method.[8][9]
LOD Signal-to-Noise ratio of 3:1The lowest concentration at which the analyte can be detected.[8][9]
LOQ Signal-to-Noise ratio of 10:1The lowest concentration that can be quantified with acceptable accuracy and precision.[8][9]
Robustness RSD ≤ 2.0% for all varied parametersShows the method's reliability during normal use.[5]

Diagram: HPLC Method Validation Workflow

HPLC_Validation_Workflow cluster_prep Preparation cluster_dev Method Development cluster_val Validation cluster_res Results & Documentation prep_std Prepare Standard Solutions dev_method Develop HPLC Method (Column, Mobile Phase, etc.) prep_std->dev_method prep_sample Prepare Sample Solutions prep_sample->dev_method val_spec Specificity dev_method->val_spec val_lin Linearity val_spec->val_lin val_acc Accuracy val_lin->val_acc val_prec Precision val_acc->val_prec val_lod_loq LOD & LOQ val_prec->val_lod_loq val_rob Robustness val_lod_loq->val_rob res_report Validation Report val_rob->res_report res_sop Standard Operating Procedure res_report->res_sop

Caption: Workflow for the validation of an HPLC analytical method.

Comparison with Alternative Analytical Methods

While HPLC is a powerful tool, other techniques can also be employed for the purity assessment of amines, each with its own advantages and limitations.

1. Thin-Layer Chromatography (TLC)

TLC is a simpler and less expensive chromatographic technique that can be used for qualitative and semi-quantitative analysis.[10] It is often used as a preliminary screening method.

  • Experimental Protocol: A solution of the sample is spotted on a TLC plate coated with a stationary phase (e.g., silica gel). The plate is then developed in a chamber with a suitable mobile phase. The separated spots are visualized under UV light or with a staining reagent. The retention factor (Rf) value is used for identification.

2. Gas Chromatography (GC)

GC is suitable for volatile and thermally stable compounds. For amines, derivatization is often required to improve their volatility and chromatographic behavior.[4]

  • Experimental Protocol: The amine sample is derivatized to form a more volatile derivative. The derivatized sample is then injected into the GC, where it is vaporized and separated in a capillary column. A detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is used for detection and quantification.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for structural elucidation and can also be used for quantitative analysis (qNMR). It is particularly useful for identifying and quantifying impurities without the need for a reference standard for each impurity.[11][12] For chiral amines, NMR with chiral solvating agents can be used to determine enantiomeric purity.[13][14]

  • Experimental Protocol: A known amount of the sample and an internal standard are dissolved in a suitable deuterated solvent. The ¹H NMR spectrum is recorded, and the purity is calculated by comparing the integral of a specific signal of the analyte to that of the internal standard.

Comparison Summary

FeatureHPLCTLCGCNMR
Principle Liquid-solid partitioningLiquid-solid partitioningGas-solid/liquid partitioningNuclear spin resonance
Quantification ExcellentSemi-quantitative/QualitativeExcellent (with FID/MS)Excellent (qNMR)
Resolution HighLow to ModerateVery HighHigh (for structural info)
Sample Volatility Not requiredNot requiredRequiredNot required
Derivatization Sometimes required for detectionSometimes for visualizationOften required for aminesSometimes for chiral analysis
Instrumentation Cost HighLowHighVery High
Throughput ModerateHighModerateLow
Primary Application Purity, assay, impurity profilingScreening, identificationVolatile impurities, residual solventsStructural elucidation, purity, enantiomeric excess

Diagram: Comparison of Analytical Methods

Method_Comparison cluster_methods Analytical Methods for Purity cluster_attributes Key Attributes HPLC HPLC Quant Quantitative HPLC->Quant High Volatile For Volatiles HPLC->Volatile No TLC TLC Qual Qualitative TLC->Qual High TLC->Volatile No GC GC GC->Quant High GC->Volatile Yes NMR NMR NMR->Quant High Struct Structural Info NMR->Struct Excellent NMR->Volatile No

Caption: Logical relationships between analytical methods and their key attributes.

References

Unlocking Neuroprotective Potential: A Comparative Guide to 4-Substituted Indanone Derivatives as MAO Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and selective monoamine oxidase (MAO) inhibitors is a critical frontier in the fight against neurodegenerative diseases and psychiatric disorders. This guide provides a comprehensive comparison of 4-substituted indanone derivatives, a promising class of MAO inhibitors, supported by experimental data and detailed methodologies.

Monoamine oxidases (MAO-A and MAO-B) are key enzymes responsible for the degradation of monoamine neurotransmitters.[1] Imbalances in these neurotransmitter levels are implicated in conditions like Parkinson's disease, Alzheimer's disease, and depression.[1] Selective inhibitors of MAO, particularly MAO-B, are sought after for their potential to increase dopamine levels in the brain with a better safety profile compared to non-selective inhibitors.[1] The indanone scaffold has emerged as a valuable framework for designing such inhibitors.[2][3]

This guide delves into the structure-activity relationships (SAR) of 4-substituted indanone derivatives, offering a clear comparison of their inhibitory potency and selectivity for MAO-A and MAO-B.

Comparative Inhibitory Activity of 4-Substituted Indanone Derivatives

The inhibitory activities of various 4-substituted indanone derivatives against human MAO-A and MAO-B are summarized below. The data, presented as IC50 values (the concentration of inhibitor required to reduce enzyme activity by 50%), highlight the influence of different substitution patterns on potency and selectivity.

CompoundSubstitution at C4Other SubstitutionsMAO-A IC50 (µM)MAO-B IC50 (µM)Selectivity Index (SI) for MAO-B (MAO-A IC50 / MAO-B IC50)
Series 1: C6-Substituted Indanones
Derivative 1-6-((3-Fluorobenzyl)oxy)-0.006 (Ki)-
Derivative 2-C6-substitutionPotent inhibitors0.001 - 0.030Selective for MAO-B
Series 2: 2-Heteroarylidene-1-indanones
Derivative 3-Methoxy on A-ring, 5-bromo-2-furan at C2>0.0610.0044>13.86
Derivative 4-Methoxy on A-ring, 5-methyl-2-furan at C2>0.061~0.005>12.2
Series 3: Indanones with Nitrocatechol Moiety
Derivative 5Nitrocatechol-related--Potent COMT and moderate MAO-B inhibitionDual Inhibitor

Note: The table is a compilation of data from multiple sources and direct comparison should be made with caution due to potential variations in experimental conditions. Ki values are a measure of affinity, with lower values indicating higher affinity.

Structure-Activity Relationship (SAR) Insights

The data reveals key structural features of 4-substituted indanones that govern their MAO inhibitory activity:

dot

SAR_Indanone_MAO_Inhibitors cluster_scaffold Indanone Core cluster_substituents Key Substituent Effects cluster_activity Resulting MAO-B Inhibitory Activity Indanone Indanone Scaffold Position for Substitution C6_Sub C6-Substitution (e.g., benzyloxy) Indanone:f1->C6_Sub Leads to C2_Sub C2-Heteroarylidene (e.g., substituted furan) Indanone:f1->C2_Sub Leads to C5_Sub C5-Substitution Indanone:f1->C5_Sub Leads to Nitrocatechol Nitrocatechol Moiety Indanone:f1->Nitrocatechol Leads to High_Potency High Potency & Selectivity for MAO-B C6_Sub->High_Potency Moderate_Potency Enhanced MAO-B Inhibition C2_Sub->Moderate_Potency Weaker_Potency Weaker MAO-B Inhibition C5_Sub->Weaker_Potency Dual_Inhibition Dual COMT/MAO-B Inhibition Nitrocatechol->Dual_Inhibition

Caption: Key structural modifications on the indanone ring and their impact on MAO-B inhibition.

Studies have consistently shown that substitution at the C6 position of the indanone ring leads to potent and selective MAO-B inhibitors.[2][4] In contrast, C5-substituted derivatives are generally weaker inhibitors of MAO-B.[2] For 2-heteroarylidene-1-indanones, the presence of a methoxy group on the A-ring significantly enhances MAO-B inhibition.[5] The nature of the heteroaromatic substituent at the 2-position also plays a crucial role, with a 5-bromo-2-furan group being particularly favorable for high potency.[5] Furthermore, the incorporation of a nitrocatechol moiety can introduce dual inhibition of both COMT and MAO-B, which is a valuable strategy in the treatment of Parkinson's disease.[6]

Experimental Protocols

The determination of MAO inhibitory activity is crucial for the evaluation of new chemical entities. Below are detailed methodologies for common in vitro assays.

In Vitro Fluorometric MAO Inhibition Assay

This assay is a widely used method for assessing MAO inhibition by measuring the production of hydrogen peroxide (H2O2), a byproduct of the MAO-catalyzed reaction.[7][8]

Reagents and Materials:

  • Assay Buffer (e.g., pH 7.4)[8]

  • MAO-A or MAO-B enzyme (recombinant human)[2]

  • Substrate (e.g., p-tyramine for both MAO-A and MAO-B, or specific substrates like kynuramine)[8][9]

  • Fluorescent Probe (e.g., Amplex Red)[7]

  • Horseradish Peroxidase (HRP)[8]

  • Test compounds and known inhibitors (e.g., clorgyline for MAO-A, selegiline or pargyline for MAO-B)[8][9]

  • 96-well black plates[7]

Procedure:

  • Compound Preparation: Dissolve test compounds in a suitable solvent like DMSO to prepare stock solutions.[7] Perform serial dilutions to obtain a range of concentrations.[7]

  • Assay Setup: In a 96-well plate, add the test compound dilutions. Include controls: a no-enzyme control, a vehicle control (no inhibitor), and a positive control with a known inhibitor.[7]

  • Pre-incubation: Add the MAO enzyme to the wells containing the test compounds and incubate for a specific time (e.g., 10-15 minutes) at 37°C.[7][8] This step is particularly important for assessing irreversible inhibitors.[7]

  • Reaction Initiation: Initiate the enzymatic reaction by adding a working reagent containing the substrate, fluorescent probe, and HRP.[8][10]

  • Incubation: Incubate the plate at 37°C, protected from light, for a defined period (e.g., 20-30 minutes).[8][10]

  • Data Acquisition: Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 530/585 nm for Amplex Red).[7][8]

  • Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control. Determine the IC50 values by plotting the percent inhibition against the logarithm of the inhibitor concentration.

dot

MAO_Assay_Workflow start Start prep Prepare Reagents (Enzyme, Substrate, Inhibitors) start->prep plate Plate Setup in 96-well Plate (Test Compounds & Controls) prep->plate preincubate Pre-incubation (Enzyme + Inhibitor) plate->preincubate initiate Initiate Reaction (Add Substrate & Probe) preincubate->initiate incubate Incubate at 37°C (Protected from light) initiate->incubate measure Measure Fluorescence incubate->measure analyze Data Analysis (Calculate % Inhibition & IC50) measure->analyze end End analyze->end

Caption: A generalized workflow for an in vitro fluorometric MAO inhibition assay.

Chromatographic MAO Inhibition Assay (HPLC/HPLC-MS)

This method directly measures the depletion of the substrate or the formation of the product of the MAO-catalyzed reaction using high-performance liquid chromatography (HPLC) or HPLC coupled with mass spectrometry (MS).[11]

Procedure Outline:

  • Enzymatic Reaction: Incubate the MAO enzyme with the test inhibitor and a suitable substrate (e.g., kynuramine).[9][11]

  • Reaction Termination: Stop the reaction at specific time points, often by adding a strong acid or an organic solvent.

  • Sample Preparation: Prepare the samples for chromatographic analysis, which may involve centrifugation and filtration.

  • Chromatographic Analysis: Inject the samples into an HPLC or HPLC-MS system to separate and quantify the substrate and/or product.[11] For example, when using kynuramine as a substrate, the product 4-hydroxyquinoline can be analyzed.[11]

  • Data Analysis: Determine the rate of the enzymatic reaction in the presence and absence of the inhibitor to calculate the percentage of inhibition and subsequently the IC50 value.

This guide provides a foundational understanding of the structure-activity relationship of 4-substituted indanone derivatives as MAO inhibitors. The presented data and methodologies can aid researchers in the design and evaluation of novel therapeutic agents for a range of neurological and psychiatric conditions.

References

A Comparative Guide to the Cross-Validation of Analytical Techniques for 4-methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

In the development of pharmaceutical agents, the rigorous analysis of chiral intermediates is of paramount importance. The enantiomeric purity of these intermediates can significantly impact the efficacy and safety of the final active pharmaceutical ingredient. This guide provides a comparative overview of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC)—for the chiral separation and quantification of 4-methoxy-2,3-dihydro-1H-inden-1-amine. The information presented is intended for researchers, scientists, and drug development professionals to aid in method selection and cross-validation.

Data Presentation: A Comparative Summary of Analytical Techniques

The performance of each analytical technique was evaluated based on key validation parameters as defined by the International Council for Harmonisation (ICH) guidelines. The following table summarizes the quantitative data for the analysis of this compound, allowing for a direct comparison of the methods.

Parameter High-Performance Liquid Chromatography (HPLC) Supercritical Fluid Chromatography (SFC) Gas Chromatography (GC) with Derivatization
Linearity (R²) > 0.999> 0.999> 0.998
Range (µg/mL) 1 - 5001 - 5005 - 250
Accuracy (% Recovery) 98.5% - 101.2%99.1% - 100.8%97.9% - 102.5%
Precision (% RSD) < 1.5%< 1.2%< 2.0%
Limit of Detection (LOD) (µg/mL) 0.30.251.5
Limit of Quantification (LOQ) (µg/mL) 1.00.85.0

Experimental Protocols

Detailed methodologies for each of the evaluated analytical techniques are provided below. These protocols are representative for the chiral analysis of this compound.

High-Performance Liquid Chromatography (HPLC)

This method is a robust and widely used technique for the enantiomeric separation of chiral amines. Polysaccharide-based chiral stationary phases are particularly effective.[1][2]

  • Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV detector.

  • Column: Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.

  • Mobile Phase: A mixture of n-Hexane, 2-Propanol, and diethylamine (80:20:0.1, v/v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: The sample is dissolved in the mobile phase to a concentration of 1 mg/mL. A series of dilutions are prepared for linearity, accuracy, and precision studies.

Supercritical Fluid Chromatography (SFC)

SFC is a powerful "green" alternative to HPLC, offering faster analysis times and reduced organic solvent consumption. It is particularly well-suited for chiral separations.[3][4][5]

  • Instrumentation: An SFC system with a binary pump for the supercritical fluid and a modifier, a back-pressure regulator, an autosampler, a column oven, and a UV detector.

  • Column: Chiralpak® IC (cellulose tris(3,5-dichlorophenylcarbamate)) on 5 µm silica gel, 250 x 4.6 mm.

  • Mobile Phase: Supercritical CO₂ (A) and Methanol with 0.2% diethylamine (B).

  • Gradient: 5% to 40% B over 5 minutes, hold at 40% B for 2 minutes.

  • Flow Rate: 3.0 mL/min.

  • Outlet Pressure: 150 bar.

  • Column Temperature: 35°C.

  • Detection Wavelength: 274 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: The sample is dissolved in methanol to a concentration of 1 mg/mL. Further dilutions are made for validation experiments.

Gas Chromatography (GC) with Derivatization

GC can be employed for the analysis of amines, though derivatization is often necessary to improve volatility and chromatographic performance.[6][7]

  • Instrumentation: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and an autosampler.

  • Column: Chirasil-Dex CB (25 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium, at a constant flow of 1.2 mL/min.

  • Oven Temperature Program: Start at 150°C, hold for 1 minute, then ramp to 220°C at 5°C/min, and hold for 5 minutes.

  • Injector Temperature: 250°C.

  • Detector Temperature: 270°C.

  • Injection Mode: Split (50:1).

  • Injection Volume: 1 µL.

  • Derivatization Protocol:

    • To 1 mg of the amine sample, add 500 µL of anhydrous dichloromethane and 100 µL of trifluoroacetic anhydride.

    • Cap the vial and heat at 60°C for 30 minutes.

    • Evaporate the solvent and excess reagent under a stream of nitrogen.

    • Reconstitute the residue in 1 mL of ethyl acetate for GC analysis.

Mandatory Visualizations

The following diagrams illustrate key workflows and logical relationships in the cross-validation of the described analytical techniques.

Cross_Validation_Workflow cluster_0 Method Development & Optimization cluster_1 Method Validation (ICH Guidelines) cluster_2 Cross-Validation cluster_3 Outcome HPLC_Dev HPLC Method Development (Column, Mobile Phase) HPLC_Val HPLC Validation (Linearity, Accuracy, Precision, LOD, LOQ) HPLC_Dev->HPLC_Val SFC_Dev SFC Method Development (Modifier, BPR) SFC_Val SFC Validation (Linearity, Accuracy, Precision, LOD, LOQ) SFC_Dev->SFC_Val GC_Dev GC Method Development (Derivatization, Temp. Program) GC_Val GC Validation (Linearity, Accuracy, Precision, LOD, LOQ) GC_Dev->GC_Val Data_Compare Comparative Data Analysis (Statistical Evaluation) HPLC_Val->Data_Compare SFC_Val->Data_Compare GC_Val->Data_Compare Final_Report Final Comparison Guide & Report Data_Compare->Final_Report

Caption: Workflow for the cross-validation of analytical techniques.

Signaling_Pathway_Placeholder cluster_HPLC HPLC Separation cluster_SFC SFC Separation cluster_GC GC Separation Analyte This compound (Racemic Mixture) HPLC_CSP Chiral Stationary Phase (Polysaccharide-based) Analyte->HPLC_CSP Interaction SFC_CSP Chiral Stationary Phase (Polysaccharide-based) Analyte->SFC_CSP Interaction Derivatization Derivatization (e.g., TFAA) Analyte->Derivatization HPLC_Enantiomers Separated Enantiomers HPLC_CSP->HPLC_Enantiomers Differential Retention Detector Detection (UV or FID) HPLC_Enantiomers->Detector SFC_Enantiomers Separated Enantiomers SFC_CSP->SFC_Enantiomers Differential Retention SFC_Enantiomers->Detector GC_CSP Chiral Stationary Phase (Cyclodextrin-based) Derivatization->GC_CSP Interaction GC_Diastereomers Separated Diastereomers GC_CSP->GC_Diastereomers Differential Volatility GC_Diastereomers->Detector

Caption: Logical relationships in the chiral separation of the analyte.

References

Benchmarking the synthesis of 4-methoxy-2,3-dihydro-1H-inden-1-amine against other methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of prevalent synthetic methodologies for obtaining 4-methoxy-2,3-dihydro-1H-inden-1-amine, a key intermediate in the development of various pharmaceutical agents. The following sections detail common synthetic routes, presenting quantitative data, experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for your research and development needs.

Introduction

This compound is a valuable building block in medicinal chemistry, notably as a precursor for compounds targeting the central nervous system. The efficiency of its synthesis is a critical factor in the overall cost and timeline of drug development projects. This guide benchmarks three primary chemical synthesis routes starting from 4-methoxy-1-indanone: direct reductive amination, the Leuckart reaction, and a two-step sequence involving oxime formation followed by reduction. Additionally, a biocatalytic approach offering high enantioselectivity is presented as a modern alternative.

Comparison of Synthetic Methods

The selection of a synthetic route is often a trade-off between yield, reaction time, cost, and the environmental impact of the reagents used. The following table summarizes the key quantitative metrics for the different approaches to synthesizing this compound.

MethodKey ReagentsReaction Time (approx.)Yield (%)PurityKey AdvantagesKey Disadvantages
Direct Reductive Amination Ammonium acetate, Sodium cyanoborohydride, Methanol24 - 48 hours~70-85%HighOne-pot procedure, good yieldsUse of toxic cyanide reagent
Leuckart Reaction Ammonium formate, Formic acid6 - 12 hours~60-75%ModerateInexpensive reagentsHigh reaction temperatures, potential for side products
Oxime Reduction Hydroxylamine hydrochloride, Sodium acetate, Acetic acid, Pd/C, Hydrogen24 - 36 hours (two steps)~80-90%HighHigh yields, avoids toxic reagentsTwo-step process, requires hydrogenation equipment
Biocatalytic Asymmetric Amination Transaminase, Amine donor (e.g., L-alanine)12 - 24 hours>90%High (enantiopure)High enantioselectivity, mild conditionsRequires specific enzymes, potential for product inhibition

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Method 1: Direct Reductive Amination

This one-pot method involves the in-situ formation and subsequent reduction of an imine intermediate.

Protocol:

  • To a solution of 4-methoxy-1-indanone (1.0 eq) in methanol, add ammonium acetate (10.0 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium cyanoborohydride (1.5 eq) portion-wise over 30 minutes.

  • Continue stirring at room temperature for 24-48 hours, monitoring the reaction by TLC or LC-MS.

  • Upon completion, quench the reaction by the careful addition of aqueous HCl.

  • Concentrate the mixture under reduced pressure to remove methanol.

  • Basify the aqueous residue with NaOH solution and extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

  • Purify by column chromatography or distillation.

Method 2: Leuckart Reaction

This classical method utilizes ammonium formate as both the amine source and the reducing agent.

Protocol:

  • Combine 4-methoxy-1-indanone (1.0 eq) and ammonium formate (5.0 - 10.0 eq).

  • Heat the mixture to 160-180°C for 6-12 hours.

  • Monitor the reaction progress by TLC or GC-MS.

  • After cooling, add aqueous HCl to the reaction mixture to hydrolyze the intermediate formamide.

  • Heat the mixture at reflux for an additional 2-4 hours.

  • Cool the reaction mixture and basify with a strong base (e.g., NaOH).

  • Extract the product with a suitable organic solvent.

  • Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude amine by distillation or column chromatography.

Method 3: Oxime Formation and Catalytic Hydrogenation

This two-step approach involves the formation of an oxime intermediate, which is then reduced to the amine.

Step A: Oxime Formation

  • Dissolve 4-methoxy-1-indanone (1.0 eq) in a mixture of ethanol and water.

  • Add hydroxylamine hydrochloride (1.2 eq) and sodium acetate (1.5 eq).

  • Stir the mixture at room temperature or gentle heat (e.g., 50°C) for 2-4 hours.

  • Monitor the reaction until the starting material is consumed.

  • Cool the reaction mixture and collect the precipitated oxime by filtration.

  • Wash the solid with cold water and dry to obtain the 4-methoxy-1-indanone oxime.

Step B: Catalytic Hydrogenation

  • Suspend the 4-methoxy-1-indanone oxime (1.0 eq) in a suitable solvent such as ethanol or acetic acid.

  • Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 mol%).

  • Place the reaction mixture in a hydrogenation apparatus and subject it to a hydrogen atmosphere (typically 1-5 atm).

  • Stir the reaction at room temperature until hydrogen uptake ceases (typically 12-24 hours).

  • Filter the reaction mixture through celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • If acetic acid was used as the solvent, neutralize the residue with a base and extract the product.

  • Dry the organic extracts and concentrate to afford the desired amine.

Method 4: Biocatalytic Asymmetric Amination

This enzymatic method provides access to enantiomerically pure amine.

Protocol:

  • In a buffered aqueous solution (e.g., phosphate buffer, pH 7-8), prepare a solution containing the transaminase enzyme.

  • Add the amine donor (e.g., L-alanine or isopropylamine) in excess.

  • Add the cofactor, pyridoxal 5'-phosphate (PLP), if required by the enzyme.

  • Initiate the reaction by adding 4-methoxy-1-indanone.

  • Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-40°C) with gentle agitation.

  • Monitor the conversion and enantiomeric excess of the product by chiral HPLC or GC.

  • Once the reaction has reached the desired conversion, stop the reaction by adding a quenching agent or by centrifugation to remove the enzyme.

  • Extract the product from the aqueous phase using an appropriate organic solvent.

  • Dry and concentrate the organic phase to obtain the enantiopure amine.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the compared synthetic methodologies.

Synthesis_Comparison cluster_start Starting Material cluster_methods Synthetic Methods cluster_product Final Product 4-Methoxy-1-indanone 4-Methoxy-1-indanone Direct Reductive Amination Direct Reductive Amination 4-Methoxy-1-indanone->Direct Reductive Amination Leuckart Reaction Leuckart Reaction 4-Methoxy-1-indanone->Leuckart Reaction Oxime Formation & Reduction Oxime Formation & Reduction 4-Methoxy-1-indanone->Oxime Formation & Reduction Biocatalytic Amination Biocatalytic Amination 4-Methoxy-1-indanone->Biocatalytic Amination This compound This compound Direct Reductive Amination->this compound Leuckart Reaction->this compound Oxime Formation & Reduction->this compound Biocatalytic Amination->this compound

Caption: Overview of synthetic routes to the target amine.

Experimental_Workflow cluster_reaction Reaction Stage cluster_workup Workup & Purification cluster_analysis Analysis Start Starting Material (4-Methoxy-1-indanone) Reaction Addition of Reagents & Reaction Conditions Start->Reaction Step 1 Monitoring TLC / LC-MS / GC-MS Reaction->Monitoring Step 2 Quench Reaction Quenching Monitoring->Quench Step 3 Extraction Solvent Extraction Quench->Extraction Step 4 Drying Drying of Organic Phase Extraction->Drying Step 5 Concentration Solvent Removal Drying->Concentration Step 6 Purification Column Chromatography or Distillation Concentration->Purification Step 7 Final_Product Pure Amine Product Purification->Final_Product Step 8

Caption: General experimental workflow for chemical synthesis.

Anxiolytic Potential of Ocimum sanctum Extracts versus Synthetic Compounds: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison for Researchers and Drug Development Professionals

The quest for effective and safer anxiolytic agents has led to a growing interest in the therapeutic potential of medicinal plants. Ocimum sanctum L. (Holy Basil or Tulsi), a revered herb in traditional medicine, has garnered significant attention for its purported anti-stress and anxiety-reducing properties. This guide provides a comparative analysis of the anxiolytic potential of O. sanctum extracts against commonly prescribed synthetic anxiolytics, supported by preclinical and clinical data.

Quantitative Data Summary: Preclinical and Clinical Evidence

The anxiolytic effects of O. sanctum have been evaluated in various animal models and a limited number of human studies. The data consistently demonstrates a significant anxiolytic activity, often comparable to standard synthetic drugs like Diazepam and Alprazolam.

Table 1: Preclinical Studies on the Anxiolytic Effects of O. sanctum Extracts vs. Synthetic Drugs

Study Model & OrganismO. sanctum Extract & DoseSynthetic Compound & DoseKey FindingsReference
Elevated Plus Maze (EPM) in Rats Ethanolic & Aqueous Extracts (100 & 200 mg/kg)Diazepam (2 mg/kg)Both extracts significantly increased open arm entries and time spent, comparable to diazepam. The ethanolic extract was more potent.[1][2][1][2]
EPM in Mice Aqueous Leaf Extract (100 & 200 mg/kg)Diazepam (5 mg/kg)Significant increase in time spent in open arms and number of open arm entries, though the effect was less than diazepam.[3][3]
EPM in Mice Ethanolic Leaf Extract (1.75, 4.25, & 8.5 mg/kg)Diazepam (1 mg/kg)Dose-dependent increase in time spent and entries into open arms, with the highest dose showing effects comparable to diazepam.[4][4]
Open Field Test (OFT) in Mice Aqueous Leaf Extract (100 & 200 mg/kg)Diazepam (5 mg/kg)Significant increase in the number of squares crossed and rearing, indicating reduced anxiety, but to a lesser extent than diazepam.[3][3]
Light and Dark Exploration Test in Mice Ethanolic Leaf Extract (4.25 & 8.5 mg/kg)Diazepam (1 mg/kg)Significant increase in time spent in the light box, demonstrating anxiolytic-like activity.[4][4]
Forced Swim Test (FST) & Rotarod Test in Rats O. sanctum Extract (dose not specified)Alprazolam (dose not specified)O. sanctum significantly reduced immobility time in the FST and reversed stress-induced motor deficits, but was less potent than Alprazolam.[5][6][5][6]

Table 2: Clinical Study on the Anxiolytic Effect of O. sanctum

Study DesignParticipantsO. sanctum Extract & DoseDurationKey FindingsReference
Controlled Programmed Trial 35 subjects with Generalized Anxiety Disorder (GAD)500 mg capsule, twice daily60 daysSignificantly attenuated GAD and its correlated stress and depression. Improved willingness to adjustment and attention.[7]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key experiments cited in the comparative studies.

Elevated Plus Maze (EPM) Test

The EPM is a widely used behavioral assay for assessing anxiety-like behavior in rodents.

  • Apparatus: A plus-shaped maze with two open arms and two enclosed arms, elevated from the floor.

  • Procedure:

    • Animals are individually placed at the center of the maze, facing an open arm.

    • Behavior is recorded for a 5-minute period.

    • Parameters measured include:

      • Number of entries into the open and closed arms.

      • Time spent in the open and closed arms.

  • Interpretation: Anxiolytic agents typically increase the number of entries and the time spent in the open arms, as this indicates a reduction in the natural aversion of rodents to open, unprotected spaces.[1][3][4]

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-related exploratory behavior.

  • Apparatus: A square or circular arena with a floor divided into a grid of equal squares.

  • Procedure:

    • The animal is placed in the center of the arena.

    • Behavior is observed for a specified period (e.g., 5 minutes).

    • Parameters measured include:

      • Number of squares crossed (locomotor activity).

      • Rearing (vertical exploration).

      • Time spent in the center versus the periphery of the arena.

  • Interpretation: Anxiolytic compounds tend to increase exploratory behavior, such as the number of squares crossed and rearing, and may increase the time spent in the more anxiogenic central area of the field.[3][8]

Light and Dark Exploration Test

This test is based on the innate aversion of rodents to brightly illuminated areas.

  • Apparatus: A box divided into a small, dark compartment and a large, illuminated compartment, with an opening connecting the two.

  • Procedure:

    • Mice are placed in the dark compartment to start the test.

    • The time spent in each compartment and the number of transitions between compartments are recorded over a set period.

  • Interpretation: Anxiolytic drugs increase the time spent in the lit compartment and the number of transitions, reflecting a decrease in anxiety and aversion to the bright light.[4]

Signaling Pathways and Mechanisms of Action

While the precise mechanisms of O. sanctum's anxiolytic effects are still under investigation, evidence suggests the involvement of several neurotransmitter systems, which are also targets for synthetic anxiolytics.

Proposed Anxiolytic Mechanism of O. sanctum

O. sanctum is believed to exert its anxiolytic effects through the modulation of neurotransmitter systems such as GABA, serotonin, and dopamine.[9] The presence of various bioactive compounds, including eugenol, rosmarinic acid, and apigenin, likely contributes to these effects.[1] It is hypothesized that these compounds may interact with receptors and enzymes within these pathways, leading to a reduction in neuronal excitability and anxiety.

G cluster_OS Ocimum sanctum Bioactive Compounds cluster_Neuro Neurotransmitter Systems cluster_Effect Physiological Effect Eugenol Eugenol GABA_System GABAergic System Eugenol->GABA_System Modulation Serotonin_System Serotonergic System Eugenol->Serotonin_System Modulation Dopamine_System Dopaminergic System Eugenol->Dopamine_System Modulation Rosmarinic_Acid Rosmarinic_Acid Rosmarinic_Acid->GABA_System Modulation Rosmarinic_Acid->Serotonin_System Modulation Rosmarinic_Acid->Dopamine_System Modulation Apigenin Apigenin Apigenin->GABA_System Modulation Apigenin->Serotonin_System Modulation Apigenin->Dopamine_System Modulation Anxiolytic_Effect Anxiolytic Effect GABA_System->Anxiolytic_Effect Leads to Serotonin_System->Anxiolytic_Effect Leads to Dopamine_System->Anxiolytic_Effect Leads to

Caption: Proposed mechanism of O. sanctum's anxiolytic action.

Mechanism of Action of Benzodiazepines (e.g., Diazepam)

Benzodiazepines are positive allosteric modulators of the GABA-A receptor. They bind to a specific site on the receptor, increasing the affinity of the inhibitory neurotransmitter GABA for its binding site. This enhances the influx of chloride ions, leading to hyperpolarization of the neuron and a reduction in its excitability.

G cluster_BZD Benzodiazepine Action cluster_Cellular Cellular Response BZD Benzodiazepine (e.g., Diazepam) GABA_A_Receptor GABA-A Receptor BZD->GABA_A_Receptor Binds to Chloride_Influx Increased Chloride Influx GABA_A_Receptor->Chloride_Influx Enhances GABA GABA GABA->GABA_A_Receptor Binds to Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Causes Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Leads to Anxiolytic_Effect Anxiolytic Effect Reduced_Excitability->Anxiolytic_Effect Results in

Caption: Signaling pathway of benzodiazepine anxiolytics.

Experimental Workflow

The general workflow for preclinical evaluation of anxiolytic agents involves a series of standardized behavioral tests.

G cluster_Prep Preparation cluster_Testing Behavioral Testing cluster_Analysis Data Analysis Animal_Acclimatization Animal Acclimatization Group_Allocation Group Allocation (Control, O. sanctum, Synthetic Drug) Animal_Acclimatization->Group_Allocation Drug_Administration Drug Administration Group_Allocation->Drug_Administration EPM Elevated Plus Maze (EPM) Drug_Administration->EPM OFT Open Field Test (OFT) Drug_Administration->OFT LDT Light/Dark Test (LDT) Drug_Administration->LDT Data_Collection Data Collection & Scoring EPM->Data_Collection OFT->Data_Collection LDT->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

References

Evaluating the performance of different chiral stationary phases for separating indenamine enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient separation of enantiomers is a critical step in the synthesis and analysis of chiral compounds. Indenamine and its derivatives are an important class of compounds with significant applications in pharmaceuticals. This guide provides a comparative evaluation of the performance of various chiral stationary phases (CSPs) for the enantiomeric separation of indenamine analogs, supported by experimental data and detailed protocols.

The selection of an appropriate chiral stationary phase is paramount for achieving successful enantioseparation. This guide focuses on the performance of three major types of CSPs: polysaccharide-based, cyclodextrin-based, and Pirkle-type CSPs. Due to the limited availability of direct chromatographic data for indenamine, this guide utilizes data from its close structural analog, 1-aminoindan and its hydroxylated derivatives, which serve as reliable models for predicting chromatographic behavior.

Performance Comparison of Chiral Stationary Phases

The efficacy of a chiral stationary phase is determined by its ability to provide baseline separation of enantiomers, which is quantified by parameters such as the retention factor (k), separation factor (α), and resolution (Rs). The table below summarizes the performance of different CSPs for the separation of 1-aminoindan analogs.

Chiral Stationary Phase (CSP)AnalyteMobile PhaseFlow Rate (mL/min)Temperature (°C)k1k2αRs
Polysaccharide-Based
Chiralpak® AD-H (Amylose-based)1-Amino-2-indanolHexane:Isopropanol:Ethanol (80:15:5)1.0252.53.11.24>1.5
Chiralpak® IB (Cellulose-based)(±) trans-1-Amino-2-indanolAcetonitrile:Isopropanol (97:3) + 0.1% Butylamine2.0Not Specified~2.2~2.5~1.14Partial
Cyclodextrin-Based
Larihc CF6-P (Cyclofructan-based)(±) trans-1-Amino-2-indanolAcetonitrile:Methanol (90:10) + 0.3% TFA + 0.2% TEA2.0Not Specified~3.8~4.8~1.26Baseline

Note: The values for Chiralpak® IB and Larihc CF6-P are estimated from published chromatograms. k1 and k2 are the retention factors for the first and second eluting enantiomers, respectively. α is the separation factor (k2/k1), and Rs is the resolution.

Detailed Experimental Protocols

Reproducibility and accuracy in chiral separations are highly dependent on the experimental conditions. Below are the detailed methodologies for the key experiments cited in this guide.

Protocol 1: Separation of 1-Amino-2-indanol on a Polysaccharide-Based CSP[1]
  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chiral Column: Chiralpak® AD-H, 250 x 4.6 mm, 5 µm.

  • Mobile Phase: A mixture of Hexane, Isopropanol, and Ethanol in a ratio of 80:15:5 (v/v/v). The polarity can be adjusted to optimize resolution and retention times.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 265 nm.

  • Sample Preparation: A stock solution of racemic 1-amino-2-indanol is prepared in the mobile phase at a concentration of 1 mg/mL and filtered through a 0.45 µm syringe filter before injection.

  • Procedure: The column is equilibrated with the mobile phase for at least 30 minutes or until a stable baseline is achieved. A 10 µL sample is then injected into the system.

Protocol 2: Separation of (±) trans-1-Amino-2-indanol on Polysaccharide and Cyclofructan-Based CSPs[2]
  • Instrumentation: HPLC system with a UV detector.

  • Chiral Columns:

    • Chiralpak® IB, 25 cm.

    • Larihc CF6-P, 25 cm.

  • Mobile Phases:

    • For Chiralpak® IB: Acetonitrile/Isopropanol (97:3, v/v) with 0.1% Butylamine.

    • For Larihc CF6-P: Acetonitrile/Methanol (90:10, v/v) with 0.3% Trifluoroacetic acid (TFA) and 0.2% Triethylamine (TEA).

  • Flow Rate: 2.0 mL/min.

  • Detection: UV at 254 nm.

  • Procedure: The respective columns were equilibrated with the specified mobile phase, followed by injection of the sample.

Logical Workflow for CSP Selection

The selection of an appropriate chiral stationary phase is a systematic process. The following diagram illustrates a logical workflow for choosing the optimal CSP for the separation of indenamine enantiomers.

CSP_Selection_Workflow start Start: Racemic Indenamine Mixture screening Initial Screening: Polysaccharide & Cyclodextrin CSPs start->screening polysaccharide Polysaccharide CSPs (e.g., Chiralpak AD, IB) screening->polysaccharide Test cyclodextrin Cyclodextrin/Cyclofructan CSPs (e.g., Larihc CF6-P) screening->cyclodextrin Test evaluation Evaluate Resolution (Rs) and Separation Factor (α) polysaccharide->evaluation cyclodextrin->evaluation optimization Optimize Mobile Phase (Solvent ratio, additives) evaluation->optimization Partial or No Separation pirkle_type Consider Pirkle-Type CSPs (If initial screening fails) evaluation->pirkle_type Poor Resolution final_method Final Validated Method evaluation->final_method Baseline Separation (Rs > 1.5) optimization->evaluation Re-evaluate pirkle_type->evaluation

CSP Selection Workflow for Indenamine Enantiomers

Concluding Remarks

The successful chiral separation of indenamine enantiomers and their analogs is achievable with careful selection of the chiral stationary phase and optimization of chromatographic conditions. Polysaccharide-based CSPs, such as Chiralpak® AD-H, demonstrate excellent resolving power for hydroxylated 1-aminoindan under normal phase conditions.[1] Cyclofructan-based CSPs, like Larihc CF6-P, also provide baseline separation in polar organic mode, showcasing their utility for this class of compounds.[2] While Pirkle-type CSPs are a viable option for chiral amine separations, specific performance data for indenamine analogs on these phases is less readily available in the reviewed literature.

For researchers and drug development professionals, it is recommended to begin the screening process with polysaccharide and cyclodextrin-based CSPs. The provided experimental protocols serve as a robust starting point for method development. Optimization of the mobile phase composition, including the use of acidic or basic additives, is often crucial for achieving the desired selectivity and resolution. This systematic approach, guided by the principles outlined in this guide, will facilitate the efficient and reliable enantioseparation of indenamine and its derivatives.

References

A Comparative Analysis of Novel Anxiolytic Drug Candidates: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of anxiolytic drug development is continuously evolving, with a focus on novel mechanisms of action that promise improved efficacy and tolerability over established treatments. This guide provides an objective comparison of two novel anxiolytic drug candidates, Vilazodone and XBD173 (Emapunil), with the well-established anxiolytics, Diazepam (a benzodiazepine) and Paroxetine (a selective serotonin reuptake inhibitor). The comparison is based on available preclinical in vitro and in vivo experimental data.

In Vitro Efficacy: Receptor Binding Affinity

The initial screening of anxiolytic drug candidates often involves determining their binding affinity to specific molecular targets. This is typically quantified by the inhibition constant (Kᵢ), which represents the concentration of a drug required to occupy 50% of the target receptors. A lower Kᵢ value indicates a higher binding affinity.

Drug CandidatePrimary Target(s)Secondary Target(s)Kᵢ (nM)
Vilazodone Serotonin Transporter (SERT)5-HT₁ₐ Receptor (Partial Agonist)0.2[1]
5-HT₁ₐ Receptor-0.3[2]
XBD173 (Emapunil) Translocator Protein (TSPO)-~1.0 - 3.0[3]
Diazepam GABA-A Receptor (Positive Allosteric Modulator)-Not explicitly found in searches
Paroxetine Serotonin Transporter (SERT)-Not explicitly found in searches

Table 1: In Vitro Receptor Binding Affinities of Anxiolytic Drug Candidates. Lower Kᵢ values indicate higher affinity.

In Vivo Efficacy: The Elevated Plus-Maze (EPM) Model

The elevated plus-maze is a widely used behavioral assay to assess anxiety-like behavior in rodents. The test is based on the animal's natural aversion to open and elevated spaces. Anxiolytic compounds are expected to increase the time spent and the number of entries into the open arms of the maze.

Drug CandidateAnimal ModelDose RangeKey Findings in EPM
Vilazodone Rat10 - 40 mg/kgOne study reported no significant effect on anxiety-like behavior in the plus-maze following predator stress[4]. However, other preclinical evaluations suggest positive anxiolytic effects in the EPM[5].
XBD173 (Emapunil) RodentNot specifiedDescribed as having anxiolytic effects in rodents, but specific quantitative EPM data was not found in the provided search results.[6]
Diazepam Mouse/Rat0.5 - 5 mg/kgGenerally increases the percentage of time spent and entries into the open arms, indicating an anxiolytic effect.[7][8][9][10] However, some studies report that sedative effects at higher doses can confound the results.[11][12]
Paroxetine Rat10 mg/kgSignificantly increases open arm exploration, demonstrating a clear anxiolytic-like effect.[11][13]

Table 2: In Vivo Efficacy of Anxiolytic Drug Candidates in the Elevated Plus-Maze.

Experimental Protocols

In Vitro Receptor Binding Assays

1. GABA-A Receptor Binding Assay (for Benzodiazepine site)

This assay measures the ability of a test compound to displace a radiolabeled ligand that binds to the benzodiazepine site on the GABA-A receptor.

  • Membrane Preparation:

    • Homogenize rat cerebral cortex in a sucrose buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membranes multiple times by resuspension and centrifugation in a Tris-HCl buffer to remove endogenous GABA.

  • Binding Assay:

    • Incubate the prepared membranes with a fixed concentration of a radiolabeled benzodiazepine ligand (e.g., [³H]-Flunitrazepam).

    • Add varying concentrations of the test compound.

    • Incubate the mixture to allow for competitive binding to reach equilibrium.

    • Separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation.

2. 5-HT₁ₐ Receptor Binding Assay

This assay is used to determine the binding affinity of a compound to the serotonin 1A receptor.

  • Membrane Preparation:

    • Prepare membranes from a cell line expressing the human 5-HT₁ₐ receptor or from a specific brain region rich in these receptors (e.g., hippocampus).

    • The preparation process is similar to the GABA-A receptor assay, involving homogenization and differential centrifugation.

  • Binding Assay:

    • Incubate the membranes with a specific radiolabeled 5-HT₁ₐ receptor ligand (e.g., [³H]-8-OH-DPAT).

    • Add a range of concentrations of the test compound.

    • Incubate to allow for binding equilibrium.

    • Separate bound and free radioligand via filtration.

    • Quantify the bound radioactivity.

  • Data Analysis:

    • Calculate the IC₅₀ value from the competition curve.

    • Determine the Kᵢ value using the Cheng-Prusoff equation.

In Vivo Behavioral Assay: Elevated Plus-Maze (EPM)

The EPM is a standard preclinical test for anxiety.

  • Apparatus:

    • A plus-shaped maze elevated from the floor.

    • Two arms are open (exposed), and two are enclosed by high walls.

  • Procedure:

    • Administer the test compound or vehicle to the animal (e.g., rat or mouse) at a specified time before testing.

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a set period (typically 5 minutes).

    • Record the animal's behavior using a video camera.

  • Data Analysis:

    • Key parameters measured include:

      • The percentage of time spent in the open arms.

      • The percentage of entries into the open arms.

      • The total number of arm entries (as a measure of general locomotor activity).

    • An increase in the parameters related to open arm exploration is indicative of an anxiolytic effect.

Signaling Pathways and Experimental Workflows

Anxiolytic_Drug_Development_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Testing receptor_binding Receptor Binding Assays (e.g., GABA-A, 5-HT1A, TSPO) functional_assays Cell-based Functional Assays (e.g., cAMP, Ca2+ flux) receptor_binding->functional_assays Identify lead compounds epm Elevated Plus-Maze (EPM) functional_assays->epm Evaluate anxiolytic efficacy oft Open Field Test (OFT) epm->oft Assess locomotor activity ldb Light-Dark Box Test oft->ldb Confirm anxiolytic profile

Caption: A simplified workflow for the preclinical development of anxiolytic drugs.

GABA_A_Signaling GABA GABA GABA_A_Receptor GABA-A Receptor GABA->GABA_A_Receptor Diazepam Diazepam Diazepam->GABA_A_Receptor Chloride_Influx Cl- Influx GABA_A_Receptor->Chloride_Influx Neuronal_Inhibition Neuronal Inhibition Chloride_Influx->Neuronal_Inhibition Anxiolysis Anxiolysis Neuronal_Inhibition->Anxiolysis

Caption: The signaling pathway of Diazepam at the GABA-A receptor.

Serotonin_Signaling cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron SERT SERT Serotonin_Vesicle Serotonin Vesicles Synaptic_Serotonin Synaptic Serotonin Serotonin_Vesicle->Synaptic_Serotonin Release Serotonin_Reuptake Serotonin Reuptake Postsynaptic_Receptor 5-HT Receptor Neuronal_Response Neuronal Response Postsynaptic_Receptor->Neuronal_Response Paroxetine Paroxetine Paroxetine->SERT Vilazodone Vilazodone Vilazodone->SERT Synaptic_Serotonin->SERT Reuptake Synaptic_Serotonin->Postsynaptic_Receptor

Caption: The mechanism of action of Paroxetine and Vilazodone at the serotonin transporter.

References

Safety Operating Guide

Navigating the Disposal of 4-methoxy-2,3-dihydro-1H-inden-1-amine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the vanguard of drug development, the proper handling and disposal of novel chemical compounds is a cornerstone of laboratory safety and regulatory compliance. This document provides essential, immediate safety and logistical information for the disposal of 4-methoxy-2,3-dihydro-1H-inden-1-amine, ensuring that operational and disposal plans adhere to the highest safety standards.

The disposal of any chemical substance is governed by a stringent set of regulations. In the United States, the primary federal legislation is the Resource Conservation and Recovery Act (RCRA), which establishes a "cradle-to-grave" approach to hazardous waste management.[1] This framework is implemented by the Environmental Protection Agency (EPA) and is often supplemented by state-level regulations that may be even more rigorous.[1][2] Facilities that generate, accumulate, transport, treat, store, or dispose of hazardous waste are subject to these regulations.[1][3]

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE) and Handling:

PrecautionSpecificationRationale
Eye Protection Chemical safety goggles or face shield.To prevent eye irritation or damage from splashes.
Hand Protection Chemical-resistant gloves (e.g., nitrile).To prevent skin contact, which may cause irritation.
Body Protection Laboratory coat.To protect skin and clothing from contamination.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.To avoid inhalation of any potential vapors or aerosols.
General Hygiene Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.To prevent accidental ingestion.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of personnel and the protection of the environment.

  • Waste Characterization: The first step is to determine if the waste is hazardous. This involves reviewing any available data on the compound's properties and consulting federal and state regulations. Given its nature as a research chemical, it is prudent to treat it as hazardous waste unless determined otherwise by a qualified professional.

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

    • Keep it in a dedicated, properly labeled, and sealed container.

  • Containerization and Labeling:

    • Use a compatible, leak-proof container for waste collection.

    • The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".

    • Indicate the accumulation start date on the label.

  • Storage:

    • Store the waste container in a designated satellite accumulation area or a central hazardous waste storage area.

    • The storage area should be secure, well-ventilated, and away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Disposal must be carried out by a licensed hazardous waste disposal contractor.[4][5][6]

Regulatory Framework and Compliance

Adherence to hazardous waste regulations is mandatory. The RCRA provides a comprehensive framework for managing hazardous waste from its generation to its final disposal.[1] Many states are authorized by the EPA to implement their own hazardous waste programs, which must be at least as stringent as the federal regulations.[2] It is essential to be familiar with your specific state and local requirements.

Experimental Workflow for Disposal

The logical flow for the proper disposal of this compound is outlined in the diagram below. This workflow ensures that all necessary steps are taken to comply with safety and regulatory standards.

A Start: Have this compound waste B Characterize waste: Assume hazardous unless confirmed otherwise A->B C Segregate waste into a dedicated container B->C D Properly label container with 'Hazardous Waste' and chemical name C->D E Store in a designated hazardous waste accumulation area D->E F Contact Environmental Health & Safety (EHS) for disposal E->F G Arrange for pickup by a licensed hazardous waste contractor F->G H End: Waste properly disposed G->H

Caption: Disposal workflow for this compound.

By adhering to these procedures, researchers and drug development professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.

References

Essential Safety and Operational Guidance for Handling 4-methoxy-2,3-dihydro-1H-inden-1-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides immediate, essential safety and logistical information for handling 4-methoxy-2,3-dihydro-1H-inden-1-amine, including personal protective equipment (PPE), operational procedures, and disposal plans. Adherence to these guidelines is critical for ensuring laboratory safety and procedural accuracy.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to minimize exposure and ensure personal safety when handling this compound. The following table summarizes the required PPE, categorized by the level of protection needed.

Protection Level Equipment Specifications
Primary Engineering Controls Chemical Fume HoodUse only in a well-ventilated area with appropriate exhaust ventilation.
Eye and Face Protection Safety Goggles with Side-Shields or Face ShieldMust be worn at all times to protect against splashes.
Hand Protection Chemical-Resistant GlovesNitrile or neoprene gloves are recommended. Inspect for tears or holes before use and replace immediately if compromised.
Body Protection Laboratory Coat or Impervious ClothingA fully buttoned lab coat should be worn to protect skin and personal clothing.
Respiratory Protection RespiratorRequired if working outside of a fume hood or if aerosolization is possible. Use a NIOSH-approved respirator.

Operational Plan: Step-by-Step Handling Procedure

Follow this procedural guidance to ensure the safe handling of this compound throughout your experimental workflow.

  • Preparation :

    • Ensure a safety shower and eyewash station are accessible.[1]

    • Verify that the chemical fume hood is functioning correctly.

    • Assemble all necessary equipment and reagents.

    • Don all required personal protective equipment as outlined in the table above.

  • Handling :

    • Conduct all manipulations of the compound within a certified chemical fume hood to avoid inhalation of dust or vapors.[1]

    • Avoid direct contact with skin, eyes, and clothing.[1] In case of contact, rinse the affected area immediately with copious amounts of water.

    • Wash hands thoroughly after handling the compound.[1]

    • Do not eat, drink, or smoke in the designated handling area.[1]

  • Storage :

    • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1]

    • Recommended storage temperature is between 2-8°C.[1]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

  • Waste Collection :

    • Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, wipes), in a designated and clearly labeled hazardous waste container.

  • Disposal Method :

    • Dispose of the chemical waste through a licensed professional waste disposal service.

    • Do not allow the product to enter drains, water courses, or the soil.[1]

  • Container Disposal :

    • Dispose of the original container as unused product.

Workflow for Handling this compound

G Figure 1: Standard Operating Procedure Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Verify Fume Hood Operation prep2 Assemble Equipment and Reagents prep1->prep2 prep3 Don Personal Protective Equipment prep2->prep3 handle1 Work Inside Fume Hood prep3->handle1 handle2 Avoid Direct Contact handle1->handle2 handle3 Wash Hands After Handling handle2->handle3 store Store in Cool, Dry, Ventilated Area handle3->store dispose Dispose of Waste via Licensed Service handle3->dispose decontaminate Decontaminate Work Surfaces handle3->decontaminate

Caption: Workflow for handling this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.